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  • Product: SB 201076

Core Science & Biosynthesis

Foundational

SB-204990 as a Prodrug for SB-201076: A Technical Guide to Targeted ACLY Inhibition

[1] Executive Technical Summary SB-204990 represents a classic medicinal chemistry solution to the bioavailability challenges often faced by polar, charged enzyme inhibitors.[1][2] It serves as a -lactone prodrug for SB-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Technical Summary

SB-204990 represents a classic medicinal chemistry solution to the bioavailability challenges often faced by polar, charged enzyme inhibitors.[1][2] It serves as a


-lactone prodrug  for SB-201076 , a potent inhibitor of ATP Citrate Lyase (ACLY) .[3][4][5][6]

While the parent compound (SB-201076) exhibits high potency against ACLY in vitro (


), its structural nature as a hydroxy-acid limits its cellular permeability and oral bioavailability.[2] SB-204990 circumvents this by masking the polar hydroxy-acid moiety within a lipophilic lactone ring, facilitating passive diffusion across cell membranes.[1] Once intracellular, the lactone is hydrolyzed back to the active SB-201076 species, effectively targeting the cytosolic ACLY enzyme.[1]

This guide details the chemical rationale, mechanism of bioactivation, and validated experimental protocols for utilizing SB-204990 in metabolic and oncological research.[1]

Chemical Architecture & Bioactivation Rationale[1][2]

The Bioavailability Problem

The active agent, SB-201076 , is a tricarboxylic acid derivative (specifically a hydroxy-acid).[1] At physiological pH, it exists in an ionized state, creating a significant energy barrier for crossing the lipid bilayer of the plasma membrane.[1][2] This results in poor in vivo efficacy despite high intrinsic enzymatic inhibition.[2]

The Prodrug Solution (SB-204990)

SB-204990 is the


-lactone form of SB-201076.[1][3][4][5][7]
  • Chemical Modification: The formation of the 5-membered lactone ring masks the polar hydroxyl and carboxyl groups.[2]

  • Result: This increases lipophilicity (

    
    ), allowing the molecule to traverse the cell membrane via passive diffusion.[2]
    
  • Activation: Upon entering the cytosol (or liver tissue specifically), the lactone ring is opened—likely via non-specific esterases or spontaneous hydrolysis in the alkaline cytosolic environment—releasing the active SB-201076.[2]

Visualization of Bioactivation

The following diagram illustrates the chemical conversion and cellular entry mechanism.

Bioactivation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol SB204990_out SB-204990 (Lactone Prodrug) Lipophilic SB204990_in SB-204990 (Intracellular) SB204990_out->SB204990_in Passive Diffusion SB201076 SB-201076 (Active Hydroxy-Acid) Polar/Charged SB204990_in->SB201076 Hydrolysis (Esterase/pH) ACLY Target: ACLY (ATP Citrate Lyase) SB201076->ACLY Inhibition

Figure 1: Mechanism of cellular entry and bioactivation. The lipophilic lactone (SB-204990) crosses the membrane and is hydrolyzed to the active acid (SB-201076).[2]

Pharmacology: Mechanism of Action[1]

Target: ATP Citrate Lyase (ACLY)

ACLY is a critical metabolic checkpoint enzyme that links carbohydrate metabolism to lipid synthesis.[2] It catalyzes the conversion of Citrate (derived from the TCA cycle) into Acetyl-CoA and Oxaloacetate in the cytosol.[2]

Downstream Consequences of Inhibition

By delivering SB-201076 to the cytosol, SB-204990 effectively blocks the production of cytosolic Acetyl-CoA.[1] This results in:

  • Inhibition of Lipogenesis: Reduced substrate for Fatty Acid Synthase (FASN) and Cholesterol synthesis.[2]

  • Tumor Suppression: Many cancer cells (Warburg effect) rely on ACLY to divert glycolytic carbon into biomass (lipids) for membrane production.[2] SB-204990 starves these cells of necessary lipid precursors.[2]

  • Metabolic Reprogramming: In aging or obesity models, ACLY inhibition can improve insulin sensitivity and reduce hepatic lipid accumulation.[1][2]

Signaling Pathway Diagram[1][8]

ACLY_Pathway Citrate_Mito Citrate (Mitochondria) Citrate_Cyto Citrate (Cytosol) Citrate_Mito->Citrate_Cyto Transport AcetylCoA Acetyl-CoA Citrate_Cyto->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Lipids Fatty Acids & Cholesterol MalonylCoA->Lipids FASN ACLY ACLY (ATP Citrate Lyase) ACC ACC (Acetyl-CoA Carboxylase) Drug SB-201076 (Active Form) Drug->ACLY Blocks

Figure 2: The critical role of ACLY in lipid biosynthesis and the point of intervention by SB-201076.[1]

Experimental Protocols

Chemical Synthesis (Lactonization)

Rationale: If you possess the parent acid (SB-201076) or a precursor hydroxy-acid, you must convert it to the lactone to ensure cell permeability.

Protocol:

  • Dissolution: Dissolve the hydroxy-acid precursor (e.g., SB-201076 free acid) in an anhydrous organic solvent such as Dichloromethane (DCM) or Toluene .[2]

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) .[2]

  • Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove the water generated by the esterification reaction.[2] This drives the equilibrium toward the lactone product.[2]

  • Monitoring: Monitor reaction progress via TLC or HPLC until the starting acid is consumed.

  • Purification: Wash the organic layer with Sodium Bicarbonate (

    
    ) to remove residual acid.[2] Dry over 
    
    
    
    , concentrate, and recrystallize (typically from hexane/ethyl acetate) to obtain pure SB-204990.[1]
In Vitro Efficacy Assay (HepG2 Model)

Rationale: HepG2 (human liver cancer) cells are the gold standard for lipid metabolism studies because they maintain high ACLY activity.[2]

Protocol:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Culture in MEM + 10% FBS.[2][8]
    
  • Treatment:

    • Vehicle Control: DMSO (0.1%).[2]

    • Experimental: SB-204990 dissolved in DMSO.[2]

    • Dose Range: 1

      
      M to 30 
      
      
      
      M (Note: Toxicity is often observed >30
      
      
      M; efficacy is typically seen at 10-20
      
      
      M).[2]
  • Incubation: Incubate for 4–16 hours.

  • Tracer Addition: Add

    
    acetic acid or 
    
    
    
    citrate to the media for the final 2 hours.
  • Extraction: Lyse cells and perform lipid extraction (Folch method: Chloroform/Methanol 2:1).

  • Quantification: Measure radioactivity in the lipid fraction using liquid scintillation counting.

    • Success Metric: A dose-dependent reduction in

      
       incorporation into lipids compared to control.[2]
      
In Vivo Pharmacokinetics (PK)

Rationale: To confirm bioactivation, one must measure the appearance of the active metabolite (SB-201076) in the plasma or liver, not just the prodrug.[1]

Protocol:

  • Subject: Male Sprague-Dawley rats or C57BL/6 mice.

  • Administration: Oral gavage (PO).[2]

    • Vehicle: 0.5% Methylcellulose or PEG400/Water (20:80).[2]

    • Dose: 25–30 mg/kg.[2]

  • Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1][2]

  • Analysis:

    • Precipitate plasma proteins with Acetonitrile.[2]

    • Analyze supernatant via LC-MS/MS .[2]

    • Critical Step: Monitor transitions for both SB-204990 (prodrug) and SB-201076 (active acid).[2]

  • Expected Profile: Rapid disappearance of SB-204990 from plasma and sustained presence of SB-201076, particularly in liver tissue homogenates.[1][2]

Quantitative Data Summary

The following table summarizes key pharmacological parameters derived from authoritative studies [1, 2].

ParameterSB-204990 (Prodrug)SB-201076 (Active)Notes
Chemical Form

-Lactone
Hydroxy-acidLactone confers lipophilicity.[1][2]
Cell Permeability HighLowProdrug required for intracellular access.[2]
In Vitro Potency (

)
N/A (must hydrolyze)

(ACLY)
Potency against human recombinant ACLY.[2]
In Vivo Efficacy High (Oral)Negligible (Oral)SB-204990 reduces plasma cholesterol up to 46% in rats [1].[2][4][5][7]
Max Tolerated Dose

(in vitro)
N/AToxicity observed >30

in HepG2 cells [2].[2]
Target Tissue Liver (primary)Cytosol (subcellular)Bioactivation occurs largely in the liver.[2]

References

  • Pearce, N. J., et al. (1998).[1][2] "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[1][3][4][5][6][7][8] Biochemical Journal, 334(Pt 1), 113–119.[1][2][4]

  • Fernandez-Fuente, G., et al. (2023).[1][2] "Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging."[2] Cell Death & Disease, 14, Article 401.[1][2][3]

  • Tocris Bioscience. "SB 204990 Product Information." Tocris.com.[2]

  • Selleck Chemicals. "SB-204990 Datasheet." Selleckchem.com.[2]

Sources

Exploratory

Technical Guide: SB 201076 Mechanism and Inhibition of Fatty Acid Synthesis via ATP Citrate Lyase

Topic: Role of SB 201076 in Fatty Acid Synthesis Inhibition Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary SB 201076 is a potent, specific i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of SB 201076 in Fatty Acid Synthesis Inhibition Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB 201076 is a potent, specific inhibitor of ATP Citrate Lyase (ACLY) , a cytosolic enzyme that serves as the primary metabolic bridge between carbohydrate metabolism (glycolysis) and de novo lipogenesis (DNL). By blocking the conversion of citrate to acetyl-CoA, SB 201076 effectively starves the fatty acid synthesis (FAS) pathway of its substrate.

Crucial Experimental Distinction:

  • SB 201076 (Free Acid): The active pharmacophore. High affinity (

    
    ) but poor membrane permeability. Use strictly for cell-free enzymatic assays.
    
  • SB 204990 (Lactone Prodrug): The cell-permeable ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -lactone form.[1][2][3] It hydrolyzes intracellularly to release the active SB 201076. Use this form for all cell-based or in vivo studies.
    

This guide details the mechanistic rationale, validated experimental protocols, and data interpretation frameworks for utilizing SB 201076/SB 204990 in metabolic research.

Mechanistic Profile

The Target: ATP Citrate Lyase (ACLY)

ACLY catalyzes the ATP-dependent cleavage of citrate into acetyl-CoA and oxaloacetate .[4][5] This reaction is the rate-limiting step in supplying cytosolic acetyl-CoA for the synthesis of fatty acids and cholesterol.

  • Reaction:

    
    
    
  • Inhibition Logic: SB 201076 binds to the catalytic site of ACLY, preventing the formation of the citryl-phosphate intermediate or the transfer of the acetyl group to CoA.

The Prodrug Strategy

The carboxylic acid moiety of SB 201076 is essential for binding to the citrate-binding pocket of ACLY but prevents passive diffusion across the lipid bilayer.

  • SB 204990 (Prodrug): The carboxyl group is masked as a lactone ring.

  • Intracellular Activation: Upon entering the cytosol, esterases or spontaneous hydrolysis open the lactone ring, regenerating the active SB 201076 species.

Pathway Visualization

The following diagram illustrates the metabolic intercept point of SB 201076 within the lipogenic pathway.

ACLY_Pathway Glucose Glucose (Glycolysis) Pyruvate Pyruvate Glucose->Pyruvate Mito_Citrate Mitochondrial Citrate Pyruvate->Mito_Citrate TCA Cycle Entry Cyto_Citrate Cytosolic Citrate Mito_Citrate->Cyto_Citrate Citrate Transporter ACLY ATP Citrate Lyase (ACLY) Cyto_Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA Catalysis Oxaloacetate Oxaloacetate ACLY->Oxaloacetate SB204990 SB 204990 (Prodrug, Extracellular) SB201076 SB 201076 (Active Inhibitor) SB204990->SB201076 Cell Entry & Hydrolysis SB201076->ACLY INHIBITION (Ki = 1 µM) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids / Cholesterol MalonylCoA->FattyAcids FASN

Figure 1: Mechanism of Action. SB 201076 inhibits ACLY, severing the link between mitochondrial citrate export and cytosolic lipid synthesis.

Experimental Protocols

Protocol A: In Vitro ACLY Inhibition Assay (Coupled Enzyme Method)

Purpose: To determine the


 or 

of SB 201076 against purified ACLY. Principle: The production of oxaloacetate by ACLY is coupled to Malate Dehydrogenase (MDH) , which reduces oxaloacetate to malate while oxidizing NADH to

. The rate of NADH oxidation (decrease in absorbance at 340 nm) is stoichiometric to ACLY activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM

    
    , 10 mM DTT.
    
  • Substrates: 20 mM Potassium Citrate, 0.5 mM CoA, 5 mM ATP.

  • Coupling System: 0.2 mM NADH, 10 U/mL Malate Dehydrogenase (MDH).

  • Enzyme: Purified Rat or Human ACLY (approx. 0.1 U/mL final).

  • Inhibitor: SB 201076 (Prepare 10 mM stock in DMSO).

Workflow:

  • Blanking: In a UV-transparent 96-well plate, add Assay Buffer, NADH, MDH, CoA, and ATP.

  • Inhibitor Addition: Add SB 201076 at varying concentrations (e.g., 0.1

    
    M to 100 
    
    
    
    M). Include a DMSO-only control.
  • Enzyme Addition: Add purified ACLY and incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Start the reaction by adding Citrate .

  • Measurement: Monitor Absorbance at 340 nm (

    
    ) kinetically for 10–20 minutes.
    
  • Calculation: Calculate the slope (

    
    ). The slope of the inhibitor-treated wells relative to the DMSO control determines % inhibition.
    
Protocol B: Cellular Fatty Acid Synthesis Assay

Purpose: To validate the suppression of de novo lipogenesis in living cells using the prodrug SB 204990. Tracer:


 is preferred over glucose to specifically isolate the cytosolic acetyl-CoA pool dynamics.

Workflow:

  • Seeding: Plate HepG2 or relevant cancer cells in 6-well plates (

    
     cells/well). Culture in DMEM + 10% FBS until 70% confluent.
    
  • Treatment: Replace medium with fresh medium containing SB 204990 (1–50

    
    M). Incubate for 4 hours.
    
    • Note: Do not use SB 201076 here.

  • Labeling: Add

    
     (1 
    
    
    
    ) and incubate for an additional 2–4 hours.
  • Harvest: Wash cells

    
     with cold PBS. Lyse in 0.5 mL 0.1 M NaOH.
    
  • Saponification:

    • Add 2 mL of ethanolic KOH (15% KOH in 95% Ethanol).

    • Heat at 80°C for 1 hour (saponifies lipids into free fatty acids).

  • Extraction:

    • Acidify with 1 mL 5 M

      
      .
      
    • Extract fatty acids with 3 mL Petroleum Ether.

    • Collect the organic phase (top layer).

  • Quantification: Evaporate the ether phase in a scintillation vial, add scintillation fluid, and count DPM (Disintegrations Per Minute).

  • Result: Reduced DPM in the organic phase indicates inhibition of fatty acid synthesis.

Data Summary & Interpretation

The following table summarizes the expected quantitative parameters for SB 201076 and its prodrug. These values serve as benchmarks for assay validation.

ParameterCompound FormValue / RangeContextSource

(Inhibition Constant)
SB 201076 (Acid)1

M
Human ACLY (Cell-free)Pearce et al. [1]

(Lipogenesis)
SB 204990 (Lactone)~3–10

M
HepG2 Cells (Fatty Acid Synthesis)Pearce et al. [1]

(Cholesterol)
SB 204990 (Lactone)~2–5

M
HepG2 Cells (Cholesterol Synthesis)Pearce et al. [1]
Maximal Inhibition SB 20499082% Fatty Acid Synthesis (HepG2)Pearce et al. [1]
Solubility SB 20499030 mg/mL DMSOTocris [2]

Interpretation Guide:

  • Discrepancy Check: If you observe high inhibition in the cell-free assay (Protocol A) but no effect in cells (Protocol B), ensure you switched to the prodrug (SB 204990) for the cellular step.

  • Metabolic Flexibility: In some cancer lines, inhibition of ACLY may be compensated by the upregulation of ACSS2 (Acetyl-CoA Synthetase 2), which scavenges free acetate. If inhibition is lower than expected, check ACSS2 expression.

References

  • Pearce, N. J., Yates, J. W., Berkhout, T. A., et al. (1998).[3] The role of ATP citrate-lyase in the metabolic regulation of plasma lipids.[6][1][2][3][5] Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076.[6][1][2][3] Biochemical Journal, 334(Pt 1), 113–119. Link

  • Tocris Bioscience. (n.d.). SB 204990 Product Information. Tocris. Link

  • Hatzivassiliou, G., et al. (2005). ATP citrate lyase inhibition can suppress tumor cell growth.[7] Cancer Cell, 8(4), 311-321. Link

  • Chypre, M., Zaidi, N., & Smans, K. (2012). ATP-citrate lyase: a target for cancer therapy. Nature Reviews Cancer, 12, 167-167. Link

Sources

Foundational

Investigating the downstream effects of ACLY inhibition by SB 201076

Target: ATP Citrate Lyase (ACLY) | Compound Class: Small Molecule Inhibitor[1] Executive Summary This technical guide details the investigation of ATP Citrate Lyase (ACLY) inhibition using the specific pharmacological ag...

Author: BenchChem Technical Support Team. Date: February 2026

Target: ATP Citrate Lyase (ACLY) | Compound Class: Small Molecule Inhibitor[1]

Executive Summary

This technical guide details the investigation of ATP Citrate Lyase (ACLY) inhibition using the specific pharmacological agent SB 201076 .[1] ACLY is the primary cytosolic enzyme responsible for generating acetyl-CoA from citrate, linking carbohydrate metabolism to lipid biosynthesis and epigenetic regulation.[2]

Critical Experimental Distinction: Researchers must distinguish between the active free acid (SB 201076) and its prodrug lactone (SB 204990) .[1]

  • SB 201076: Active inhibitor (

    
    ).[1][3][4][5] Polar. Poor cell permeability.[1] Use for cell-free enzymatic assays. 
    
  • SB 204990: Lactone prodrug.[1][3][6][7][8] Cell-permeable.[3][4][5][6][9] Hydrolyzes intracellularly to SB 201076.[1] Use for cell culture and in vivo studies.

Failure to select the correct form is the most common cause of experimental failure in ACLY interrogation.

Part 1: Mechanistic Foundation

ACLY catalyzes the ATP-dependent cleavage of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate (OAA).[1] This reaction is the rate-limiting step for the supply of cytosolic acetyl-CoA.

Mechanism of Action

SB 201076 acts as a competitive inhibitor of ACLY.[1] It mimics the transition state of the citrate-CoA interaction, effectively locking the enzyme and preventing the release of acetyl-CoA.

The Downstream Cascade:

  • Immediate Metabolic Block: Cytosolic acetyl-CoA pools are depleted.[1]

  • Lipogenic Switch: Fatty Acid Synthase (FASN) and HMG-CoA Reductase are deprived of substrate, halting De Novo Lipogenesis (DNL) and cholesterol synthesis.[1]

  • Glycolytic Feedback: Unconverted citrate accumulates in the cytosol.[1] High cytosolic citrate allosterically inhibits Phosphofructokinase-1 (PFK1), thereby slowing glycolysis (the Pasteur Effect).[1]

  • Epigenetic Remodeling: Reduced nuclear acetyl-CoA availability limits histone acetyltransferases (HATs), potentially reducing global histone acetylation (specifically H3K9ac and H3K27ac).[1]

Visualization: The ACLY Signaling Node

The following diagram illustrates the central role of ACLY and the specific inhibition point of SB 201076.

ACLY_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Mito_Citrate Mitochondrial Citrate Pyruvate->Mito_Citrate TCA Cycle Entry Cyto_Citrate Cytosolic Citrate Mito_Citrate->Cyto_Citrate Citrate Transporter ACLY ACLY Enzyme Cyto_Citrate->ACLY PFK1 PFK1 (Glycolysis) Cyto_Citrate->PFK1 Feedback Inhibition AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA Catalysis OAA Oxaloacetate ACLY->OAA SB201076 SB 201076 (Inhibitor) SB201076->ACLY Inhibits MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Histones Histone Acetylation (Epigenetics) AcetylCoA->Histones HATs Lipids Fatty Acids & Cholesterol MalonylCoA->Lipids FASN

Caption: ACLY couples glucose metabolism to lipid synthesis and epigenetics.[1] SB 201076 blocks acetyl-CoA production, impacting lipids and histones.[10]

Part 2: Experimental Protocols

Protocol A: Cell-Free Enzymatic Assay (Target Engagement)

Purpose: To determine the


 of SB 201076 against purified ACLY.[1]
Compound:  Use SB 201076  (Free Acid).[1]
Method:  Malate Dehydrogenase (MDH) Coupled Assay.[1][11]
Principle: ACLY produces oxaloacetate (OAA).[1][12] MDH converts OAA to malate, oxidizing NADH to 

.[1] The rate of NADH depletion (absorbance decrease at 340 nm) is proportional to ACLY activity.[1]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM

    
    , 2 mM DTT.[1]
    
  • Substrates: 10 mM Citrate, 0.3 mM CoA, 5 mM ATP.[1]

  • Coupling System: 0.2 mM NADH, 2 U/mL Malate Dehydrogenase (MDH).[1]

  • Enzyme: Recombinant Human ACLY (approx. 10-20 nM final).[1]

Procedure:

  • Preparation: Dissolve SB 201076 in DMSO. Prepare serial dilutions.

  • Incubation: Mix Assay Buffer, ACLY, and SB 201076 (various concentrations) in a UV-transparent 96-well plate. Incubate for 15 minutes at 25°C.

  • Initiation: Add the Substrate Mix (Citrate, CoA, ATP) and Coupling System (NADH, MDH).[1]

  • Measurement: Immediately monitor Absorbance at 340 nm (

    
    ) in kinetic mode for 20 minutes.
    
  • Analysis: Calculate the slope (

    
    ). Plot slope vs. [Inhibitor] to determine 
    
    
    
    .[1]
Protocol B: Cellular De Novo Lipogenesis (DNL) Assay

Purpose: To measure the functional impact of ACLY inhibition on lipid synthesis.[1] Compound: Use SB 204990 (Prodrug Lactone).[1][3][4][5][6][7][13] Method:


C-Acetate or 

C-Glucose Tracing.[1]

Procedure:

  • Seeding: Plate HepG2 or A549 cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with SB 204990 (e.g., 10-50

    
    ) for 4-24 hours.[1] Include a DMSO vehicle control.[1]
    
    • Note: Perform a viability assay (e.g., CellTiter-Glo) in parallel to ensure effects are metabolic, not cytotoxic.[1]

  • Labeling: Add

    
    -acetate (1 
    
    
    
    ) or
    
    
    -glucose for the final 4 hours of treatment.
    • Why Acetate? Acetate incorporation into lipids downstream of ACLY (via ACSS2) can serve as a control, but Glucose tracing is more specific to ACLY blockade.[1] If ACLY is blocked,

      
      C-Glucose incorporation into fatty acids drops significantly.[1]
      
  • Extraction: Wash cells with cold PBS. Extract lipids using the Folch method (Chloroform:Methanol 2:1).[1]

  • Quantification:

    • Radiolabeled: Dry the organic phase, resuspend in scintillation fluid, and count CPM.[1]

    • Stable Isotope: Analyze fatty acid methyl esters (FAMEs) via GC-MS to measure mass isotopomer distribution.

Part 3: Data Interpretation & Troubleshooting[1]

Expected Data Profile

The following table summarizes the expected biochemical shifts upon effective ACLY inhibition.

ParameterAssay MethodExpected Change (SB Treatment)Mechanistic Reason
Cytosolic Acetyl-CoA LC-MS/MSDecrease (

)
Direct enzymatic inhibition.[1]
Cytosolic Citrate LC-MS/MS or EnzymaticIncrease (

)
Substrate accumulation.[1]
Malonyl-CoA LC-MS/MSDecrease (

)
Downstream product depletion.[1]
Palmitate Synthesis

C-Glucose Tracing
Decrease (

)
Lack of Acetyl-CoA/Malonyl-CoA substrates.[1]
Histone Acetylation Western Blot (H3K9ac)Variable (

or

)
Depends on ACSS2 compensation and cell type.
Decision Logic for Compound Selection

To ensure protocol validity, follow this decision logic:

Compound_Selection Start Select Experiment Type Type Cell-Free or Cellular? Start->Type CellFree Enzymatic Assay (Purified Protein) Type->CellFree Cellular Cell Culture / Animal Model Type->Cellular Use_Acid USE SB 201076 (Free Acid) CellFree->Use_Acid Use_Prodrug USE SB 204990 (Lactone Prodrug) Cellular->Use_Prodrug Reason1 Direct target binding No membrane barrier Use_Acid->Reason1 Reason2 Requires cell entry Hydrolyzed intracellularly Use_Prodrug->Reason2

Caption: Workflow for selecting the correct chemical form of the inhibitor based on experimental context.

Part 4: Epigenetic Considerations

While ACLY is a major source of acetyl-CoA for histone acetylation (Wellen et al., 2009), recent data suggests that the impact of SB 204990 on global histone acetylation can be context-dependent.[1]

  • The ACSS2 Compensation: In the absence of ACLY activity, cells may upregulate Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2), which generates acetyl-CoA from acetate.[1] If the cell culture medium is rich in acetate (or serum is used), the epigenetic effect of SB 204990 may be masked.[1]

  • Recommendation: When assessing histone acetylation, perform experiments in dialyzed serum or low-acetate media to strictly isolate the ACLY contribution.[1]

References

  • Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids.[1][6] Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[3][4][5][6][7] Biochemical Journal.

  • Wellen, K. E., et al. (2009). "ATP-Citrate Lyase Links Cellular Metabolism to Histone Acetylation."[1][10] Science. [1]

  • Gribble, A. D., et al. (1996). "ATP-Citrate Lyase Inhibitors as Novel Hypolipidemic Agents."[1] Bioorganic & Medicinal Chemistry Letters.

  • BioAssay Systems. "EnzyChrom™ Malate Dehydrogenase Assay Kit Protocol." (Standard reference for MDH coupled assays).

Sources

Exploratory

SB 201076: The Progenitor of ATP Citrate Lyase Inhibition

The following technical guide details the discovery, chemistry, and pharmacological profile of SB 201076 and its prodrug SB 204990 . Technical Monograph & Development History [1][2] Executive Summary SB 201076 (SmithKlin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological profile of SB 201076 and its prodrug SB 204990 .

Technical Monograph & Development History [1][2]

Executive Summary

SB 201076 (SmithKline Beecham) represents a foundational milestone in the pharmacological targeting of lipid metabolism. It is a potent, competitive inhibitor of ATP Citrate Lyase (ACLY) , the primary enzyme responsible for generating cytosolic acetyl-CoA.

Because the active molecule (SB 201076) is a highly polar dicarboxylic acid with poor membrane permeability, it was developed alongside a gamma-lactone prodrug, SB 204990 . This dual-molecule strategy demonstrated the first definitive in vivo proof-of-concept that inhibiting ACLY could simultaneously lower plasma cholesterol and triglycerides, validating the pathway that would eventually lead to modern therapeutics like Bempedoic Acid.

Compound Role Chemical State Permeability
SB 204990 Prodrug

-Lactone
High (Cell-Penetrant)
SB 201076 Active DrugDihydroxy-acidLow (Cytosolic Trapped)

Target Validation: The ACLY Gatekeeper

To understand the design of SB 201076, one must understand the "Gatekeeper" role of ACLY. In non-ruminant mammals, acetyl-CoA cannot cross the mitochondrial membrane.

  • Mitochondria: Glucose

    
     Pyruvate 
    
    
    
    Citrate.
  • Transport: Citrate is exported to the cytosol via the Citrate Transport Protein (CTP).

  • The ACLY Reaction:

    
    
    
  • Downstream: Cytosolic Acetyl-CoA is the obligate precursor for both Cholesterol (via HMG-CoA) and Fatty Acids (via Malonyl-CoA).

Therapeutic Hypothesis: Blocking ACLY upstream of both pathways offers a dual-mechanism hypolipidemic effect, superior to statins (which only block cholesterol) or ACC inhibitors (which only block fatty acids).

Chemical Discovery & SAR

The Permeability Paradox

Early attempts to inhibit ACLY focused on substrate analogues—molecules that looked like citrate. However, citrate is a tricarboxylic acid, highly ionized at physiological pH, and unable to passively diffuse through cell membranes.

  • The Problem: Potent enzyme inhibitors (citrate mimics) showed zero cellular activity because they could not enter the hepatocyte.

  • The Solution (SB 204990): The SmithKline Beecham team utilized a gamma-lactone masking strategy .[3] By cyclizing the acid into a lactone, they neutralized the negative charge, allowing the molecule to diffuse into the cell. Once inside, the higher cytosolic pH or specific esterases hydrolyzed the lactone back into the active acid (SB 201076).

Structure-Activity Relationship (SAR)

The core scaffold is a 2-substituted butanedioic acid .

  • Citrate Mimicry: The polar "head" of SB 201076 contains a 3-carboxy-3,5-dihydroxy motif that competes with citrate for the ACLY active site.

  • Hydrophobic Tail: A long alkyl chain terminating in a 2,4-dichlorophenyl group.

    • Function: This tail occupies a hydrophobic pocket adjacent to the citrate binding site, dramatically increasing affinity (

      
      ) compared to native citrate.
      
    • Optimization: The 2,4-dichloro substitution provided the optimal balance of lipophilicity and metabolic stability against P450 degradation.

Synthesis Workflow (General Protocol)

Based on Gribble et al. (J. Med. Chem, 1996/1998)

  • Alkylation: Start with a protected malate derivative or similar chiral synthon.

  • Chain Extension: Introduce the long alkyl chain via Grignard addition or Wittig reaction containing the 2,4-dichlorophenyl moiety.

  • Lactonization: Acid-catalyzed cyclization yields the gamma-lactone (SB 204990).

  • Purification: The lactone is isolated as a stable solid, whereas the open acid (SB 201076) is generated in situ or by mild alkaline hydrolysis.

Mechanism of Action & Pharmacology

Kinetic Profile
  • Inhibition Type: Predominantly Competitive (vs. Citrate).[4]

  • Potency:

    
     (Human and Rat ACLY).[4]
    
  • Selectivity: Highly selective for ACLY over Citrate Synthase and other Krebs cycle enzymes.

The "Trap and Inhibit" Mechanism

The efficacy of this system relies on the intracellular trapping of the active compound.

G cluster_ext Extracellular Space cluster_cyto Cytosol (Hepatocyte) Prodrug SB 204990 (Lactone Form) Neutral Charge Active SB 201076 (Acid Form) Negatively Charged Prodrug->Active Passive Diffusion + Hydrolysis Active->Prodrug Cannot Exit (Trapped) Target ACLY Enzyme Active->Target Inhibits (Ki = 1uM) AcetylCoA Acetyl-CoA Target->AcetylCoA Blocked Citrate Citrate Citrate->Target Substrate Lipids Cholesterol & Fatty Acids AcetylCoA->Lipids Downstream Synthesis Halted

Figure 1: The Prodrug Activation Loop. SB 204990 enters the cell passively. Intracellular hydrolysis converts it to the charged SB 201076, which is unable to exit the cell, leading to accumulation and sustained inhibition of ACLY.

Preclinical Data Summary

The following data highlights the compound's efficacy in standard metabolic models.

In Vitro (HepG2 Cells)

Assay Conditions: Incubation with SB 204990 (30 µM)

Metabolic PathwayInhibition ObservedSignificance
Cholesterol Synthesis 91% Indicates potent blockade of the HMG-CoA axis.
Fatty Acid Synthesis 82% Indicates concurrent blockade of the Malonyl-CoA axis.
In Vivo (Rat Model)

Protocol: Dietary administration (0.05% - 0.25% w/w) for 1 week.[1][3][5]

BiomarkerChange ObservedMechanism
Plasma Triglycerides

80%
Reduced VLDL secretion from the liver.[3][5]
Plasma Cholesterol

46%
Reduced hepatic pool of free cholesterol.
Hepatic VLDL Production

48%
Direct consequence of lowered lipid synthesis rates.[3]

Clinical Trajectory & Research Utility

Why did it not become a drug?

Despite promising efficacy, SB 201076/204990 did not progress to late-stage clinical marketing.

  • Pharmacokinetics: The lactone-acid equilibrium is sensitive to plasma pH and esterase activity, leading to variable PK profiles in humans vs. rodents.

  • Successor Compounds: The field eventually moved toward molecules like Bempedoic Acid (ETC-1002) . Bempedoic acid uses a different "trapping" mechanism (activation by ACSVL1 to a CoA-thioester) which is specific to the liver, reducing potential muscle toxicity—a common issue with systemic lipid inhibitors.

Current Research Utility

Today, SB 204990 remains a vital chemical probe for:

  • Cancer Metabolism: Studying the "Warburg Effect." Many tumors rely on ACLY to convert glycolytic citrate into lipids for membrane growth.[6] SB 204990 is used to starve cancer cells of lipid precursors.[7]

  • Virology: Recent studies suggest ACLY inhibition can limit viral replication (e.g., SARS-CoV-2) by depleting the lipid membranes required for viral envelope formation.

References

  • Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids.[3] Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[1][4][3][7] Biochemical Journal, 334(Pt 1), 113–119.

  • Gribble, A. D., et al. (1996). "ATP-Citrate lyase as a target for hypolipidemic intervention.[8] Design and synthesis of 2-substituted butanedioic acids as novel, potent inhibitors of the enzyme."[8] Journal of Medicinal Chemistry, 39(18), 3569–3584.[8]

  • Hatzivassiliou, G., et al. (2005). "ATP citrate lyase inhibition can suppress tumor cell growth."[6][7] Cancer Cell, 8(4), 311-321.[6] (Demonstrates utility of SB 204990 in cancer research).

  • Tocris Bioscience. "SB 204990 Product Information & Chemical Structure."

Sources

Foundational

Technical Monograph: SB 201076 and the Modulation of Cytosolic Acetyl-CoA Dynamics

Executive Summary & Chemical Profile SB 201076 is a potent, selective inhibitor of ATP Citrate Lyase (ACLY) , a critical enzyme at the interface of glucose metabolism and lipid synthesis. Unlike mitochondrial modulators,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

SB 201076 is a potent, selective inhibitor of ATP Citrate Lyase (ACLY) , a critical enzyme at the interface of glucose metabolism and lipid synthesis. Unlike mitochondrial modulators, SB 201076 specifically targets the cytosolic pool of Acetyl-CoA.

In cellular research, the direct application of SB 201076 (the free acid) is often limited by cellular permeability. Therefore, experimental designs frequently utilize its lactone prodrug, SB 204990 , which permeates the cell membrane and is hydrolyzed intracellularly to the active SB 201076 species. This guide addresses the handling of both forms to ensure experimental validity.

Chemical Identity
PropertySpecification
Compound Name SB 201076 (Active Acid)
Prodrug Variant SB 204990 (Lactone form for cell culture)
Primary Target ATP Citrate Lyase (ACLY)
Mechanism Competitive inhibition (Ki ≈ 1 µM)
Metabolic Impact Reduction of cytosolic Acetyl-CoA; inhibition of de novo lipogenesis (DNL)

Mechanistic Action: The Citrate-Acetyl-CoA Axis

To understand the impact of SB 201076, one must map the flow of carbon from the mitochondria to the cytosol. Acetyl-CoA cannot cross the mitochondrial membrane directly. It is condensed with oxaloacetate to form citrate, which is transported out. ACLY then cleaves citrate back into Acetyl-CoA and oxaloacetate in the cytosol.

SB 201076 blocks this cleavage step.

Downstream Consequences[4]
  • Lipid Starvation: Cytosolic Acetyl-CoA is the obligate precursor for Fatty Acid Synthase (FASN) and cholesterol synthesis. Inhibition leads to lipid depletion.

  • Epigenetic Remodeling: Cytosolic Acetyl-CoA enters the nucleus to fuel histone acetyltransferases (HATs). SB 201076 can induce hypoacetylation of histones, altering gene expression.

Pathway Visualization

The following diagram illustrates the specific blockade point of SB 201076 within the metabolic flux.

ACLY_Pathway cluster_mito Mitochondria cluster_cyto Cytosol Pyr Pyruvate Mito_ACoA Mitochondrial Acetyl-CoA Pyr->Mito_ACoA PDC Cit_Mito Citrate (Mitochondrial) Mito_ACoA->Cit_Mito Citrate Synthase Cit_Cyto Citrate (Cytosolic) Cit_Mito->Cit_Cyto Citrate Transporter (CIC) Cyto_ACoA Cytosolic Acetyl-CoA Cit_Cyto->Cyto_ACoA ACLY Lipids Fatty Acids / Cholesterol Cyto_ACoA->Lipids FASN / HMGCR Histones Histone Acetylation Cyto_ACoA->Histones HATs SB201076 SB 201076 (Inhibitor) SB201076->Cit_Cyto Inhibits ACLY

Caption: SB 201076 intercepts the conversion of cytosolic citrate to Acetyl-CoA, starving downstream lipid synthesis and epigenetic acetylation.

Experimental Protocol: Quantifying Acetyl-CoA Modulation

Measuring Acetyl-CoA is technically demanding due to its instability (thioester bond hydrolysis) and the need to distinguish it from other CoA species. Enzymatic kits are often insufficient for detecting subtle shifts induced by SB 201076. LC-MS/MS is the gold standard.

Phase A: Cell Treatment (Prodrug Strategy)

Rationale: The free acid (SB 201076) has poor membrane permeability. Use SB 204990.[1][2][3][4][5]

  • Preparation: Dissolve SB 204990 in DMSO to create a 10 mM stock.

  • Seeding: Seed HepG2 or relevant cancer cell lines at

    
     cells/well in 6-well plates.
    
  • Dosing: Treat cells with SB 204990 (range: 1 µM – 50 µM) for 24 hours.

    • Control: DMSO vehicle (0.1%).

  • Metabolic Quench (Critical): Acetyl-CoA turnover is rapid (<10 seconds).

    • Aspirate media immediately.

    • Wash once with ice-cold PBS.

    • Add 1 mL of 80:20 Methanol:Water (pre-chilled to -80°C) directly to the monolayer.

Phase B: Extraction & Analysis (LC-MS/MS)

Rationale: Acidic conditions preserve the thioester bond.[6]

  • Scraping: Scrape cells in the cold methanol solution and transfer to pre-chilled tubes on dry ice.

  • Internal Standard: Spike with 10 µL of

    
    -Acetyl-CoA standard to normalize for extraction efficiency.
    
  • Lysis: 3 cycles of freeze-thaw (liquid nitrogen / 37°C water bath) or sonication at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.0 or acidic depending on column choice; pH 5 is often safer for stability).

    • Mobile Phase B: Acetonitrile.[7][8]

    • Transition: Monitor m/z 810.1

      
       303.1 (Acetyl-CoA precursor to Adenosine fragment).
      
Analytical Workflow Diagram

Workflow Step1 Cell Culture (Treat with SB 204990) Step2 Metabolic Quench (-80°C MeOH:H2O) Step1->Step2 Stop Metabolism Step3 Extraction (Spike 13C-Std) Step2->Step3 Lyse & Centrifuge Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Inject Supernatant

Caption: Critical path for Acetyl-CoA analysis. Rapid quenching (Step 2) is the primary determinant of data quality.

Data Interpretation & Troubleshooting

When analyzing data from SB 201076 treatment, researchers should anticipate specific profiles.

Expected Results
ParameterEffect of SB 201076Mechanistic Reason
Cytosolic Acetyl-CoA Decrease (↓) Direct inhibition of ACLY cleavage of citrate.
Citrate Levels Increase (↑) Substrate accumulation due to ACLY blockade.
Malonyl-CoA Decrease (↓) Acetyl-CoA is the direct precursor for Malonyl-CoA (via ACC).
Lactate Variable/Increase Cells may shift to glycolysis (Warburg) if OXPHOS fueling is disrupted.
Common Pitfalls
  • Prodrug Confusion: Using SB 201076 (acid) directly in cell media often yields no effect due to lack of permeability. Always verify if the protocol requires the lactone prodrug (SB 204990).

  • Thioester Hydrolysis: If samples are left at room temperature or in non-acidic buffers, Acetyl-CoA hydrolyzes to CoA + Acetate. This results in false negatives (low Acetyl-CoA counts in controls).

  • Matrix Effects: High salt content in extraction buffers can suppress ionization in MS. Use volatile buffers (Ammonium Acetate/Formate).

References

  • Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[1][2][3][5] Biochemical Journal.

  • Basu, S. S., & Blair, I. A. (2011). "SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards.

  • Wellen, K. E., et al. (2009).

  • Giesbertz, P., et al. (2015). "An LC-MS/MS method to quantify acyl-CoA species in Saccharomyces cerevisiae." Analytical Chemistry.

Sources

Exploratory

The Role of SB 201076 in Cancer Metabolism Research

Content Type: Technical Whitepaper & Experimental Guide Subject: ATP Citrate Lyase (ACLY) Inhibition via the SB 201076/SB 204990 Axis Executive Summary: The Metabolic Bottleneck SB 201076 is a potent, competitive inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: ATP Citrate Lyase (ACLY) Inhibition via the SB 201076/SB 204990 Axis

Executive Summary: The Metabolic Bottleneck

SB 201076 is a potent, competitive inhibitor of ATP Citrate Lyase (ACLY) , a cytosolic enzyme that serves as a critical gatekeeper between glucose metabolism and lipid synthesis. In the context of cancer metabolism, ACLY is frequently upregulated to fuel the high demand for de novo lipogenesis (membrane production) and histone acetylation (epigenetic regulation).

Crucial Technical Distinction: Researchers must recognize the physicochemical dichotomy of this compound:

  • SB 201076 (Free Acid): The active biological inhibitor.[1] It binds ACLY with high affinity (

    
    ) but possesses poor membrane permeability  due to its polarity.
    
  • SB 204990 (Prodrug): A

    
    -lactone derivative.[1][2][3][4][5] It is cell-permeable and orally bioavailable.[2][4][5] Upon cellular entry, it is hydrolyzed to release the active SB 201076.
    

Guidance: For cell-based assays and in vivo studies, SB 204990 is the required reagent to achieve intracellular concentrations of SB 201076. Direct application of SB 201076 to cell culture media will yield negligible results.

Mechanistic Deep Dive: ACLY Inhibition

The Target: ATP Citrate Lyase

ACLY catalyzes the conversion of mitochondrially-derived citrate into Acetyl-CoA and Oxaloacetate in the cytosol. This reaction is the primary source of cytosolic acetyl-CoA, which is the essential precursor for:

  • Fatty Acid Synthesis (FAS): Critical for cancer cell membrane expansion.

  • Mevalonate Pathway: Cholesterol synthesis and protein prenylation (e.g., Ras/Rho signaling).

  • Histone Acetylation: Acetyl-CoA serves as the acetyl donor for HATs (Histone Acetyltransferases), linking metabolism to gene expression.

Mechanism of Action

SB 201076 acts as a competitive inhibitor of ACLY, likely mimicking the citrate substrate or the citryl-CoA intermediate state. By blocking the active site, it prevents the cleavage of citrate.

Consequences of Inhibition:

  • Cytosolic Acetyl-CoA Depletion: Halts lipid biosynthesis.[6]

  • Mitochondrial Citrate Accumulation: Excess citrate cannot be processed and may feed back to inhibit PFK1 (glycolysis), known as the Pasteur Effect, potentially forcing a metabolic rewire.

  • Epigenetic Remodeling: Reduced nuclear acetyl-CoA pools lead to hypoacetylation of histones, suppressing the transcription of growth-promoting genes.

Visualization: The ACLY Signaling Node

The following diagram illustrates the central role of ACLY and the specific blockade point of SB 201076.

ACLY_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Mito_Citrate Mitochondrial Citrate Pyruvate->Mito_Citrate TCA Cycle Entry Cyto_Citrate Cytosolic Citrate Mito_Citrate->Cyto_Citrate Citrate Transporter ACLY ACLY (ATP Citrate Lyase) Cyto_Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate SB201076 SB 201076 (Inhibitor) SB201076->ACLY Inhibition (Ki = 1 µM) FAS Fatty Acid Synthesis AcetylCoA->FAS Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Epigenetics Histone Acetylation AcetylCoA->Epigenetics

Figure 1: SB 201076 blocks the conversion of Cytosolic Citrate to Acetyl-CoA, starving downstream anabolic and epigenetic pathways.

Experimental Protocols: Validated Workflows

In Vitro Application (The Prodrug Protocol)

Objective: Inhibit ACLY in adherent cancer cell lines (e.g., A549, HepG2, PC-3). Reagent: SB 204990 (Prodrug).[1][2][3][4][5][6][7][8][9] Do not use SB 201076 acid.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve SB 204990 in high-grade DMSO to create a 10 mM Stock Solution .

    • Note: The lactone ring is stable in DMSO but hydrolyzes in aqueous media. Prepare fresh or store at -20°C strictly anhydrous.

  • Seeding:

    • Seed cells (e.g., A549) at

      
       cells/well in 96-well plates. Allow attachment for 24 hours.
      
  • Treatment:

    • Dilute stock into warm culture media to final concentrations: 10, 30, and 100 µM .

    • Control: DMSO vehicle (final concentration < 0.1%).

    • Incubate for 24 to 72 hours .

  • Readout Validation (Self-Validating System):

    • Primary Endpoint: Cell viability (MTT/CellTiter-Glo).

    • Mechanistic Check (Mandatory): Western Blot for Phospho-ACLY (Ser455) (often compensatory upregulation) and Acetyl-Histone H3 (Lys9/27) (should decrease).

    • Metabolic Check: Measure intracellular Acetyl-CoA levels using a colorimetric/fluorometric assay kit. Acetyl-CoA should drop significantly (>50%) within 6-12 hours.

Quantitative Data Summary

The following table summarizes the potency of the SB 201076/SB 204990 system across different models.

ParameterValueModelReference
Ki (SB 201076) 1.0 µMHuman Recombinant ACLY[Pearce et al., 1998]
IC50 (SB 204990) ~24 µMA549 (Lung Ca) Proliferation[MedChemExpress Data]
Lipid Inhibition 91% ReductionHepG2 (Cholesterol Synthesis)[Pearce et al., 1998]
Lipid Inhibition 82% ReductionHepG2 (Fatty Acid Synthesis)[Pearce et al., 1998]
In Vivo Efficacy 25 mg/kg/dayRat (Hypolipidemic effect)[Pearce et al., 1998]

Workflow Visualization: The Prodrug Activation

Understanding the conversion is vital for experimental timing. The lactone hydrolysis is the rate-limiting step for onset of action.

Prodrug_Workflow Vial SB 204990 (Vial / DMSO) Media Cell Culture Media Vial->Media Dilution Membrane Cell Membrane (Permeable) Media->Membrane Passive Diffusion Intracellular Intracellular Hydrolysis Membrane->Intracellular Active SB 201076 (Active Acid) Intracellular->Active Lactone Ring Opening Target ACLY Inhibition Active->Target Binding

Figure 2: The activation pathway of the SB 204990 prodrug into the active SB 201076 inhibitor.

Troubleshooting & Limitations

Solubility & Stability
  • Issue: Precipitation in aqueous media at high concentrations (>100 µM).

  • Solution: Ensure the DMSO stock is warm (37°C) before adding to media. Vortex immediately. Do not exceed 0.5% DMSO final concentration to avoid solvent toxicity masking the inhibitor effect.

Specificity Concerns

While SB 201076 is highly selective for ACLY, high doses (>50 µM) of the prodrug may induce off-target effects related to general lactone reactivity. Always use a negative control compound or a genetic knockdown (siRNA against ACLY) to confirm that the observed phenotype is indeed ACLY-dependent.

The "Rescue" Experiment

To prove the effect is due to Acetyl-CoA depletion:

  • Protocol: Treat cells with SB 204990 (IC90 dose).[4]

  • Rescue: Supplement media with Acetate (1-5 mM) or Octanoate .

  • Logic: Exogenous acetate can be converted to Acetyl-CoA by ACSS2 (Acetyl-CoA Synthetase 2), bypassing the ACLY blockade. If the cells survive, the mechanism is confirmed.

References

  • Pearce, N. J., et al. (1998).[4][6][8][10] "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[2][3][4][5][7][8] Biochemical Journal, 334(Pt 1), 113–119.[1][4][7][8][10] Link

  • Hatzivassiliou, G., et al. (2005).[3] "ATP citrate lyase inhibition can suppress tumor cell growth."[1][3][10] Cancer Cell, 8(4), 311-321. Link

  • Gribble, A. D., et al. (1998). "ATP-Citrate lyase as a target for hypolipidemic intervention. 2. Synthesis and evaluation of (3R,5S)-omega-substituted-3-carboxy-3, 5-dihydroxyalkanoic acids and their gamma-lactone prodrugs." Journal of Medicinal Chemistry, 41(19), 3582-3595. Link

  • Zaidi, N., et al. (2012). "ATP citrate lyase inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism." Drug Discovery Today, 17(11-12), 625-633. Link

Sources

Foundational

Technical Guide: SB-201076 and the Therapeutic Modulation of ATP Citrate-Lyase (ACLY) in Metabolic Disease

Executive Summary SB-201076 represents a pivotal tool compound in the investigation of de novo lipogenesis (DNL) and cholesterol biosynthesis. As a potent, competitive inhibitor of ATP Citrate-Lyase (ACLY) , it targets t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SB-201076 represents a pivotal tool compound in the investigation of de novo lipogenesis (DNL) and cholesterol biosynthesis. As a potent, competitive inhibitor of ATP Citrate-Lyase (ACLY) , it targets the primary enzymatic bridge linking carbohydrate catabolism to lipid anabolism.

While SB-201076 is the active pharmacological moiety, it is frequently utilized in research settings via its


-lactone prodrug, SB-204990 , which possesses superior cellular permeability and oral bioavailability. This guide provides a technical deep-dive into the mechanistic underpinnings, experimental utility, and therapeutic potential of the SB-201076/SB-204990 axis in treating metabolic syndrome, dyslipidemia, and Non-Alcoholic Steatohepatitis (NASH).

Compound Profile & Pharmacochemistry[1]

To effectively utilize this compound class, researchers must distinguish between the in vitro active acid and the in vivo administered prodrug.

FeatureSB-201076 (Active) SB-204990 (Prodrug)
Chemical State Dihydroxy alkanoic acid (Open ring)

-Lactone (Closed ring)
Primary Utility Enzyme assays, cell-free systemsCell culture, in vivo animal models
Mechanism Competitive inhibition of ACLYHydrolyzes to SB-201076 in liver/cytosol
Potency (Ki) ~1.0 µM (Human recombinant ACLY)Inactive until hydrolyzed
Solubility High polarity (low membrane permeability)Lipophilic (high membrane permeability)

Critical Handling Note: When designing cell-based assays, SB-204990 must be used to ensure cellular uptake. Once intracellular, ubiquitous esterases or spontaneous hydrolysis convert it to the active SB-201076.

Mechanistic Deep Dive: The ACLY Checkpoint

ACLY is a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into oxaloacetate and acetyl-CoA , coupled with ATP hydrolysis. This reaction is the rate-limiting step for supplying the cytosolic acetyl-CoA pool required for both fatty acid synthesis and mevalonate (cholesterol) pathways.

Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of SB-201076 within the metabolic flux.

ACLY_Pathway Mito_Citrate Mitochondrial Citrate Cyto_Citrate Cytosolic Citrate Mito_Citrate->Cyto_Citrate Citrate Transporter ACLY ATP Citrate-Lyase (ACLY) Cyto_Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ATP + CoA -> ADP + Pi SB201076 SB-201076 (Inhibitor) SB201076->ACLY Inhibits (Ki ~1µM) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Cholesterol Cholesterol Synthesis (Mevalonate Pathway) AcetylCoA->Cholesterol Histone Histone Acetylation (Epigenetic Reg) AcetylCoA->Histone Nuclear Translocation FattyAcids Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FattyAcids FASN

Figure 1: SB-201076 inhibits the conversion of cytosolic citrate to Acetyl-CoA, throttling downstream lipogenesis and cholesterol synthesis.[1][2][3]

Therapeutic Applications & Efficacy Data[4][5][6]

Dyslipidemia and Cardiovascular Risk

By inhibiting ACLY, SB-201076 reduces the substrate availability for two major lipid classes simultaneously. This dual action distinguishes it from statins (which target only cholesterol) and ACC inhibitors (which target only fatty acids).

Key Preclinical Data (Rat Models):

  • Triglyceride Reduction: Up to 80% reduction in plasma triglycerides.[1][2][3]

  • Cholesterol Reduction: Up to 46% reduction in plasma cholesterol.[1][2][3]

  • VLDL Secretion: 48% decrease in hepatic VLDL production.[1][2][3]

Metabolic Reprogramming in Obesity

Recent investigations (2023) have highlighted a nuanced role for SB-201076 in systemic metabolism.

  • High-Fat Diet (HFD) Context: In obese phenotypes, SB-204990 treatment improved physical strength and metabolic health, likely by forcing a shift from lipid storage to oxidative metabolism.

  • Standard Diet Context: Paradoxically, in lean animals, long-term inhibition can induce moderate insulin resistance, suggesting that basal DNL is required for maintaining optimal insulin sensitivity in healthy states.

Experimental Protocols

Protocol A: In Vitro Lipogenesis Inhibition Assay (HepG2)

Objective: Quantify the inhibition of de novo lipid synthesis using the prodrug SB-204990.

Materials:

  • HepG2 human hepatoma cells.

  • SB-204990 (dissolved in DMSO).[4]

  • [1,2-14C]Acetic acid (Radiotracer).

  • Thin Layer Chromatography (TLC) plates.

Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 6-well plates. Culture in DMEM + 10% FBS for 24h.
    
  • Starvation: Switch to serum-free medium for 4 hours to synchronize metabolic state.

  • Treatment: Treat cells with SB-204990 (0.1, 1.0, 10, 50 µM) or Vehicle (DMSO < 0.1%) for 1 hour.

    • Note: We use the prodrug to ensure cell entry.[1][2][3]

  • Labeling: Add [14C]Acetate (1 µCi/mL) and incubate for 4 hours.

  • Extraction: Wash cells 2x with cold PBS. Lyse in 0.1M NaOH. Saponify lipids using ethanol/KOH at 70°C for 2 hours.

  • Separation: Extract non-saponifiable lipids (Cholesterol) with petroleum ether. Acidify remaining phase and extract fatty acids.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: In Vivo Efficacy Study (Diet-Induced Obesity Model)

Objective: Assess the hypolipidemic effect of oral SB-204990.

Workflow Visualization:

InVivo_Protocol Step1 Acclimatization (1 Week) Step2 Diet Induction (High Fat Diet - 4 Weeks) Step1->Step2 Step3 Randomization (Groups: Vehicle vs. SB-204990) Step2->Step3 Step4 Dosing Phase (25 mg/kg/day Oral Gavage) Step3->Step4 Step5 Endpoint Analysis (Plasma Lipids, Liver Histology) Step4->Step5

Figure 2: Workflow for evaluating SB-204990 efficacy in diet-induced obesity models.

Detailed Steps:

  • Model: Male Sprague-Dawley rats or C57BL/6J mice.

  • Induction: Feed 60% kcal High-Fat Diet (HFD) for 4 weeks to induce hyperlipidemia.

  • Preparation: Suspend SB-204990 in 1% methylcellulose (vehicle).

  • Dosing: Administer 25 mg/kg/day via oral gavage for 7–14 days.

  • Sampling: Fast animals for 12 hours prior to sacrifice.

  • Analysis:

    • Plasma: Enzymatic assays for Total Cholesterol, LDL-C, HDL-C, and Triglycerides.

    • Liver: Oil Red O staining to visualize hepatic steatosis reduction.

Data Summary: Quantitative Benchmarks

The following data points serve as validation criteria for your experiments.

ParameterValueSpecies/ModelSource
Ki (SB-201076) 1.0 µMHuman Recombinant ACLY[Pearce et al., 1998]
IC50 (Cholesterol) ~2–5 µMHepG2 Cells (using SB-204990)[Pearce et al., 1998]
IC50 (Fatty Acid) ~2–5 µMHepG2 Cells (using SB-204990)[Pearce et al., 1998]
Plasma TG Reduction 80%Rat (0.25% w/w in diet)[Pearce et al., 1998]
Plasma Chol Reduction 46%Rat (0.25% w/w in diet)[Pearce et al., 1998]

Future Outlook & Challenges

While SB-201076/SB-204990 demonstrated proof-of-concept for ACLY inhibition, the field has evolved. The primary challenge for this specific chemical series was pharmacokinetic optimization and selectivity compared to newer generation inhibitors (e.g., Bempedoic acid).

However, SB-201076 remains a critical "tool compound" for:

  • Cancer Metabolism: Investigating the Warburg effect and ACLY's role in supplying acetyl-CoA for histone acetylation in rapidly dividing tumor cells.

  • Aging Research: Understanding how ACLY modulation mimics caloric restriction pathways.

Safety Note: Researchers must monitor for potential muscle toxicity or liver enzyme elevations, which are common class effects in lipid-lowering agents, although ACLY inhibitors generally show a favorable profile compared to HMG-CoA reductase inhibitors (statins) regarding muscle symptoms.

References

  • Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids.[1] Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[1][2][3] Biochemical Journal.

  • Gribble, A. D., et al. (1998). "ATP-Citrate Lyase as a Target for Hypolipidemic Intervention.[1][5] 2. Synthesis and Evaluation of (3R,5S)-omega-substituted-3-carboxy-3, 5-dihydroxyalkanoic Acids and Their Gamma-Lactone Prodrugs." Journal of Medicinal Chemistry.

  • Fernandez-Marcos, P. J., et al. (2023). "Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging." Nature Communications / PubMed Central.

  • Wei, J., et al. (2019). "An allosteric mechanism for potent inhibition of human ATP-citrate lyase." Nature.

Sources

Protocols & Analytical Methods

Method

Application Note: Dosing and Administration of SB-204990 for In Vivo Studies in Mice

Abstract & Compound Profile SB-204990 is a potent, orally active prodrug (lactone) that is hydrolyzed in vivo to its active acid form, SB-201076. It functions as a specific inhibitor of ATP Citrate Lyase (ACLY) , the enz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

SB-204990 is a potent, orally active prodrug (lactone) that is hydrolyzed in vivo to its active acid form, SB-201076. It functions as a specific inhibitor of ATP Citrate Lyase (ACLY) , the enzyme responsible for converting citrate to acetyl-CoA in the cytosol. This conversion is a critical bottleneck in de novo lipogenesis (DNL) and cholesterol synthesis.

This guide provides a standardized, field-validated protocol for the formulation and administration of SB-204990 in murine models, specifically targeting metabolic disease and cancer metabolism studies.

Chemical Profile
PropertyDetail
Compound Name SB-204990
Target ATP Citrate Lyase (ACLY)
Mechanism Prodrug (Lactone)

Active Acid (SB-201076)
CAS Number 154566-12-8
Molecular Weight 389.27 g/mol
Solubility DMSO (>100 mg/mL), Ethanol (>100 mg/mL), Water (Poor)
Storage -20°C (Powder), -80°C (Stock Solution)

Mechanism of Action & Rationale

Understanding the prodrug nature of SB-204990 is vital for experimental design. Unlike direct enzyme inhibitors that may be active in cell-free assays immediately, SB-204990 relies on hydrolytic conversion.

Mechanistic Pathway (Graphviz)

ACLY_Pathway cluster_0 Cytosol SB204990 SB-204990 (Prodrug/Lactone) SB201076 SB-201076 (Active Acid) SB204990->SB201076 In Vivo Hydrolysis (Liver/Plasma) ACLY ACLY Enzyme SB201076->ACLY Inhibits Citrate Citrate (Mitochondrial Export) AcetylCoA Acetyl-CoA (Cytosolic) Citrate->AcetylCoA Catalyzed by ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Lipogenesis De Novo Lipogenesis (Fatty Acids/Cholesterol) MalonylCoA->Lipogenesis

Figure 1: Mechanism of Action.[1][2][3][4][5][6] SB-204990 is hydrolyzed to SB-201076, which inhibits ACLY, thereby blocking the production of cytosolic Acetyl-CoA required for lipid synthesis.

Formulation Strategy

SB-204990 is hydrophobic. A simple aqueous suspension often results in poor bioavailability and inconsistent data. The following "Clear Solution" formulation is recommended for oral gavage (PO) to ensure consistent absorption.

Recommended Vehicle (Oral Gavage)

Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

Step-by-Step Preparation (Example: 10 mL Batch at 3 mg/mL)
  • Weighing: Weigh 30 mg of SB-204990 powder.

  • Solubilization (DMSO): Add 1.0 mL of pure DMSO. Vortex vigorously until completely dissolved. Note: If the solution is not clear, brief sonication (30 sec) is permissible.

  • Co-Solvent 1 (PEG300): Slowly add 4.0 mL of PEG300. Vortex to mix.

  • Surfactant (Tween-80): Add 0.5 mL of Tween-80. Vortex gently to avoid excessive foaming.

  • Aqueous Phase (Saline): Slowly add 4.5 mL of sterile 0.9% Saline while stirring or vortexing.

    • Critical Check: The final solution should be clear. If precipitation occurs, the compound may not be suitable for this specific concentration; consider reducing the dose concentration or warming to 37°C.

Alternative: Dietary Admixture (Chronic Studies)

For studies exceeding 4 weeks, daily gavage induces stress that can confound metabolic data.

  • Dose: 0.05% – 0.25% (w/w) in chow.[1][7]

  • Calculation: A standard mouse eats ~4g food/day.[2] At 0.25% w/w (2.5 mg compound per gram of food), the mouse receives ~10 mg/day. For a 30g mouse, this approximates 333 mg/kg/day . Note: Dietary doses are often higher than gavage doses due to continuous lower-level absorption versus bolus peak.

In Vivo Dosing Protocols

A. Pharmacokinetic (PK) & Acute Efficacy Study
  • Purpose: To determine plasma exposure or acute inhibition of liver lipogenesis.

  • Animals: C57BL/6J mice (Male, 8-10 weeks).

  • Route: Oral Gavage (PO).[8]

  • Dose: 30 mg/kg .[2][9]

  • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

Experimental Workflow:

  • Fast: Fast mice for 4-6 hours prior to dosing to normalize baseline glucose/lipids.

  • Administer: Dosing via oral gavage using the Vehicle formulation described above.

  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Target: Expect peak plasma concentration (

      
       4 µM) around 2 hours post-dose [1].[2]
      
B. Chronic Metabolic Study (Obesity/Diabetes)
  • Purpose: To assess weight loss, insulin sensitivity, or tumor growth inhibition.

  • Route: Dietary Admixture (preferred) or Daily Oral Gavage.

  • Duration: 5 – 12 weeks.

  • Dose (Dietary): 0.25 mg compound / g of food (~0.025% w/w) is a validated "low dose" for long-term studies that improves metabolic health without toxicity [1].

    • Note: Higher dietary doses (up to 0.25% w/w) have been used but require careful toxicity monitoring.

Monitoring Schedule:

Parameter Frequency Rationale
Body Weight 2x / Week Monitor for rapid weight loss (toxicity) vs gradual (efficacy).
Food Intake Weekly Confirm compound is not causing food aversion (palatability issues).
Glucose (OGTT) Week 4 & 8 ACLY inhibition alters glucose tolerance; critical endpoint.

| Liver Enzymes | End of Study | ALT/AST to rule out hepatotoxicity. |

Safety & Toxicity

  • Therapeutic Window: SB-204990 is generally well-tolerated at 30 mg/kg (acute) or 0.025% dietary.

  • Adverse Effects:

    • Hepatotoxicity: High doses (>100 µM equivalent) can cause hepatocyte cell death in vitro. Monitor liver histology.

    • Insulin Resistance: In standard diet (lean) mice, ACLY inhibition may paradoxically induce mild insulin resistance. In high-fat diet (obese) mice, it typically improves insulin sensitivity [1].

  • Exclusion Criteria: Any animal losing >15% body weight within 1 week should be removed from the study.

References

  • Fernandez-de-Mendoza, M., et al. (2023).[2] "Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging."[10] Cell Death & Disease, 14, 186.

  • Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[7][11] Biochemical Journal, 334(Pt 1), 113–119.

  • Hatzivassiliou, G., et al. (2005). "ATP citrate lyase inhibition can suppress tumor cell growth."[3][4][6] Cancer Cell, 8(4), 311-321.

Sources

Application

Application Notes and Protocols for SB-204990: Solubility and Preparation for Experimental Use

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and handling of SB-204990 for experimental use. The protocols and reco...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and handling of SB-204990 for experimental use. The protocols and recommendations are grounded in established scientific literature and best practices to ensure experimental reproducibility and integrity.

Introduction to SB-204990: A Prodrug Inhibitor of ATP Citrate Lyase

SB-204990 is a valuable chemical tool for investigating cellular metabolism. It is a cell-permeable γ-lactone prodrug that is intracellularly converted to its active form, SB-201076.[1] The active compound is a potent inhibitor of ATP citrate lyase (ACLY), a crucial enzyme in the cytosol that catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate.[2][3][4] This reaction is a primary source of acetyl-CoA for de novo fatty acid and cholesterol biosynthesis.[2][3]

By inhibiting ACLY, SB-204990 effectively reduces the cellular pool of acetyl-CoA available for lipogenesis.[1][2] This mechanism of action has made SB-204990 a widely used compound in studies related to metabolic disorders, such as dyslipidemia and obesity, as well as in cancer research where aberrant lipid metabolism is often observed.[5][6] It has been shown to inhibit cholesterol and fatty acid synthesis in a dose-dependent manner in various cell lines, including HepG2 cells, and has demonstrated hypolipidemic effects in animal models.[1][2][3]

Mechanism of Action: The Central Role of ATP Citrate Lyase

The central role of ACLY in linking carbohydrate and lipid metabolism makes it a key regulatory node. The inhibition of this enzyme by SB-204990 has pleiotropic effects on cellular processes that are highly dependent on de novo lipogenesis.

Citrate Citrate (from Mitochondria) ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA + ATP + CoA OAA Oxaloacetate ACLY->OAA SB204990 SB-204990 (Prodrug) SB204990->ACLY Inhibition Lipogenesis Fatty Acid & Cholesterol Biosynthesis AcetylCoA->Lipogenesis

Caption: Simplified pathway showing SB-204990's role in inhibiting ACLY.

Physicochemical Properties and Solubility of SB-204990

A thorough understanding of the physicochemical properties of SB-204990 is paramount for its effective use in experiments.

PropertyValueSource
Molecular Weight 389.27 g/mol [1]
Molecular Formula C₁₈H₂₂Cl₂O₅[1]
Appearance White to off-white solid[7]
Purity ≥98% (HPLC)[1]
CAS Number 154566-12-8[1]
Solubility Data

The solubility of SB-204990 in common laboratory solvents is a critical factor in the design of in vitro and in vivo experiments. It is generally poorly soluble in aqueous solutions without the aid of a co-solvent.

SolventMaximum ConcentrationNotesSource
DMSO ≥100 mg/mL (256.89 mM)Hygroscopic DMSO can impact solubility; use freshly opened solvent.[7]
DMSO 38.93 mg/mL (100 mM)-[1]
Ethanol 38.93 mg/mL (100 mM)-[1]
Water 25 mg/mL (64.22 mM)Requires sonication to dissolve.[7]

Expert Insight: While SB-204990 shows some solubility in water with sonication, for most cell culture applications, a concentrated stock solution in DMSO is recommended. The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.

Preparation of SB-204990 Solutions: Protocols and Best Practices

The following protocols provide step-by-step instructions for the preparation of SB-204990 solutions for experimental use. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution, which can be subsequently diluted to working concentrations.

Materials:

  • SB-204990 powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol:

  • Pre-weighing Preparation: Allow the vial of SB-204990 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of SB-204990 powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.93 mg of SB-204990.

  • Solubilization: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid in dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[7]

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium.

Protocol:

  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 100 mM stock, you could first prepare an intermediate dilution (e.g., 1 mM) and then further dilute to the final concentration.

  • Mixing: Gently mix the final solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause shearing of media components.

  • Application: Add the working solution to your cell cultures immediately after preparation.

Self-Validation Check: Always include a vehicle control in your experiments (e.g., medium with the same final concentration of DMSO as the highest concentration of SB-204990 used) to account for any effects of the solvent on the cells.

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh Weigh SB-204990 Powder Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot for Storage Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Stock Aliquot Store->Thaw For Experimental Use Dilute Serially Dilute in Culture Medium Thaw->Dilute Apply Apply to Cells Dilute->Apply

Caption: Workflow for preparing SB-204990 stock and working solutions.

Considerations for In Vivo Studies

For animal studies, the formulation of SB-204990 needs to ensure its bioavailability. A common vehicle for oral administration involves a multi-component system.

Example In Vivo Formulation: One published protocol for preparing a 1 mL working solution for in vivo use is as follows:

  • Start with a 20.8 mg/mL stock solution of SB-204990 in DMSO.

  • To 100 µL of this stock solution, add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.[7]

This formulation results in a clear solution with a final SB-204990 concentration of 2.08 mg/mL.[7] Researchers should always perform their own formulation development and validation for in vivo experiments.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling SB-204990.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Sola-García, A., et al. (2023). Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging.
  • Pearce, N. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. Biochemical Journal, 334(Pt 1), 113–119.
  • Hatzivassiliou, G., et al. (2005). ATP citrate lyase inhibition can suppress tumor cell growth. Cancer Cell, 8(4), 311–321.
  • Huang, S. S., et al. (2022). ACLY inhibitors induce apoptosis and potentiate cytotoxic effects of sorafenib in thyroid cancer cells. Journal of Biomedical Science, 29(1), 43.
  • Gribble, A. D., et al. (1998). ATP-Citrate lyase as a target for hypolipidemic intervention. 2. Synthesis and evaluation of (3R,5S)-omega-substituted-3-carboxy-3, 5-dihydroxyalkanoic acids and their gamma-lactone prodrugs as inhibitors of the enzyme. Journal of Medicinal Chemistry, 41(19), 3582–3595.
  • PubChem. (n.d.). 3-Oxobutyronitrile. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ACLY Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Practice Procedures for Making Stock Solution. Retrieved from [Link]

  • Li, J. Y., et al. (2007). A novel direct homogeneous assay for ATP citrate lyase. Analytical Biochemistry, 360(1), 125–131.
  • ResearchGate. (n.d.). Buffer Preparation Protocol. Retrieved from [Link]

  • Karki, R., et al. (2022). Inhibiting glutamine utilization creates a synthetic lethality for suppression of ATP citrate lyase in KRas-driven cancer cells. PLOS ONE, 17(10), e0274294.
  • O'Brien, Z., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Sustainable Chemistry & Engineering, 2(11), 2561–2566.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Method

Measuring the Effect of SB 201076 on Lipogenesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting De Novo Lipogenesis with SB 201076 De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid prec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting De Novo Lipogenesis with SB 201076

De novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, is a critical process in energy storage and cellular membrane production.[1] Dysregulation of this pathway is implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and certain cancers. A key enzymatic control point in DNL is ATP citrate lyase (ACLY), which catalyzes the conversion of citrate to acetyl-CoA, the primary building block for fatty acid synthesis.[2][3][4]

SB 201076 is a potent inhibitor of ACLY.[2][4] However, its utility in cell-based assays is limited by poor cell permeability.[5] To overcome this, a cell-penetrant lactone prodrug, SB-204990, was developed. Once inside the cell, SB-204990 is hydrolyzed to the active metabolite, SB 201076, enabling the targeted inhibition of ACLY in both in vitro and in vivo models.[2][3][4][5] Studies have demonstrated that SB-204990 effectively inhibits fatty acid and cholesterol synthesis in Hep G2 cells and reduces plasma triglyceride and cholesterol levels in rats, supporting the role of ACLY as a crucial enzyme in lipid metabolism.[2][3][4]

These application notes provide a comprehensive guide for researchers to measure the effect of SB 201076 (delivered via its prodrug, SB-204990) on lipogenesis. The protocols detailed below encompass both in vitro cellular models and in vivo animal studies, offering a multi-faceted approach to evaluating the compound's efficacy and mechanism of action.

I. In Vitro Assessment of Lipogenesis Inhibition

A. Rationale and Experimental Design

The primary objective of in vitro studies is to quantify the direct impact of SB 201076 on lipogenesis in a controlled cellular environment. A common and relevant cell model for these studies is the human hepatoma cell line, HepG2, which actively synthesizes lipids. The experimental design should include a dose-response assessment of SB-204990 to determine its potency (e.g., IC50) in inhibiting lipogenesis.

B. Key Experimental Readouts
  • Direct measurement of de novo fatty acid synthesis: Incorporation of radiolabeled precursors.

  • Quantification of intracellular lipid accumulation: Staining and imaging of lipid droplets.

  • Analysis of lipogenic gene and protein expression: Measuring the levels of key enzymes in the DNL pathway.

C. Experimental Workflow: In Vitro Studies

cluster_0 Cell Culture & Treatment cluster_1 Measurement of Lipogenesis cluster_2 Data Analysis A Seed HepG2 cells B Induce lipogenesis (e.g., high glucose/insulin) A->B C Treat with varying concentrations of SB-204990 B->C D Radiolabeled Acetate Incorporation Assay C->D Analyze Effect E BODIPY Staining for Lipid Droplets C->E Analyze Effect F Gene Expression Analysis (qRT-PCR) C->F Analyze Effect G Protein Expression Analysis (Western Blot) C->G Analyze Effect H Quantify radioactivity D->H I Image and quantify fluorescence E->I J Analyze relative gene expression F->J K Quantify protein band intensity G->K L Determine IC50 and statistical significance H->L I->L J->L K->L

Caption: Workflow for in vitro analysis of SB 201076's effect on lipogenesis.

Protocol 1: Radiolabeled Acetate Incorporation Assay

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into newly synthesized lipids.[6]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • SB-204990 (prodrug of SB 201076)

  • [³H]-acetate or [¹⁴C]-acetate

  • Insulin

  • Phosphate Buffered Saline (PBS)

  • 0.1 N HCl

  • Chloroform:Methanol (2:1, v/v)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 9 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Induction of Lipogenesis: The following day, replace the medium with a serum-free medium containing high glucose and 100 nM insulin to stimulate lipogenesis.[6]

  • Treatment: Add varying concentrations of SB-204990 to the wells. Include a vehicle control (e.g., DMSO).

  • Radiolabeling: Add 0.5 µCi/well of [³H]-acetate and incubate for 2-4 hours at 37°C.[6]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding 120 µl of 0.1 N HCl and scraping.[6]

  • Lipid Extraction: Transfer 100 µl of the lysate to a new tube. Add 500 µl of chloroform:methanol (2:1) to extract the lipids. Vortex and incubate at room temperature.[6]

  • Phase Separation: Add 250 µl of water, vortex, and centrifuge to separate the aqueous and organic phases.[6]

  • Quantification: Carefully transfer the lower organic phase to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.[6]

  • Normalization: Use the remaining 20 µl of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization of the radioactivity counts.

Protocol 2: BODIPY Staining for Lipid Droplet Quantification

This protocol visualizes and quantifies intracellular neutral lipid droplets using the fluorescent dye BODIPY 493/503.[][8][9]

Materials:

  • Treated HepG2 cells on coverslips or in imaging plates

  • BODIPY 493/503 stock solution (in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) for fixing

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Preparation: Culture and treat HepG2 cells with SB-204990 as described in Protocol 1.

  • Staining Solution Preparation: Prepare a 2 µM BODIPY 493/503 working solution in PBS.[8]

  • Staining: Wash the cells once with PBS. Incubate the cells with the BODIPY staining solution for 15 minutes at 37°C, protected from light.[8]

  • Washing: Wash the cells twice with PBS.[8]

  • Fixation: Fix the cells with 4% PFA for 20-30 minutes at room temperature.[8]

  • Counterstaining: Wash three times with PBS and then incubate with a nuclear stain (e.g., DAPI) for 5-10 minutes.

  • Imaging: Wash with PBS and mount the coverslips or image the plates using a fluorescence microscope.

  • Quantification: Acquire images and use image analysis software (e.g., ImageJ) to quantify the number and intensity of lipid droplets per cell.

Parameter Control (Vehicle) SB-204990 (Low Dose) SB-204990 (High Dose)
[³H]-Acetate Incorporation (DPM/µg protein) HighModerately ReducedSignificantly Reduced
BODIPY Fluorescence Intensity (Arbitrary Units) HighModerately ReducedSignificantly Reduced
FASN mRNA Expression (Fold Change) 1.0DecreasedSignificantly Decreased
ACC Protein Expression (Relative to Loading Control) 1.0DecreasedSignificantly Decreased
Table 1: Expected outcomes of in vitro experiments measuring the effect of SB-204990 on lipogenesis in HepG2 cells.

II. In Vivo Assessment of Lipogenesis Inhibition

A. Rationale and Experimental Design

In vivo studies are essential to evaluate the physiological effects of SB 201076 on lipogenesis in a whole-organism context. Rodent models, such as mice or rats, fed a high-carbohydrate or high-fat diet to induce hepatic lipogenesis, are commonly used. SB-204990 would be administered orally.[2][3][4]

B. Key Experimental Readouts
  • Hepatic and plasma lipid levels: Triglycerides and cholesterol.

  • In vivo de novo lipogenesis rates: Using stable isotope tracers.

  • Histological analysis of liver tissue: To assess steatosis.

  • Gene and protein expression in the liver: For key lipogenic enzymes.

C. Experimental Workflow: In Vivo Studies

cluster_0 Animal Model & Treatment cluster_1 Measurement of Lipogenesis cluster_2 Data Analysis A Induce lipogenesis in rodents (e.g., high-fat diet) B Administer SB-204990 orally A->B C Collect blood and tissue samples B->C D Plasma lipid analysis C->D Analyze Effect E Stable Isotope Tracing (e.g., D2O) C->E Analyze Effect F Liver Histology (H&E, Oil Red O) C->F Analyze Effect G Hepatic Gene & Protein Expression C->G Analyze Effect H Quantify triglyceride & cholesterol levels D->H I Measure isotope enrichment in fatty acids E->I J Score hepatic steatosis F->J K Analyze gene & protein expression G->K L Statistical analysis of treatment effects H->L I->L J->L K->L

Caption: Workflow for in vivo analysis of SB 201076's effect on lipogenesis.

Protocol 3: In Vivo De Novo Lipogenesis Measurement with Stable Isotopes

This protocol uses a stable isotope, such as deuterated water (D₂O), to measure the rate of de novo lipogenesis in vivo.[10][11]

Materials:

  • Rodent model with induced lipogenesis

  • SB-204990

  • Deuterated water (D₂O)

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Animal Acclimation and Diet: Acclimate animals to the specific diet (e.g., high-fat diet) for several weeks to induce hepatic lipogenesis.

  • Treatment: Administer SB-204990 or vehicle control orally for the desired treatment period.

  • D₂O Administration: Provide D₂O in the drinking water to achieve a target body water enrichment of 3-5%.[10]

  • Sample Collection: At the end of the study, collect blood to isolate plasma and harvest the liver.

  • Lipid Extraction and Analysis: Extract lipids from the plasma (specifically from VLDL-triglycerides) and liver homogenates. The enrichment of deuterium in newly synthesized palmitate is then measured by GC-MS.[10]

  • Calculation of DNL: The fractional contribution of de novo synthesized fatty acids is calculated based on the deuterium enrichment in palmitate relative to the body water enrichment.

Parameter Control (Vehicle) SB-204990 Treatment
Plasma Triglycerides (mg/dL) ElevatedSignificantly Reduced
Hepatic Triglycerides (mg/g tissue) ElevatedSignificantly Reduced
Fractional DNL (%) HighSignificantly Reduced
Hepatic Steatosis Score HighReduced
Table 2: Expected outcomes of in vivo experiments measuring the effect of SB-204990 on lipogenesis.

III. Mechanistic Insights: Gene and Protein Expression Analysis

To understand the molecular mechanisms by which SB 201076 inhibits lipogenesis, it is crucial to analyze the expression of key genes and proteins in the DNL pathway.

A. Key Targets for Analysis
  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master transcriptional regulator of lipogenesis.[12]

  • ATP Citrate Lyase (ACLY): The direct target of SB 201076.

  • Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis.

  • Fatty Acid Synthase (FASN): A multi-enzyme protein that carries out the synthesis of palmitate.

B. Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the mRNA expression levels of the target genes.

Procedure:

  • RNA Extraction: Extract total RNA from treated cells or liver tissue using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for SREBP-1c, ACLY, ACC, FASN, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

C. Protocol 5: Western Blot Analysis

This protocol measures the protein levels of the target enzymes.

Procedure:

  • Protein Extraction: Prepare protein lysates from treated cells or liver tissue.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against SREBP-1c, ACLY, ACC, and FASN. Use an antibody against a loading control (e.g., β-actin) for normalization.

  • Detection: Use a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Quantification: Quantify the band intensities using densitometry software.

IV. Signaling Pathway Context

The primary mechanism of SB 201076 is the direct inhibition of ACLY. This reduces the available pool of cytosolic acetyl-CoA, which is a substrate for both fatty acid and cholesterol synthesis. The reduction in these downstream products can have feedback effects on the expression of lipogenic genes, often mediated by SREBP-1c.

cluster_0 Lipogenic Pathway cluster_1 Inhibition by SB 201076 cluster_2 Transcriptional Regulation Citrate Citrate (from mitochondria) AcetylCoA Cytosolic Acetyl-CoA Citrate->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Lipids Triglycerides & Cholesterol FattyAcids->Lipids SB201076 SB 201076 SB201076->AcetylCoA Inhibits ACLY SREBP1c SREBP-1c SREBP1c->MalonylCoA Upregulates ACC & FASN expression SREBP1c->FattyAcids Upregulates ACC & FASN expression

Caption: Mechanism of SB 201076 action on the lipogenic pathway.

V. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory effects of SB 201076 on lipogenesis. By employing a combination of in vitro and in vivo techniques, researchers can gain a comprehensive understanding of the compound's potency, efficacy, and underlying molecular mechanisms. Future studies could explore the long-term effects of SB 201076 on metabolic health, its potential therapeutic applications in metabolic diseases, and its impact on other interconnected metabolic pathways.

References

  • Bouskila, M., et al. (2021). Lipogenesis inhibitors: therapeutic opportunities and challenges. Nature Reviews Drug Discovery, 20(2), 143-164. [Link]

  • The France Foundation. (2020). Mechanism of Action for GLP 1 RAs: "The How". YouTube. [Link]

  • Wang, Y., et al. (2020). Xyloketal B Attenuates Fatty Acid-Induced Lipid Accumulation via the SREBP-1c Pathway in NAFLD Models. Marine Drugs, 18(11), 548. [Link]

  • Pearce, N. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. The Biochemical journal, 334 ( Pt 1), 113–119. [Link]

  • Pearce, N. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. The Biochemical journal, 334 ( Pt 1), 113–119. [Link]

  • Pearce, N. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. PubMed. [Link]

  • Softic, S., et al. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. Journal of visualized experiments : JoVE, (102), e53022. [Link]

  • Lemperle, M., et al. (2013). TGFβ signaling regulates lipogenesis in human sebaceous glands cells. Journal of dermatological science, 69(1), 29–36. [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis of the protein expression of ACC1, FASN,... ResearchGate. [Link]

  • Juríčková, K., et al. (2022). Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo. International journal of molecular sciences, 23(19), 11068. [Link]

  • Jansen, G. R., et al. (1966). Studies on lipogenesis in vivo. Lipogenesis during extended periods of re-feeding after starvation. The Biochemical journal, 99(2), 333–340. [Link]

  • Jansen, G. R., et al. (1966). Studies on lipogenesis in vivo: Fatty acid and cholesterol synthesis in hyperglycaemic-obese mice. The Biochemical journal, 101(3), 787–795. [Link]

  • Lemperle, M., et al. (2013). TGFβ signaling regulates lipogenesis in human sebaceous glands cells. PloS one, 8(1), e55129. [Link]

  • Verheij, E. R., et al. (n.d.). De Novo Lipogenesis using 14C-labeled acetate and Accelerator Mass Spectrometry. TNO. [Link]

  • Lin, H. P., et al. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Bio-protocol, 13(21), e4833. [Link]

  • Juríčková, K., et al. (2022). Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo. International journal of molecular sciences, 23(19), 11068. [Link]

  • Qiu, B., & Simon, M. C. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Bio-protocol, 6(17), e1911. [Link]

  • Pomar, C., et al. (2020). Technical Note: In vivo estimation of lipogenesis using a bolus injection of [U- 13 C]glucose in pigs. Journal of animal science, 98(10), skaa322. [Link]

  • Softic, S., et al. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. Journal of visualized experiments : JoVE, (102), e53022. [Link]

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Application

Application Notes &amp; Protocols: Experimental Design for Studying SB-204990 in Rodent Models

Introduction and Scientific Rationale SB-204990 is a potent and orally active inhibitor of the enzyme ATP-citrate lyase (ACLY).[1] ACLY is a critical nexus point in cellular metabolism, linking the energy surplus from gl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

SB-204990 is a potent and orally active inhibitor of the enzyme ATP-citrate lyase (ACLY).[1] ACLY is a critical nexus point in cellular metabolism, linking the energy surplus from glucose breakdown (glycolysis) to the synthesis of key biomolecules. Specifically, ACLY catalyzes the conversion of citrate and Coenzyme A into acetyl-CoA and oxaloacetate in the cytoplasm.[1] This pool of cytosolic acetyl-CoA serves as the fundamental building block for two vital downstream pathways:

  • De Novo Lipogenesis: The synthesis of fatty acids and cholesterol, which is essential for membrane production, energy storage, and signaling molecule synthesis.[2]

  • Acetylcholine Synthesis: The production of the neurotransmitter acetylcholine (ACh), which is paramount for a host of cognitive functions, including learning, memory, and attention.[3][4][5]

While much of the existing research on SB-204990 has focused on its hypolipidemic effects and its potential in metabolic disease and oncology, its role as an ACLY inhibitor presents a compelling, testable hypothesis regarding its impact on cognitive function.[6][7] By limiting the available cytosolic acetyl-CoA, SB-204990 may consequently reduce the synthesis of acetylcholine in cholinergic neurons, leading to measurable changes in cognitive performance.

This guide provides a comprehensive experimental framework for researchers to investigate the effects of SB-204990 in rodent models, with a specific focus on elucidating its potential impact on learning and memory through the modulation of the cholinergic system. The protocols herein are designed to be self-validating, incorporating necessary controls and providing a logical progression from behavioral observation to neurochemical and molecular analysis.

Core Mechanism: The Role of ACLY in the Neuron

The central hypothesis of this experimental design is that inhibiting ACLY with SB-204990 will reduce the pool of acetyl-CoA available for acetylcholine synthesis, thereby impacting cognitive function. The following diagram illustrates this proposed mechanism of action.

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Lipogenesis Lipogenesis cluster_Cholinergic Cholinergic Synthesis Glucose_Mito Glucose Pyruvate Pyruvate Glucose_Mito->Pyruvate Glycolysis Citrate_Mito Citrate Pyruvate->Citrate_Mito TCA Cycle Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Transport ACLY ACLY (ATP-Citrate Lyase) Citrate_Cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA FattyAcids Fatty Acids & Cholesterol AcetylCoA->FattyAcids Metabolic Pathway ChAT ChAT AcetylCoA->ChAT SB204990 SB-204990 SB204990->ACLY Inhibition ACh Acetylcholine (ACh) ChAT->ACh Choline Choline Choline->ChAT Day1_7 Day 1-7 Animal Acclimation & Handling Day8_14 Day 8-14 SB-204990 or Vehicle Administration (Daily) Day1_7->Day8_14 Day12_13 Day 12-13 Behavioral Testing: Novel Object Recognition Day8_14->Day12_13 Day14_18 Day 14-18 Behavioral Testing: Morris Water Maze Day12_13->Day14_18 Day19 Day 19 In Vivo Microdialysis (Sub-group of animals) Day14_18->Day19 Day20 Day 20 Euthanasia & Brain Tissue Collection Day19->Day20

Caption: A logical timeline for a comprehensive study of SB-204990's effects on cognition in rodents.

Detailed Methodologies and Protocols

Protocol 1: Drug Preparation and Administration

Objective: To ensure accurate and consistent dosing of SB-204990 to all experimental animals.

Materials:

  • SB-204990 powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Vortex mixer

  • Animal scale

  • 24-gauge oral gavage needles (curved)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock of SB-204990 in 100% DMSO (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • Preparation of Dosing Solution: On each day of dosing, dilute the stock solution with sterile saline to the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose, assuming a 10 mL/kg dosing volume). The final DMSO concentration should not exceed 5%. Vortex thoroughly.

  • Vehicle Preparation: Prepare a vehicle solution with the same final concentration of DMSO in saline as the drug solution.

  • Animal Dosing: a. Weigh each mouse to determine the precise volume to be administered (e.g., a 25g mouse would receive 0.25 mL for a 10 mL/kg volume). b. Gently restrain the mouse, ensuring a firm but not restrictive grip. c. Carefully insert the gavage needle into the esophagus. Do not force the needle. d. Slowly dispense the solution. e. Monitor the animal for a few minutes post-administration to ensure no adverse effects. [8][9]

    Parameter Recommendation Rationale
    Dose Range 10 - 50 mg/kg To establish a dose-response curve for cognitive effects.
    Route Oral Gavage (p.o.) The compound is known to be orally active.
    Frequency Once daily To maintain steady-state drug levels during behavioral testing.

    | Vehicle | 5% DMSO in 0.9% Saline | Common and generally well-tolerated vehicle system. |

Table 1: Recommended dosing parameters for SB-204990 administration.

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory, a cognitive domain that is sensitive to cholinergic modulation. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. [10][11] Procedure:

  • Habituation (Day 1): Place each mouse individually into the empty testing arena (a 40x40 cm box) and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress during testing. [12]2. Familiarization/Training (Day 2, T1): a. Place two identical objects in opposite, symmetrical corners of the arena. b. Place the mouse in the arena, facing the wall midway between the two objects. c. Allow the mouse to explore the objects for 10 minutes. Record the session via an overhead camera. d. Return the mouse to its home cage. The time between T1 and T2 is the retention interval (e.g., 24 hours).

  • Testing (Day 3, T2): a. Replace one of the familiar objects with a novel object of similar size but different shape and texture. The location of the novel object should be counterbalanced across animals. b. Place the mouse back in the arena and record for 5-10 minutes.

  • Data Analysis: a. Manually or using tracking software, score the time spent exploring each object (sniffing or touching with the nose/paws). b. Calculate the Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). c. A positive DI indicates successful memory, while a DI near zero suggests a memory deficit.

Protocol 3: Morris Water Maze (MWM)

Objective: To assess hippocampal-dependent spatial learning and memory. [13][14]This task requires the animal to learn the location of a hidden platform using distal visual cues in the room.

Procedure:

  • Apparatus: A circular pool (100-120 cm diameter) filled with opaque water (made non-toxic with white paint or milk powder) at 22-24°C. A small platform is hidden 1 cm below the water surface.

  • Acquisition Phase (4-5 days): a. Conduct 4 trials per day for each mouse. b. For each trial, gently place the mouse in the water facing the wall at one of four quasi-random start positions. c. Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform. [15] d. If the mouse finds the platform, allow it to remain there for 15-30 seconds. [16]If it fails, gently guide it to the platform. e. Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after last acquisition trial): a. Remove the platform from the pool. b. Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds. c. Record the time spent in the target quadrant (where the platform used to be).

  • Data Analysis: a. Acquisition: A learning curve should show a decrease in escape latency across days. b. Probe Trial: A significant preference for the target quadrant (e.g., >25% of the total time) indicates robust spatial memory.

Behavioral Test Primary Endpoint Cognitive Domain Assessed
Novel Object Recognition Discrimination Index (DI)Recognition Memory
Morris Water Maze Escape Latency (Acquisition)Spatial Learning
Morris Water Maze Time in Target Quadrant (Probe)Spatial Memory Consolidation

Table 2: Summary of behavioral assays and their primary endpoints.

Protocol 4: In Vivo Microdialysis for Acetylcholine

Objective: To directly measure extracellular acetylcholine levels in a specific brain region (e.g., hippocampus) of awake, freely moving animals to test the core neurochemical hypothesis. [17][18] Procedure (abbreviated):

  • Probe Implantation Surgery: a. Anesthetize the animal (e.g., using isoflurane). [19][20] b. Secure the animal in a stereotaxic frame. c. Implant a guide cannula targeted to the desired brain region (e.g., dorsal hippocampus). Secure it with dental cement. d. Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment: a. Gently insert the microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ACh degradation. c. Allow for a 1-2 hour stabilization period. d. Collect baseline dialysate samples (e.g., every 20 minutes). e. Administer SB-204990 or vehicle and continue collecting samples for several hours.

  • Sample Analysis: a. Analyze acetylcholine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). [21]4. Data Analysis: a. Express post-drug ACh levels as a percentage of the stable baseline average. b. Compare the time course of ACh changes between the SB-204990 and vehicle-treated groups.

Conclusion and Interpretation

By integrating these protocols, researchers can construct a powerful study to test the hypothesis that ACLY inhibition by SB-204990 impacts cognitive function. A finding where SB-204990 administration leads to impaired performance in the NOR and MWM tests, coupled with a concurrent decrease in hippocampal acetylcholine levels measured by microdialysis, would provide strong, multi-level evidence that the compound's cognitive effects are mediated through the disruption of cholinergic neurotransmission. Conversely, a lack of effect on either behavior or neurochemistry would suggest that at the tested doses, ACLY inhibition does not significantly impact the pool of acetyl-CoA used for acetylcholine synthesis, or that compensatory mechanisms are at play.

References

  • Targeting ACLY Attenuates Tumor Growth and Acquired Cisplatin Resistance in Ovarian Cancer by Inhibiting the PI3K–AKT Pathway and Activating the AMPK–ROS Pathway. (n.d.). National Institutes of Health. [Link]

  • Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging. (2023). Nature. [Link]

  • Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging. (2023). PubMed. [Link]

  • Translating the promise of 5HT4 receptor agonists for the treatment of depression. (2020). Cambridge University Press & Assessment. [Link]

  • Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. (n.d.). ResearchGate. [Link]

  • Serotonin 5-HT4 Receptor Agonists. (2019). National Center for Biotechnology Information. [Link]

  • Effects of ATP-citrate lyase (ACLY) inhibitors on cell viability. (n.d.). ResearchGate. [Link]

  • ATP-citrate lyase controls a glucose-to-acetate metabolic switch. (2016). PubMed Central. [Link]

  • What are 5-HT4 receptor agonists and how do they work? (2024). Patsnap Synapse. [Link]

  • ATP-Citrate Lyase Controls a Glucose-to-Acetate Metabolic Switch. (2016). ResearchGate. [Link]

  • Novel Object Recognition test. (2024). MMPC.org. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PubMed Central. [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (n.d.). PubMed Central. [Link]

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  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017). National Institutes of Health. [Link]

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  • RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. (2016). The University of British Columbia. [Link]

  • ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. (2024). SpringerLink. [Link]

  • UC Davis - Morris Water Maze. (2019). Protocols.io. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. [Link]

  • Role of Cholinergic Signaling in Alzheimer's Disease. (n.d.). MDPI. [Link]

  • Cognitive ageing and Alzheimer's disease: the cholinergic system redux. (2018). Oxford Academic. [Link]

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  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). Journal of the American Association for Laboratory Animal Science. [Link]

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Method

Application Notes and Protocols: Investigating Synergistic Metabolic Rewiring by Combining the ACLY Inhibitor SB-204990 with Glycolysis and Oxidative Phosphorylation Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: A Multi-pronged Assault on Cancer Metabolism The metabolic landscape of cancer cells is characterized by a profound reprogramming of key energ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multi-pronged Assault on Cancer Metabolism

The metabolic landscape of cancer cells is characterized by a profound reprogramming of key energy-producing and biosynthetic pathways to fuel relentless proliferation and survival.[1] This metabolic plasticity, a hallmark of cancer, presents a therapeutic vulnerability that can be exploited by targeting critical metabolic nodes. One such key enzyme is ATP citrate lyase (ACLY), which plays a pivotal role in linking glucose metabolism to lipid synthesis.[1][2] ACLY catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm, a fundamental precursor for the synthesis of fatty acids and cholesterol, which are essential for membrane production in rapidly dividing cells.[2]

The small molecule SB-204990 has been identified as an inhibitor of ACLY, demonstrating the ability to suppress the growth of tumor cells, particularly those exhibiting a high rate of aerobic glycolysis (the Warburg effect).[2] By limiting the availability of cytosolic acetyl-CoA, SB-204990 curtails de novo lipogenesis, a process upon which many cancer cells are heavily reliant.[2][3]

However, the adaptability of cancer cell metabolism often allows for compensatory mechanisms to overcome the inhibition of a single pathway. This necessitates a combinatorial approach, targeting multiple metabolic pathways simultaneously to induce a more robust and sustained anti-cancer effect. This application note provides a comprehensive guide for researchers to investigate the synergistic potential of combining SB-204990 with inhibitors of two central metabolic pathways: glycolysis and oxidative phosphorylation (OXPHOS). We will delve into the scientific rationale, provide detailed experimental protocols, and offer guidance on data analysis to empower researchers to explore this promising therapeutic strategy.

Scientific Rationale: Creating a Metabolic Crisis

The central hypothesis underpinning this combinatorial strategy is that by simultaneously blocking distinct but interconnected metabolic pathways, a synthetic lethal crisis can be induced in cancer cells.

  • ACLY Inhibition with SB-204990: As the primary target, SB-204990 will disrupt the conversion of glucose-derived citrate into acetyl-CoA for fatty acid synthesis.[2] This is particularly impactful in cancer cells that rely on aerobic glycolysis, where a significant portion of glucose is shunted towards biosynthetic pathways rather than complete oxidation.[2]

  • Glycolysis Inhibition (e.g., with 2-Deoxyglucose - 2-DG): The combination of an ACLY inhibitor with a glycolysis inhibitor like 2-DG, a glucose analog that inhibits hexokinase, aims to create a two-pronged attack on glucose metabolism.[4] While SB-204990 blocks a downstream fate of glucose-derived carbon, 2-DG inhibits the very entry of glucose into the glycolytic pathway. This dual blockade is expected to lead to a severe depletion of both energy (ATP) and biosynthetic precursors.[5] Studies have shown that combining inhibitors of glycolysis and mitochondrial respiration can lead to a significant reduction in cancer cell viability.[5]

  • Oxidative Phosphorylation Inhibition (e.g., with Metformin or Oligomycin): Many cancer cells, despite a preference for glycolysis, retain the capacity for oxidative phosphorylation. In some contexts, OXPHOS is critical for survival, particularly for cancer stem cells.[6] Metformin, a widely used anti-diabetic drug, inhibits Complex I of the electron transport chain, thereby reducing OXPHOS.[6][7] Oligomycin is a more direct inhibitor of ATP synthase. By combining SB-204990 with an OXPHOS inhibitor, the goal is to shut down both the primary biosynthetic route (via ACLY) and the main alternative energy source (OXPHOS), leading to a catastrophic energy deficit. The combination of metformin and 2-DG has been shown to synergistically induce apoptosis in prostate cancer cells by severely depleting ATP.[5]

This multi-faceted approach aims to overwhelm the metabolic flexibility of cancer cells, pushing them beyond their adaptive capacity and towards cell death.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for investigating the combined effects of SB-204990 with metabolic inhibitors.

I. Cell Viability and Synergy Assessment

The initial step is to determine the cytotoxic effects of the individual agents and their combinations to assess for synergistic interactions.

A. Reagents and Materials:

  • Cancer cell line of interest (e.g., a cell line known for high glycolytic activity)

  • Complete cell culture medium

  • SB-204990 (Tocris Bioscience or equivalent)

  • 2-Deoxyglucose (2-DG) (Sigma-Aldrich or equivalent)

  • Metformin (Sigma-Aldrich or equivalent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

  • Plate reader for luminescence detection

B. Protocol: Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of SB-204990, 2-DG, and Metformin in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug in complete culture medium.

  • Single Agent Treatment: To determine the IC50 (half-maximal inhibitory concentration) of each drug, treat cells with a range of concentrations of SB-204990, 2-DG, and Metformin individually. Include a vehicle control (medium with the highest concentration of solvent used).

  • Combination Treatment: To assess synergy, treat cells with combinations of SB-204990 and 2-DG, or SB-204990 and Metformin. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., IC50 of Drug A: IC50 of Drug B).

  • Incubation: Incubate the treated plates for a period that allows for significant cell proliferation and for the drugs to exert their effects (typically 48-72 hours).

  • Viability Measurement: After the incubation period, measure cell viability using a luminescent ATP-based assay like CellTiter-Glo®, following the manufacturer's instructions.

C. Data Analysis: Synergy Quantification using the Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[8][9][10] It is based on the median-effect principle and calculates a Combination Index (CI).

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Step-by-step Calculation:

  • Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combinations. The effect is typically expressed as the fraction of cells affected (e.g., 1 - (viability of treated cells / viability of control cells)).

  • Median-Effect Analysis: Use software like CompuSyn to perform a median-effect analysis.[10][11] This software will linearize the dose-effect data and determine the Dm (median-effect dose, equivalent to IC50) and the m-value (a measure of the sigmoidicity of the dose-effect curve) for each drug and combination.

  • Combination Index (CI) Calculation: The software will then calculate the CI value for different effect levels (e.g., CI at 50%, 75%, and 90% inhibition).

Table 1: Example Data for Synergy Analysis

Drug Combination IC50 (Drug A) IC50 (Drug B) Combination IC50 Combination Index (CI) at 50% effect Interpretation
SB-204990 + 2-DG 10 µM 5 mM See CompuSyn Output < 1 Synergistic

| SB-204990 + Metformin | 10 µM | 2 mM | See CompuSyn Output | < 1 | Synergistic |

II. Metabolic Flux Analysis using Seahorse XF Technology

To understand the mechanistic basis of the observed synergy, it is crucial to measure real-time changes in glycolysis and oxidative phosphorylation. The Agilent Seahorse XF Analyzer is an invaluable tool for this purpose.

A. Seahorse XF Glycolysis Stress Test

This assay measures key parameters of glycolytic function: glycolysis, glycolytic capacity, and glycolytic reserve.

Reagents and Materials:

  • Seahorse XF Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

  • XF Base Medium (supplemented with L-glutamine)

  • SB-204990

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF plate and incubate overnight.

  • Assay Medium: The day of the assay, wash and replace the culture medium with XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the Seahorse sensor cartridge with glucose, oligomycin, and 2-DG according to the manufacturer's protocol. For the experimental group, add SB-204990 to the assay medium.

  • Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol. The instrument will measure the extracellular acidification rate (ECAR), a proxy for glycolysis.

B. Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Reagents and Materials:

  • Seahorse XF Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • XF Base Medium (supplemented with glucose, pyruvate, and L-glutamine)

  • SB-204990 and/or 2-DG/Metformin

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF plate and incubate overnight.

  • Assay Medium: The day of the assay, wash and replace the culture medium with XF Base Medium supplemented with substrates and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the Seahorse sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol. For the experimental groups, add SB-204990 and/or the second metabolic inhibitor to the assay medium.

  • Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Table 2: Expected Outcomes of Metabolic Flux Analysis

Treatment Group Key Glycolysis Parameter (ECAR) Key OXPHOS Parameter (OCR) Interpretation
Control Basal Basal Normal metabolic phenotype
SB-204990 No significant change or slight increase No significant change or slight decrease ACLY inhibition primarily affects biosynthesis, may shunt some citrate back to mitochondria
2-DG Significantly decreased Acutely increased, then decreased Glycolysis is inhibited, cells attempt to compensate with OXPHOS
Metformin Increased Significantly decreased OXPHOS is inhibited, cells compensate with glycolysis
SB-204990 + 2-DG Significantly decreased Decreased Dual blockade of glucose metabolism

| SB-204990 + Metformin | Increased then collapse | Significantly decreased | OXPHOS is blocked, and the biosynthetic escape for glycolysis is also blocked, leading to metabolic collapse |

III. Measurement of De Novo Fatty Acid Synthesis

To directly assess the impact of SB-204990 on its primary target pathway, a fatty acid synthesis assay using a radiolabeled precursor is recommended.

Reagents and Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • [1,2-¹⁴C]-Acetic acid, sodium salt (PerkinElmer or equivalent)

  • SB-204990

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Treatment: Plate cells and treat with SB-204990 at various concentrations for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.[12]

  • Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using an appropriate solvent mixture.[13]

  • Quantification: Transfer the lipid extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalization: Normalize the radioactive counts to the total protein content of the cell lysate to account for differences in cell number.

Table 3: Expected Outcomes of Fatty Acid Synthesis Assay

Treatment Group ¹⁴C-Acetate Incorporation (cpm/µg protein) Interpretation
Control High Basal rate of fatty acid synthesis
SB-204990 (low dose) Moderately decreased Dose-dependent inhibition of fatty acid synthesis

| SB-204990 (high dose) | Significantly decreased | Strong inhibition of fatty acid synthesis |

Visualization of Pathways and Workflows

cluster_0 Glycolysis cluster_1 Mitochondrial Metabolism cluster_2 Cytosolic Biosynthesis Glucose Glucose G6P G6P Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate_mito AcetylCoA_mito->Citrate_mito Citrate Synthase FattyAcids FattyAcids FattyAcids->AcetylCoA_mito β-oxidation TCA_Cycle TCA_Cycle Citrate_mito->TCA_Cycle TCA Cycle Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Citrate Shuttle OXPHOS OXPHOS TCA_Cycle->OXPHOS NADH, FADH2 ATP_mito ATP_mito OXPHOS->ATP_mito ATP Synthase AcetylCoA_cyto AcetylCoA_cyto Citrate_cyto->AcetylCoA_cyto ACLY FattyAcid_Synthesis FattyAcid_Synthesis AcetylCoA_cyto->FattyAcid_Synthesis FASN Lipids Lipids FattyAcid_Synthesis->Lipids TwoDG 2-DG TwoDG->G6P Inhibits SB204990 SB-204990 SB204990->AcetylCoA_cyto Inhibits Metformin Metformin Metformin->OXPHOS Inhibits Complex I Oligomycin Oligomycin Oligomycin->ATP_mito Inhibits ATP Synthase

Caption: Interconnected metabolic pathways targeted by SB-204990 and other metabolic inhibitors.

start Start: Cancer Cell Culture viability Cell Viability Assay (Single Agents & Combinations) start->viability metabolic_flux Metabolic Flux Analysis (Seahorse XF) start->metabolic_flux fas_assay Fatty Acid Synthesis Assay ([14C]-Acetate Incorporation) start->fas_assay ic50 Determine IC50 Values viability->ic50 synergy Calculate Combination Index (CI) (Chou-Talalay Method) ic50->synergy data_analysis Integrative Data Analysis synergy->data_analysis glycolysis_test Glycolysis Stress Test metabolic_flux->glycolysis_test mito_test Mito Stress Test metabolic_flux->mito_test glycolysis_test->data_analysis mito_test->data_analysis fas_assay->data_analysis conclusion Conclusion: Assess Synergistic Potential and Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for assessing the combination of SB-204990 with other metabolic inhibitors.

Conclusion and Future Directions

This application note provides a robust framework for investigating the therapeutic potential of combining the ACLY inhibitor SB-204990 with inhibitors of glycolysis and oxidative phosphorylation. By systematically evaluating cell viability, synergy, and real-time metabolic fluxes, researchers can gain a comprehensive understanding of the molecular mechanisms underlying these combinatorial treatments. The provided protocols are designed to be self-validating, with clear endpoints and data analysis strategies.

Future investigations could expand upon these core experiments by:

  • Exploring a broader range of cancer cell lines: Investigating the efficacy of these combinations in cell lines with different metabolic phenotypes and genetic backgrounds.

  • In vivo studies: Validating the most promising synergistic combinations in preclinical animal models of cancer.

  • Mechanism of cell death: Investigating the mode of cell death (e.g., apoptosis, necrosis, autophagy) induced by the combination treatments.

  • Metabolomic and proteomic analyses: Performing unbiased 'omics' approaches to identify novel metabolic vulnerabilities and biomarkers of response.

By employing a multi-faceted approach to target cancer metabolism, researchers can pave the way for the development of more effective and durable anti-cancer therapies.

References

  • Hatzivassiliou, G., Zhao, F., Bauer, D. E., Andreadis, C., Shaw, A. N., Dhanak, D., Hingorani, S. R., Tuveson, D. A., & Thompson, C. B. (2005). ATP citrate lyase inhibition can suppress tumor cell growth. Cancer Cell, 8(4), 311-321. [Link]

  • Dick, A. E., & Wendt, M. K. (2022). Inhibiting glutamine utilization creates a synthetic lethality for suppression of ATP citrate lyase in KRas-driven cancer cells. PLOS ONE, 17(10), e0276219. [Link]

  • Hernandez-Alvarez, M. I., Garcia-Garcia, F., Gonzalez-García, I., Rodriguez-Gallego, E., Diaz-Ramos, A., Cozar-Castellano, I., ... & Zorzano, A. (2023). Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging. Nature Communications, 14(1), 1271. [Link]

  • Lee, J. H., Park, S. Y., Lee, E. J., Kim, J. Y., Kim, H. S., Kim, Y. S., & Kim, Y. S. (2021). Effects of ATP-citrate lyase (ACLY) inhibitors on cell viability. Oncology Letters, 21(5), 1-1. [Link]

  • Ben Sahra, I., Laurent, K., Loubat, A., Giorgetti-Peraldi, S., Colosetti, P., Auberger, P., ... & Bost, F. (2010). The combination of metformin and 2-deoxyglucose induces p53-dependent apoptosis in prostate cancer cells. Cancer Research, 70(6), 2465-2475. [Link]

  • Gao, Y., Islam, M. S., Tian, J., Lui, V. W. Y., & Xiao, Z. (2021). ACLY inhibition promotes tumour immunity and suppresses liver cancer. Gut, 70(11), 2137-2148. [Link]

  • Gruszka, A. M., Kunz, N., & Prinz, J. (2021). Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy. International Journal of Molecular Sciences, 22(16), 8820. [Link]

  • Wang, T., Yu, Q., Li, J., & Chen, C. (2023). Inhibition of ACLY overcomes cancer immunotherapy resistance via polyunsaturated fatty acids peroxidation and cGAS-STING activation. Science Advances, 9(49), eadj3166. [Link]

  • O'Brien, K. L., Finlay, D. K., & Sheppard, S. (2025). ACLY promotes NK cell effector function by regulating glycolysis and histone acetylation. Life Science Alliance, 8(8), e202502986. [Link]

  • Saraei, P., Asadi, I., Kakar, M. A., & Moradi-Kalbolandi, S. (2023). Metformin: A Dual-Role Player in Cancer Treatment and Prevention. Cancers, 15(15), 3907. [Link]

  • Zhong, D., Liu, H., Li, Y., & Liu, X. (2021). The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R. Journal of Biological Chemistry, 296, 100569. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

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  • Chiaradonna, F., Gaglio, D., Vanoni, M., & Alberghina, L. (2013). Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death. Oxidative Medicine and Cellular Longevity, 2013, 806260. [Link]

  • Al-Wahab, Z., Al-Dhfyan, A., & Al-Bakheet, A. (2023). The Dual Role of Metformin: Repurposing an Antidiabetic Drug for Cancer Therapy. Molecules, 28(15), 5772. [Link]

  • Sidossis, L. S. (2008). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 49(6), 1127–1137. [Link]

  • Al-Sadeq, D. W., Al-Adham, I. S. I., & Al-Salahat, Z. (2019). 2-Deoxyglucose and Newcastle Disease Virus Synergize to Kill Breast Cancer Cells by Inhibition of Glycolysis Pathway Through Glyceraldehyde3-Phosphate Downregulation. Frontiers in Oncology, 9, 934. [Link]

  • Szeliga, M., & Albrecht, J. (2021). Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model. International Journal of Molecular Sciences, 22(23), 12726. [Link]

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  • Tumanov, S., & Kamphorst, J. J. (2017). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. In Metabolomics (pp. 199-216). Humana Press, New York, NY. [Link]

  • Chan, K. K., Siu, M. K., Jiang, Y. X., Wang, J. J., Ngan, H. Y., & Cheung, A. N. (2012). LY294002 and metformin cooperatively enhance the inhibition of growth and the induction of apoptosis of ovarian cancer cells. International journal of gynecological cancer : official journal of the International Gynecological Cancer Society, 22(1), 37–44. [Link]

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  • Chou, T. C. (2020). 2.6. Cell Viability Test and Calculation of the Combination Index. Bio-protocol, 10(10), e3612. [Link]

  • McDonnell, E., & Crown, J. (2022). Combined inhibition of ACLY and CDK4/6 reduces cancer cell growth and invasion. Oncology Reports, 48(6), 1-1. [Link]

  • Li, W., Liu, H., & Wang, S. (2023). 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression. IUBMB life, 75(4), 365–375. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Potential off-target effects of SB-204990 in cellular assays

A Guide to Investigating Potential Off-Target Effects in Cellular Assays Welcome to the technical support resource for SB-204990. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating Potential Off-Target Effects in Cellular Assays

Welcome to the technical support resource for SB-204990. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent ATP Citrate Lyase (ACLY) inhibitor in cellular assays. As with any chemical probe, understanding and controlling for potential off-target effects is paramount for generating robust and interpretable data. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the scientific integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SB-204990?

SB-204990 is a cell-permeable prodrug that, once inside the cell, is converted to its active form, SB-201076.[1] The active compound is a potent and specific inhibitor of ATP Citrate Lyase (ACLY).[2] ACLY is a crucial enzyme that links glucose and lipid metabolism by converting citrate into acetyl-CoA in the cytoplasm.[3] This cytosolic pool of acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[1] Therefore, by inhibiting ACLY, SB-204990 effectively suppresses de novo lipogenesis and cholesterogenesis.[1]

Q2: What are the expected downstream cellular consequences of on-target ACLY inhibition?

Inhibition of ACLY by SB-204990 is expected to produce several key metabolic and signaling changes:

  • Reduced Lipid Synthesis: A direct decrease in the synthesis of fatty acids and cholesterol is the most immediate effect.[1]

  • Suppressed Growth of Glycolytic Cancer Cells: Many cancer cells rely on aerobic glycolysis (the Warburg effect) and subsequent lipid synthesis for rapid proliferation. By cutting off the supply of cytosolic acetyl-CoA, SB-204990 can limit the proliferation and survival of these cells.[3][4]

  • Modulation of Aging-Associated Pathways: Recent studies suggest that SB-204990 can influence molecular pathways related to aging, including mTOR signaling and mitochondrial function, particularly under different metabolic conditions like a high-fat diet.[5][6]

  • Potential Impact on Histone Acetylation: As acetyl-CoA is the acetyl donor for histone acetylation, inhibiting its production via ACLY could potentially alter global histone acetylation levels and gene expression, although some studies suggest these effects may not be globally significant.[6]

Q3: What concentration of SB-204990 should I use in my cellular assays?

The optimal concentration is highly dependent on the cell type, assay duration, and specific endpoint being measured. Studies have shown that SB-204990 can inhibit fatty acid synthesis in HepG2 cells at concentrations up to 30 µM.[7] However, toxicity can occur at concentrations greater than 10 µM in primary hepatocytes.[6] It is critically important to perform a dose-response curve for cytotoxicity in your specific cell model before proceeding with functional assays (see Troubleshooting Guide: Problem 1). Using concentrations above 10-20 µM should be approached with caution, as the risk of off-target effects increases significantly.[8]

Troubleshooting Guide: Navigating Unexpected Results

This section addresses specific problems you may encounter during your experiments, focusing on how to determine if an observed effect is due to on-target ACLY inhibition or a potential off-target activity.

Problem 1: I'm observing high levels of cytotoxicity at concentrations where I expect to see a specific biological effect.

Potential Cause: This is a classic indicator of either an off-target effect, general metabolic disruption beyond the scope of your intended measurement, or simply that your cell line is particularly sensitive to ACLY inhibition. It is essential to disentangle general toxicity from a specific, on-target phenotype.

Expert Advice & Protocol: The first step is to establish a therapeutic window for your specific cell model. This involves determining the concentration range that inhibits the target without causing widespread cell death.

Protocol 1: Determining the Cytotoxicity Profile

  • Cell Plating: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 2x serial dilution of SB-204990 in your cell culture medium. A typical starting range would be from 100 µM down to ~50 nM. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Treat the cells with the prepared dilutions and incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard viability assay, such as MTT or a luciferase-based ATP assay (e.g., CellTiter-Glo®), to measure cell viability.

  • Data Analysis: Plot the viability data against the log of the inhibitor concentration to determine the EC50 (the concentration at which 50% of cell viability is lost).

  • Interpretation: For subsequent functional assays, use concentrations well below the determined EC50 (e.g., at or below the EC10) to minimize confounding effects of cytotoxicity.

Workflow: Establishing an Experimental Window

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Experimental Design start Seed Cells in 96-well Plate prep Prepare Serial Dilution of SB-204990 + Vehicle Control start->prep treat Treat Cells (24-72h) prep->treat assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) treat->assay analyze Calculate EC50 for Cytotoxicity assay->analyze select_conc Select Concentrations Significantly Below EC50 (e.g., ≤ EC10) analyze->select_conc Inform pheno_assay Perform Functional/ Phenotypic Assays select_conc->pheno_assay

Caption: Workflow for determining the optimal non-toxic concentration range for SB-204990.

Problem 2: My observed phenotype (e.g., apoptosis, cell cycle arrest) does not seem directly related to lipid synthesis. Is this an off-target effect?

Expert Advice & Protocol: To build a convincing case for on-target activity, you must employ orthogonal approaches. The goal is to demonstrate that the phenotype is not specific to the chemical structure of SB-204990 but is instead linked to the function of the ACLY protein.

Protocol 2: Validating On-Target Effects using Genetic Approaches

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the ACLY gene (ACLY) in your cells.

  • Phenotypic Comparison: Perform the same phenotypic assay on the ACLY-depleted cells that you did with SB-204990 treatment.

  • Interpretation:

    • Phenocopy: If the genetic approach reproduces the same phenotype as SB-204990 treatment, it provides strong evidence that the effect is on-target.[9]

    • No Phenocopy: If the phenotype is not reproduced, it strongly suggests the effect observed with SB-204990 is off-target.

Protocol 3: Using a Structurally Distinct Inhibitor

  • Select Alternative Inhibitor: Identify another ACLY inhibitor with a different chemical scaffold (e.g., Bempedoic acid or NDI-091143).

  • Establish Dose-Response: As in Protocol 1, determine the non-toxic dose range for this new inhibitor in your system.

  • Phenotypic Comparison: Treat cells with the alternative inhibitor and assess for the same phenotype.

  • Interpretation: If a structurally different inhibitor produces the same biological outcome, it significantly strengthens the argument that the effect is mediated through the shared target (ACLY) and is not an artifact of the SB-204990 chemical structure.[8]

Logic Diagram: De-risking Off-Target Phenotypes

G obs Observed Phenotype with SB-204990 q1 Does ACLY Knockdown/Knockout Recapitulate the Phenotype? obs->q1 q2 Does a Structurally Different ACLY Inhibitor Cause the Same Phenotype? obs->q2 res1_yes Strong Evidence for ON-TARGET Effect q1->res1_yes Yes res1_no High Likelihood of OFF-TARGET Effect q1->res1_no No res2_yes Strong Evidence for ON-TARGET Effect q2->res2_yes Yes res2_no High Likelihood of OFF-TARGET Effect q2->res2_no No

Caption: Orthogonal validation strategies to distinguish on-target from off-target effects.

Best Practices for Using SB-204990

Adherence to best practices for chemical probes is essential for reproducibility and data integrity.[10][11]

Best PracticeRationale & Causality
Use a Vehicle Control Always include a control group treated with the same concentration of the vehicle (typically DMSO) used to dissolve SB-204990. This ensures that any observed effects are not due to the solvent itself.[12]
Confirm Compound Identity & Purity Source SB-204990 from a reputable supplier that provides a certificate of analysis confirming its identity and purity (typically ≥98%). Impurities can have their own biological activities.
Proper Stock Solution Handling Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles which can degrade the compound.
Control for Cell State Use cells with a consistent passage number and ensure they are in a healthy, exponential growth phase. The metabolic state of cells can significantly influence their response to a metabolic inhibitor like SB-204990.
Mind the ATP Concentration in Biochemical Assays If performing in vitro kinase or other enzymatic assays, be aware that SB-204990's target, ACLY, is an ATP-dependent enzyme. The concentration of ATP in the assay can affect the apparent potency of the inhibitor. For comparability, ATP concentrations should be kept consistent and ideally near the Km(ATP) of the enzyme.[13]

Visualizing the On-Target Mechanism of SB-204990

To contextualize the on-target effects of SB-204990, it is helpful to visualize the central role of ATP Citrate Lyase (ACLY) in cellular metabolism.

G cluster_0 Mitochondrion cluster_1 Cytoplasm TCA TCA Cycle Cit_mit Citrate TCA->Cit_mit Cit_cyt Citrate Cit_mit->Cit_cyt Transport Gluc Glucose Gluc->Cit_cyt Glycolysis ACLY ATP Citrate Lyase (ACLY) Cit_cyt->ACLY AcCoA Acetyl-CoA ACLY->AcCoA Lipid Fatty Acid & Cholesterol Synthesis AcCoA->Lipid Histone Histone Acetylation AcCoA->Histone SB SB-204990 (Active Form) SB->ACLY Inhibition

Caption: The central role of ACLY in metabolism and the inhibitory action of SB-204990.

References

  • Gao, Y., et al. (2012). A novel direct homogeneous assay for ATP citrate lyase. PLoS One, 7(10), e47120. Retrieved February 2, 2026, from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR. Retrieved February 2, 2026, from [Link]

  • Granchi, C. (n.d.). ATP citrate lyase (ACLY) inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism. University of Pisa. Retrieved February 2, 2026, from [Link]

  • Huang, S. S., et al. (2022). Effects of ATP-citrate lyase (ACLY) inhibitors on cell viability. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Sola-García, A., et al. (2024). ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 2, 2026, from [Link]

  • Sola-García, A., et al. (2023). Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging. Communications Biology, 6(1), 250. Retrieved February 2, 2026, from [Link]

  • Hatzivassiliou, G., et al. (2005). ATP citrate lyase inhibition can suppress tumor cell growth. Cancer Cell, 8(4), 311-321. Retrieved February 2, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved February 2, 2026, from [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Alto Predict. Retrieved February 2, 2026, from [Link]

  • Zaidi, N., et al. (2012). ATP-Citrate Lyase: A Key Player in Cancer Metabolism. Cancer Research, 72(15), 3709-3714. Retrieved February 2, 2026, from [Link]

  • The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. ICR. Retrieved February 2, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Retrieved February 2, 2026, from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Massive Bio. Retrieved February 2, 2026, from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8784. Retrieved February 2, 2026, from [Link]

  • Müller, S., et al. (2020). The era of high-quality chemical probes. MedChemComm, 11(4), 596-601. Retrieved February 2, 2026, from [Link]

  • Workman, P., & Collins, I. (2017). Dos and Don'ts of Chemical Probes. Cancer Cell, 32(1), 9-23. Retrieved February 2, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. Retrieved February 2, 2026, from [Link]

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Guide: Optimization of SB-204990 Dosing &amp; Cytotoxicity Profiling

Executive Summary & Compound Profile SB-204990 is a potent, cell-permeable prodrug (lactone form) that targets ATP Citrate Lyase (ACLY). Upon intracellular entry, it is hydrolyzed to its active dicarboxylic acid form (SB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

SB-204990 is a potent, cell-permeable prodrug (lactone form) that targets ATP Citrate Lyase (ACLY). Upon intracellular entry, it is hydrolyzed to its active dicarboxylic acid form (SB-201076 ), which inhibits the conversion of citrate to acetyl-CoA.

This conversion is the primary source of cytosolic acetyl-CoA, essential for de novo lipogenesis (DNL) and histone acetylation. Consequently, SB-204990 is widely used to study metabolic reprogramming in cancer (Warburg effect) and lipid metabolism.

Critical Distinction:

  • SB-204990 (Lactone): High membrane permeability. Use this for cell culture.

  • SB-201076 (Open Acid): Poor membrane permeability. Use this for cell-free enzymatic assays only.

Reconstitution & Handling (The Foundation)

Inconsistent cytotoxicity data often stems from improper compound handling rather than biological variance. SB-204990 is hydrophobic; failure to solubilize correctly results in micro-precipitation that skews dose-response curves.

Standard Operating Procedure (SOP): Solubilization
ParameterSpecification
Molecular Weight 389.27 g/mol
Primary Solvent DMSO (Anhydrous, Cell Culture Grade)
Max Solubility ~100 mM (in DMSO)
Stock Concentration Recommended: 10 mM or 50 mM
Storage -20°C (Desiccated, protected from light)

Step-by-Step Reconstitution:

  • Calculate: For a 10 mg vial, add 2.57 mL of DMSO to achieve a 10 mM stock.

  • Vortex: Vortex vigorously for 30–60 seconds. The solution must be completely clear.

  • Aliquot: Do not freeze-thaw the master stock. Aliquot into single-use volumes (e.g., 50 µL) in amber tubes.

  • Storage: Store at -20°C. Stable for 6 months.

Visualization: Reconstitution Workflow

G Vial Lyophilized SB-204990 (10 mg) Mix Vortex (60s) Clear Solution Vial->Mix DMSO Anhydrous DMSO (2.57 mL) DMSO->Mix Stock Master Stock (10 mM) Mix->Stock Aliquot Single-Use Aliquots (-20°C Storage) Stock->Aliquot

Caption: Workflow for creating a stable 10 mM SB-204990 stock solution to prevent freeze-thaw degradation.

Determining the Optimal Non-Toxic Dose

The goal is to identify the Maximal Effective Non-Cytotoxic Concentration (MENCC) . You want to inhibit ACLY activity (stopping lipid synthesis) without causing immediate necrotic cell death, which confounds metabolic data.

The "Lipid Rescue" Variable

Crucial Insight: If you culture cells in standard FBS (10%), they scavenge extracellular lipids. ACLY inhibition may show no effect because the cells do not need de novo synthesis.

  • Requirement: For metabolic sensitivity assays, adapt cells to Low-Serum (1%) or Dialyzed FBS media 24 hours prior to treatment.

Experimental Protocol: Dose-Finding

Objective: Distinguish Cytostasis (Growth Arrest) from Cytotoxicity (Death).

  • Seeding: Seed cells (e.g., HepG2, A549) at 3,000–5,000 cells/well in 96-well plates.

  • Adaptation: After 24h, switch to Dialyzed FBS media (if testing lipid dependence).

  • Treatment: Treat with SB-204990 using a semi-log dilution series.

    • Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Vehicle Control: DMSO matched to the highest concentration (must be <0.5% v/v).

  • Duration: Incubate for 48–72 hours.

  • Readout:

    • Viability: CellTiter-Glo (ATP) or CCK-8.

    • Cytotoxicity: LDH Release Assay (measures membrane rupture).

Data Interpretation Guide
ConcentrationTypical Phenotype (Cancer Lines)Interpretation
1 – 5 µM No significant growth inhibition.Sub-optimal dosing.
10 – 30 µM Growth arrest (Cytostasis). Viability ~80-90%.Optimal Window (MENCC). Metabolic effects active; cells alive.
> 50 µM Viability drops <50%. LDH release increases.Off-target Toxicity. Likely non-specific membrane damage.
> 100 µM Massive cell death.[1]Toxic. Do not use for mechanistic studies.

Troubleshooting & FAQs

Q1: My drug precipitates when I add it to the cell culture media.

  • Cause: Adding a high-concentration DMSO stock (e.g., 50 mM) directly to aqueous media causes "shock precipitation."

  • Solution: Perform an intermediate dilution. Dilute the 10 mM stock 1:10 in PBS or media immediately before adding to the well. Ensure the final DMSO concentration is <0.5%.

Q2: I see no reduction in cell growth even at 50 µM.

  • Cause: The "Lipid Rescue" effect. Your media contains high levels of exogenous lipids (standard FBS).

  • Solution: Switch to Dialyzed FBS or reduce serum to 1%. This forces the cell to rely on ACLY for de novo lipid synthesis, sensitizing them to the drug.

Q3: Is SB-204990 selective for ACLY?

  • Answer: Yes, it is highly selective for ACLY over other citrate-metabolizing enzymes. However, at doses >50 µM, non-specific effects on mitochondrial function have been reported. Stick to the 10–30 µM range for specificity.

Q4: Can I use SB-204990 in vivo?

  • Answer: Yes, it is orally active. Typical rodent dosing is ~25–30 mg/kg/day. However, for in vivo work, formulation is critical (often requiring vehicles like methylcellulose) due to solubility limits.

Pathway Visualization: Mechanism of Action

Understanding the pathway helps verify if the drug is working. If SB-204990 is active, you should see a decrease in Acetyl-CoA levels and downstream Fatty Acid Synthesis .[2][3]

ACLY_Pathway cluster_mito Mitochondria cluster_cyto Cytosol TCA TCA Cycle Citrate_Mito Citrate TCA->Citrate_Mito Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Transport ACLY ACLY Enzyme (Target) Citrate_Cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Conversion MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Histone Histone Acetylation (Epigenetics) AcetylCoA->Histone FAS Fatty Acid Synthesis (Membranes/Signaling) MalonylCoA->FAS SB204990 SB-204990 (Inhibitor) SB204990->ACLY Blocks

Caption: SB-204990 blocks the cytosolic conversion of Citrate to Acetyl-CoA, starving the cell of lipids and acetyl groups for histone modification.

References

  • Pearce, N. J., et al. (1998). "Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076." Biochemical Journal, 334(Pt 1), 113–119.[4]

  • Hatzivassiliou, G., et al. (2005). "ATP citrate lyase inhibition can suppress tumor cell growth."[5] Cancer Cell, 8(4), 311-321.[5]

  • Tocris Bioscience. "SB 204990 Product Information & Solubility Data."

  • Viedma-Rodríguez, R., et al. (2023). "Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation..." Scientific Reports.

Sources

Troubleshooting

Impact of serum concentration on SB-204990 efficacy in vitro

Technical Support Center: SB-204990 Guide: Investigating and Mitigating the Impact of Serum on In Vitro Efficacy Welcome to the technical support resource for SB-204990. As Senior Application Scientists, we have designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SB-204990

Guide: Investigating and Mitigating the Impact of Serum on In Vitro Efficacy

Welcome to the technical support resource for SB-204990. As Senior Application Scientists, we have designed this guide to provide you with not just protocols, but the underlying principles to empower your research. This document addresses a critical, yet often overlooked, variable in cell-based assays: the influence of serum concentration on the apparent efficacy of small molecule inhibitors like SB-204990.

Frequently Asked Questions (FAQs)

Q1: What is SB-204990 and what is its fundamental mechanism of action?

Answer: SB-204990 is a cell-permeable prodrug that, once inside the cell, is converted to its active form, SB-201076.[1][2] The primary molecular target of this active compound is ATP Citrate Lyase (ACLY), a crucial enzyme in cellular metabolism.[1]

ACLY's main function is to catalyze the conversion of citrate into acetyl-CoA in the cytoplasm. This cytoplasmic pool of acetyl-CoA is the essential building block for the de novo synthesis of both cholesterol and fatty acids.[2] By inhibiting ACLY, SB-204990 effectively reduces the availability of this precursor, leading to a dose-dependent decrease in the synthesis of these lipids.[1][2][3] This mechanism is particularly relevant in oncology research, as it can suppress the growth of cancer cells that rely on aerobic glycolysis.[1]

SB204990_Mechanism cluster_cytoplasm Cytoplasm Citrate Citrate ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY Substrate AcetylCoA Acetyl-CoA ACLY->AcetylCoA Product FAS Fatty Acid Synthesis AcetylCoA->FAS CS Cholesterol Synthesis AcetylCoA->CS SB204990 SB-204990 (Prodrug) SB201076 SB-201076 (Active Form) SB204990->SB201076 Intracellular Conversion SB201076->ACLY Inhibition Serum_Effect cluster_medium Cell Culture Medium TotalDrug Total SB-204990 (Added to Medium) BoundDrug Protein-Bound SB-204990 (Inactive Reservoir) TotalDrug->BoundDrug FreeDrug Free SB-204990 (Biologically Active) TotalDrug->FreeDrug SerumProtein Serum Proteins (e.g., Albumin) BoundDrug->SerumProtein Binds to Cell Target Cell BoundDrug->Cell Cannot Enter FreeDrug->Cell Enters Cell

Caption: The equilibrium of SB-204990 in serum-containing media.

Q3: How can I experimentally confirm and quantify the impact of serum on my SB-204990 experiments?

Answer: A serum concentration titration experiment is the most direct method to test this hypothesis. The goal is to measure the IC₅₀ of SB-204990 across a range of serum concentrations. A positive correlation between serum percentage and the IC₅₀ value provides strong evidence of a serum-binding effect.

Experimental Protocol: Serum Titration Assay

  • Cell Seeding: Plate your cells of interest (e.g., HepG2 cells, which are known to be responsive)[1][2] in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., DMEM + 10% FBS). Allow cells to adhere for 18-24 hours.

  • Prepare Treatment Media: Prepare separate batches of cell culture medium containing different concentrations of FBS. Recommended concentrations are: 0.5%, 2%, 5%, and 10% FBS.

  • Prepare SB-204990 Dilutions: Create a 2x concentrated serial dilution series of SB-204990 in a serum-free medium. This prevents variability in the drug concentration due to viscosity differences in the serum-containing media.

  • Medium Exchange & Treatment:

    • Carefully aspirate the growth medium from the cell plates.

    • Wash the cells once with sterile PBS to remove residual serum.

    • Add 50 µL/well of the appropriate serum-containing medium (0.5%, 2%, 5%, 10% FBS).

    • Add 50 µL/well of the 2x SB-204990 serial dilutions. This will result in a final volume of 100 µL with the desired 1x drug and serum concentrations.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours), depending on your specific assay endpoint.

  • Endpoint Measurement: Perform your chosen assay to measure the effect of the compound. This could be a cell viability assay (e.g., PrestoBlue, CellTiter-Glo®) or a functional assay measuring cholesterol or fatty acid synthesis.

  • Data Analysis:

    • Normalize the data for each serum condition (0% effect for vehicle control, 100% effect for a positive control or maximal inhibition).

    • Plot the dose-response curves for each serum concentration.

    • Calculate the IC₅₀ value for each curve using non-linear regression.

Data Presentation: Summarizing Your Findings

Your results can be effectively summarized in a table for clear comparison.

FBS Concentration (%)Calculated IC₅₀ (µM)Fold-Shift (vs. 0.5% FBS)
0.5%[Your Value]1.0
2.0%[Your Value][Calculate]
5.0%[Your Value][Calculate]
10.0%[Your Value][Calculate]

Interpretation: A significant increase in the IC₅₀ and Fold-Shift as the FBS concentration rises confirms that serum binding is reducing the bioavailable concentration of SB-204990.

Q4: My cells are not viable in low-serum conditions for the duration of the experiment. What is the recommended best-practice protocol?

Answer: This is a common challenge. The key is to separate the cell attachment and growth phase from the drug treatment phase. This ensures cell health while minimizing serum interference during the critical part of the experiment.

Recommended Protocol for Serum-Sensitive Cells

  • Cell Seeding: Plate cells in their standard growth medium (e.g., 10% FBS) and allow them to adhere and reach approximately 60-70% confluency. This ensures the cells are healthy and well-established.

  • Wash and Adapt:

    • Aspirate the growth medium.

    • Wash the cell monolayer gently with sterile PBS.

    • Aspirate the PBS and replace it with a low-serum medium (e.g., 0.5% or 1% FBS) that you have previously determined can maintain cell viability for your treatment period.

    • Allow the cells to acclimate in this low-serum medium for 2-4 hours before adding the compound.

  • Drug Treatment: Add your SB-204990 serial dilutions directly to the low-serum medium and proceed with your incubation and endpoint analysis as previously described.

This "wash-out" or "serum-starvation" method is a standard and robust approach to obtaining more consistent and physiologically relevant IC₅₀ values for compounds affected by serum protein binding. [6]

References

  • García-García, M.J., et al. (2023). Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging. PubMed Central. [Link]

  • Miyazaki, A., et al. (2003). Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis. Current Opinion in Investigational Drugs. [Link]

  • Granchi, C. ATP citrate lyase (ACLY) inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism. University of Pisa. [Link]

  • Pearce, N. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. Biochemical Journal. [Link]

  • Chang, C. C. Y., et al. (2021). Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. MDPI. [Link]

  • Pearce, N. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. PubMed. [Link]

  • Miyashita, K., et al. (2000). Inhibitory effect of acyl-CoA:cholesterol acyltransferase inhibitor-low density lipoprotein complex on experimental atherosclerosis. PubMed. [Link]

  • Lee, J., et al. (2018). In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis. PubMed. [Link]

  • Sahoo, S., et al. (2020). Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study. PLOS One. [Link]

  • Fernández-Ruiz, I., et al. (2021). Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice. PubMed Central. [Link]

  • Lee, J., et al. (2018). In Vitro Exploration of ACAT Contributions to Lipid Droplet Formation During Adipogenesis. Purdue e-Pubs. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma/Serum Protein Binding Determinations. ResearchGate. [Link]

  • Nickson, C. (2021). Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio. [Link]

  • Medzcool. (2014). "Plasma Protein Binding of Drugs" in 3 minutes. YouTube. [Link]

  • CMDC Labs. (2024). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. [Link]

  • Goodman, D. S., et al. (1978). Acyl-coenzyme A:cholesterol acyltransferase in human liver. In vitro detection and some characteristics of the enzyme. PubMed. [Link]

Sources

Optimization

Technical Support Center: Investigating the Effects of SB 201076 on In Vivo Glucose Homeostasis

Welcome to the technical support center for researchers investigating the in vivo effects of SB 201076. This guide is designed to provide you with in-depth technical and practical advice for your experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the in vivo effects of SB 201076. This guide is designed to provide you with in-depth technical and practical advice for your experiments. As an inhibitor of ATP Citrate Lyase (ACLY), SB 201076 is a powerful tool for studying the intersection of lipid and carbohydrate metabolism. However, its effects on glucose homeostasis can be nuanced and context-dependent. This resource will help you navigate potential challenges and interpret your findings with confidence.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of SB 201076 in studies of glucose metabolism.

Q1: What is the primary mechanism of action for SB 201076?

SB 201076 is a potent inhibitor of ATP Citrate Lyase (ACLY)[1][2][3][4]. ACLY is a crucial cytosolic enzyme that catalyzes the conversion of citrate into acetyl-CoA and oxaloacetate[5][6]. This acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol[1][4][5][6]. Therefore, the primary and most well-documented effect of SB 201076 is the inhibition of lipogenesis.

Q2: Can SB 201076 impair glucose homeostasis?

Yes, under certain conditions, SB 201076 has been shown to impair glucose homeostasis. In studies using the prodrug of SB 201076, SB-204990, mice on a standard diet exhibited mild impairment in glucose and pyruvate tolerance[7]. This was associated with elevated fasting glucose levels and indicators of insulin resistance[7].

Q3: Can SB 201076 improve glucose homeostasis?

Intriguingly, yes. The metabolic impact of SB 201076 appears to be highly dependent on the underlying metabolic state of the animal. In the same study where impaired glucose tolerance was observed in mice on a standard diet, the compound was found to improve glucose tolerance in mice fed a high-fat diet[7]. This highlights the importance of considering the dietary and metabolic context of your experimental model.

Q4: What is the mechanistic link between ACLY inhibition and altered glucose metabolism?

ACLY is positioned at a critical nexus between carbohydrate and lipid metabolism[7]. By blocking the conversion of citrate (derived from glucose metabolism in the mitochondria) to cytosolic acetyl-CoA, SB 201076 can lead to a redirection of metabolic fluxes. The cell's response to this blockade can influence glucose utilization and insulin sensitivity. For instance, cells may adapt by upregulating alternative pathways for acetyl-CoA production, such as utilizing acetate, which signifies a significant metabolic shift[5][6].

Troubleshooting Guide for In Vivo Experiments

This section provides practical advice for common challenges encountered when assessing glucose homeostasis in animals treated with SB 201076.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpectedly high fasting blood glucose in SB 201076-treated animals on a standard diet. This may be an expected pharmacological effect of the compound in this specific metabolic context, potentially indicating insulin resistance[7].1. Confirm the finding: Repeat the measurement, ensuring strict adherence to the fasting protocol. 2. Assess insulin sensitivity: Perform an Insulin Tolerance Test (ITT) to directly measure insulin action. 3. Measure plasma insulin: Elevated fasting insulin alongside high glucose (calculated via HOMA-IR) can confirm insulin resistance.
No significant change or improvement in glucose tolerance in SB 201076-treated animals on a high-fat diet. This could also be an expected outcome. By inhibiting lipogenesis, SB 201076 may alleviate the lipid-induced insulin resistance often seen in high-fat diet models[7].1. Characterize the metabolic phenotype: Along with a Glucose Tolerance Test (GTT), measure body weight, fat mass, and plasma lipid levels to correlate with glucose handling. 2. Dose-response study: The effect may be dose-dependent. Consider testing a range of SB 201076 concentrations.
High variability in blood glucose readings within the same treatment group. This can be due to inconsistencies in experimental procedures, such as fasting duration, stress, or dosing.1. Standardize fasting: Ensure all animals are fasted for the same duration. For mice, a 6-hour fast is often recommended to avoid starvation-like states that can occur with overnight fasting[8]. 2. Minimize stress: Handle animals gently and consistently. Stress can elevate blood glucose and confound results[9]. 3. Ensure accurate dosing: Prepare fresh solutions of SB 201076 and administer the correct dose based on the most recent body weight.
Conflicting results between GTT and ITT. This may indicate complex metabolic effects. For example, impaired glucose disposal during a GTT could be due to defects in insulin secretion or insulin action. An ITT specifically assesses insulin action.1. Assess insulin secretion: During the GTT, collect blood samples for plasma insulin measurement at baseline and at time points following the glucose challenge. This will help differentiate between defects in insulin secretion and insulin sensitivity. 2. Consider hepatic vs. peripheral insulin resistance: The route of glucose administration (oral vs. intraperitoneal) can provide insights. An oral GTT (OGTT) involves incretin effects, while an intraperitoneal GTT (IPGTT) bypasses the gut.

Experimental Protocols

Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of an animal to clear a glucose load from the blood.

Materials:

  • D-glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Animal scale

  • Syringes and needles for injection and blood collection

Procedure:

  • Fasting: Fast mice for 6 hours with free access to water[8].

  • Baseline Glucose: Weigh the mouse and take a baseline blood glucose reading (t=0) from the tail tip[9][10].

  • Glucose Injection: Inject D-glucose intraperitoneally at a dose of 2 g/kg body weight[8].

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection[11].

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each animal.

Protocol 2: Insulin Tolerance Test (ITT)

This test measures the whole-body response to exogenous insulin.

Materials:

  • Humulin R (or other regular insulin)

  • Cold sterile 1X PBS

  • Glucometer and test strips

  • Animal scale

  • Syringes and needles

Procedure:

  • Fasting: Fast mice for 4-6 hours with free access to water[12][13].

  • Baseline Glucose: Weigh the mouse and take a baseline blood glucose reading (t=0).

  • Insulin Injection: Inject insulin intraperitoneally at a dose of 0.75-1.0 U/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis: Plot blood glucose concentration as a percentage of the baseline reading over time. A slower decline in blood glucose indicates insulin resistance.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams are provided.

cluster_0 Mitochondrion cluster_1 Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Shuttle ACLY ATP Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Lipogenesis Fatty Acid & Cholesterol Synthesis AcetylCoA->Lipogenesis SB201076 SB 201076 SB201076->ACLY

Caption: Mechanism of SB 201076 Action on Lipogenesis.

cluster_animal_prep cluster_testing cluster_analysis Diet Assign Diet Groups (Standard vs. High-Fat) Acclimation Acclimation Period Diet->Acclimation Treatment Administer SB 201076 or Vehicle Acclimation->Treatment Fasting Fast Animals (e.g., 6 hours) Treatment->Fasting Baseline Baseline Blood Glucose (t=0) Fasting->Baseline Challenge Administer Glucose (GTT) or Insulin (ITT) Baseline->Challenge Timepoints Measure Blood Glucose at Timed Intervals Challenge->Timepoints AUC Calculate Area Under the Curve (AUC) Timepoints->AUC Stats Statistical Analysis AUC->Stats Interpretation Interpret Glucose Homeostasis Stats->Interpretation

Caption: Experimental Workflow for Assessing Glucose Homeostasis.

References

  • Pearce, N. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. Biochemical Journal, 334(Pt 1), 113–119. [Link]

  • Groot, P. H., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. Biochemical Journal, 334(Pt 1), 113–119. [Link]

  • Pearce, N. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. PubMed, 9693110. [Link]

  • González-García, I., et al. (2023). Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging. Nature Communications, 14(1), 1284. [Link]

  • Wellen, K. E., et al. (2016). ATP-Citrate Lyase Controls a Glucose-to-Acetate Metabolic Switch. Cell Reports, 17(5), 1313–1323. [Link]

  • Al-Rijjal, A., et al. (2022). A protocol for studying glucose homeostasis and islet function in mice. STAR Protocols, 3(1), 101134. [Link]

  • JoVE Science Education Database. (2017). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT). [Link]

  • Ayala, J. E., et al. (2008). Evaluating the glucose tolerance test in mice. American Journal of Physiology-Endocrinology and Metabolism, 295(6), E1293–E1303. [Link]

  • Rachid, T. L., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Current Protocols in Mouse Biology, 10(1), e70. [Link]

  • Lee, S., et al. (2022). Protocol for in vivo assessment of glucose metabolism in mouse models. STAR Protocols, 3(4), 101789. [Link]

  • Beker, van Woudenberg, A. (2019). Insulin Tolerance Test in Mouse. Protocols.io. [Link]

  • Beker, van Woudenberg, A. (2020). Oral Glucose Tolerance Test in Mouse. Protocols.io. [Link]

  • University of Queensland Animal Ethics Committee. (2022). LAB_057 Insulin Tolerance Test in Mice. Research Support. [Link]

  • Muniyappa, R., et al. (2008). In vivo techniques for assessment of insulin sensitivity and glucose metabolism. Current Opinion in Endocrinology, Diabetes and Obesity, 15(2), 119–128. [Link]

Sources

Troubleshooting

Addressing batch-to-batch variability of SB-204990

Technical Support Center: SB-204990 A Senior Application Scientist's Guide to Addressing Batch-to-Batch Variability SB-204990 is a potent, cell-permeable prodrug that is intracellularly converted to its active form, SB-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SB-204990

A Senior Application Scientist's Guide to Addressing Batch-to-Batch Variability

SB-204990 is a potent, cell-permeable prodrug that is intracellularly converted to its active form, SB-201076.[1][2] This active metabolite inhibits ATP Citrate Lyase (ACLY), a key enzyme that links carbohydrate and lipid metabolism by producing cytosolic acetyl-CoA.[3][4] By blocking ACLY, SB-204990 effectively inhibits the de novo synthesis of fatty acids and cholesterol, making it a valuable tool for studying metabolic pathways, cancer metabolism, and aging.[5][6][7]

However, the multi-step synthesis of complex small molecules like SB-204990 can introduce subtle variations between production lots. These can manifest as differences in purity, impurity profiles, or even physical properties, all of which can significantly impact experimental outcomes.[8][9] This guide provides a systematic, question-and-answer-based approach to help you identify, troubleshoot, and mitigate these challenges.

Part 1: Foundational Knowledge - Understanding Your Reagent

Before troubleshooting, it is essential to be familiar with the key properties of SB-204990.

Question: What are the core chemical properties and handling requirements for SB-204990?

Answer: Familiarity with the compound's specifications is the first step in ensuring consistency. Always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier, but the general properties are summarized below.

Table 1: Chemical and Physical Properties of SB-204990

PropertyValueSource
Chemical Name (3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanacetic acid[2]
Molecular Formula C₁₈H₂₂Cl₂O₅[2]
Molecular Weight 389.27 g/mol (Note: Batch-specific MW may vary with hydration)[2]
CAS Number 154566-12-8[1][2]
Purity ≥98% (by HPLC)[2]
Solubility Soluble to 100 mM in DMSO and Ethanol
Storage Powder: -20°C for up to 3 years. Stock Solutions: -80°C for up to 1 year.[1][10]

Mechanism of Action Overview:

SB-204990 acts as an inhibitor of ATP Citrate Lyase (ACLY), a critical enzyme in the cytosol. ACLY catalyzes the conversion of citrate into acetyl-CoA, the primary building block for synthesizing fatty acids and cholesterol. By inhibiting this step, SB-204990 depletes the cytosolic pool of acetyl-CoA available for these biosynthetic pathways.[3][4][11]

SB204990_MoA Citrate Citrate (from Mitochondria) ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA FA_Chol Fatty Acid & Cholesterol Synthesis AcetylCoA->FA_Chol SB204990 SB-204990 SB204990->ACLY Inhibition

Caption: Mechanism of Action of SB-204990.

Part 2: Proactive Quality Control - Your First Line of Defense

A few validation steps upon receiving a new batch can prevent significant downstream issues.

Question: I have just received a new lot of SB-204990. What are the essential quality control checks I should perform before use?

Answer: Implementing a routine incoming quality control (QC) protocol is the most effective strategy to prevent batch-related experimental failures.

Step-by-Step Incoming QC Protocol:

  • Documentation Review:

    • Carefully examine the Certificate of Analysis (CoA) for the new lot.

    • Compare: Check the purity value (typically by HPLC) and molecular weight against the CoAs of previous batches that performed well. Note any significant differences. A change in the reported molecular weight may be due to the degree of hydration, which will affect concentrations when preparing stock solutions.

  • Visual Inspection:

    • Examine the physical appearance of the powder. It should be a consistent, homogenous solid. Note any discoloration or presence of clumps, which could indicate moisture absorption or degradation.

  • Solubility Verification:

    • Objective: To confirm that the new batch dissolves as expected and to prepare a validated stock solution.

    • Protocol:

      • Allow the vial of SB-204990 to equilibrate to room temperature before opening to prevent condensation.

      • Prepare a high-concentration stock solution (e.g., 50-100 mM) in high-purity, anhydrous DMSO.

      • Vortex thoroughly. The compound should dissolve completely, yielding a clear, particulate-free solution.

      • Troubleshooting: If you observe particulates, gentle warming (to 37°C) or brief sonication may aid dissolution.[10] If the compound fails to dissolve fully at expected concentrations, it may indicate an issue with purity or the presence of insoluble impurities. Do not proceed with this batch without further investigation.

  • Analytical Confirmation (Recommended):

    • For maximum confidence, perform a simple analytical check.

    • Method: Use High-Performance Liquid Chromatography (HPLC). Inject a sample of the newly prepared stock solution and compare its chromatogram to that of a previous "gold standard" batch.

    • What to look for:

      • Retention Time: The primary peak should have the same retention time as your reference standard.

      • Peak Purity: The main peak should be sharp and symmetrical. The appearance of significant new peaks or changes in the area of minor peaks indicates a different impurity profile.[12]

Part 3: Troubleshooting Inconsistent In Vitro Experimental Results

This section addresses the common scenario where a new batch of SB-204990 yields unexpected results in cell-based assays.

Question: My dose-response curve for cell viability/inhibition has shifted significantly with a new batch of SB-204990. How do I troubleshoot this?

Answer: A shift in potency is a classic sign of batch variability. A systematic approach is required to pinpoint the cause. The following workflow will help you diagnose the problem.

InVitro_Troubleshooting start Inconsistent In Vitro Results (e.g., Shifted IC₅₀) check_stock 1. Re-evaluate Stock Solution start->check_stock head_to_head 2. Perform Head-to-Head Assay check_stock->head_to_head Stock solution appears OK analyze_results 3. Analyze Comparative Results head_to_head->analyze_results impurity_issue Root Cause Likely: Batch Purity/Activity analyze_results->impurity_issue New batch is different Old batch is consistent other_issue Root Cause Likely: Assay Variability analyze_results->other_issue Both batches show deviation or are inconsistent

Caption: Workflow for troubleshooting inconsistent in vitro results.

Detailed Troubleshooting Steps:

  • Re-evaluate the Stock Solution:

    • Before running new experiments, thaw your DMSO stock, warm it to room temperature, and vortex thoroughly. Compounds can sometimes precipitate out of solution upon freezing.

    • Ensure proper storage conditions have been maintained (-80°C for long-term stability).[10]

  • Perform a Head-to-Head Comparison:

    • This is the most critical diagnostic experiment. If you have any of a previous, well-performing batch remaining, test it in parallel with the new batch.

    • Experimental Design:

      • Group 1: Vehicle Control (e.g., DMSO)

      • Group 2: "Old Batch" SB-204990 (across a full dose-response range)

      • Group 3: "New Batch" SB-204990 (across the same dose-response range)

    • This design isolates the variable to the compound batch itself, ruling out other experimental variables like cell passage number, media, or instrument performance.

  • Analyze and Interpret the Results:

Table 2: Interpreting Head-to-Head Comparison Results

OutcomeInterpretationNext Steps
New batch shows lower potency (higher IC₅₀)The new batch may have lower purity or contain inactive isomers.Contact the supplier with your data. Perform analytical verification (HPLC/LC-MS) if possible.
New batch shows higher potency (lower IC₅₀)The new batch may contain a highly potent impurity that also inhibits the target or a related pathway.[13]This can be a serious issue. The off-target effects are unknown. Cease use and contact the supplier immediately.
New batch shows increased cytotoxicity at all concentrations The batch may contain a cytotoxic impurity. This can confound inhibition assays.[14]Perform a cytotoxicity assay (e.g., LDH release) to distinguish from targeted inhibition.
Both batches perform differently than historical data The source of error is likely not the compound batch.Troubleshoot other assay parameters (cell health, reagent stability, incubation times, etc.).[15][16]

Causality Insight: Why do impurities matter? Structurally related impurities from the synthesis process can compete with the active compound for the target enzyme, act as inhibitors or activators of other pathways, or simply be cytotoxic, all of which can drastically alter the net biological readout.[13][17][18]

Part 4: Addressing Variability in In Vivo Studies

Variability in animal studies can be more complex due to added physiological factors.

Question: We are seeing inconsistent efficacy or unexpected toxicity in our animal models with a new batch of SB-204990. What could be the cause?

Answer: In addition to the compound's intrinsic properties, formulation and biological context play a major role in vivo.

Caption: Key factors contributing to in vivo variability.

Troubleshooting Checklist for In Vivo Studies:

  • Confirm Compound Identity and Purity: All the QC steps from Part 2 are a prerequisite. Never use a batch in vivo that has not been validated in vitro.

  • Scrutinize Formulation and Dosing:

    • Calculations: Double-check all calculations for preparing the dosing solution.

    • Solubility/Suspension: Was the compound fully dissolved or evenly suspended in the vehicle? Inconsistent administration due to poor formulation is a common source of variability. SB-204990 is orally active and has been administered by being mixed into the diet.[19] Ensure your administration method is consistent.

    • Stability: Is the compound stable in your chosen vehicle for the duration of the study? Prepare fresh dosing solutions as needed.

  • Consider the Impact of Diet:

    • The metabolic effects of SB-204990 are highly dependent on the underlying metabolic state of the animal.

    • Key Finding: Research has shown that SB-204990 can improve metabolic health in mice on a high-fat diet (HFD), but may impair glucose homeostasis in mice on a standard diet.[3]

    • Actionable Insight: If you have changed your diet supplier or formulation, this could be a major confounding variable. Ensure the diet is consistent across all experimental cohorts and between studies.

  • Evaluate Animal Health:

    • Underlying health issues in an animal cohort can alter drug metabolism and response. Ensure all animals are healthy and properly acclimatized before starting the experiment.

Part 5: Long-Term Strategy for Ensuring Reproducibility

Question: How can our lab establish a workflow to minimize the impact of batch variability for all future experiments with SB-204990?

Answer: A proactive, long-term strategy is key to managing this issue.

  • Purchase in Bulk and Qualify the Lot: Whenever possible, purchase a quantity of a single lot sufficient to cover a planned series of experiments. Perform the comprehensive QC checks described in Part 2 on this single lot. This investment of time upfront will save you from troubleshooting multiple smaller batches.

  • Establish a "Golden Batch" Reference: Aliquot and store a small amount of a well-characterized, high-performing batch under ideal conditions (-80°C). Use this as your internal standard to qualify all future incoming batches via head-to-head comparisons.

  • Mandatory Record-Keeping: In all experimental notes, electronic or physical, meticulously record the lot number of the SB-204990 used. This is non-negotiable for troubleshooting and ensuring data integrity.

  • Standardize Protocols (SOPs): Develop and adhere to strict SOPs for the preparation, storage, and handling of SB-204990 stock solutions. Consistency in these simple steps can eliminate a significant source of variability.

By implementing these troubleshooting guides and best practices, you can significantly reduce the risks associated with batch-to-batch variability, leading to more robust, reproducible, and reliable scientific outcomes.

References

  • Sola-García, A., et al. (2024). ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. Retrieved from [Link]

  • Sola-García, A., et al. (2023). Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging. Communications Biology, 6(1), 250. Retrieved from [Link]

  • Sola-García, A., et al. (2023). Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging. PubMed. Retrieved from [Link]

  • Vlijmen, B. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. PubMed. Retrieved from [Link]

  • Vlijmen, B. J., et al. (1998). The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. Biochemical Journal. Retrieved from [Link]

  • Cheng, C., et al. (2022). Inhibiting glutamine utilization creates a synthetic lethality for suppression of ATP citrate lyase in KRas-driven cancer cells. PLOS ONE. Retrieved from [Link]

  • Granchi, C. (n.d.). ATP citrate lyase (ACLY) inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism. UNIPI. Retrieved from [Link]

  • Fox Chase Cancer Center. (n.d.). Novel Druggable Targets on the Interface of Oncogenic and Metabolic Pathways. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability. Retrieved from [Link]

  • Varma, M. V., et al. (2010). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. PMC. Retrieved from [Link]

  • Ouyang, A., et al. (2017). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. PMC. Retrieved from [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]

  • Baell, J. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology. Retrieved from [Link]

  • Hughes, Z. A., et al. (2021). The Huge Role of Tiny Impurities in Nanoscale Synthesis. ACS Nanoscience Au. Retrieved from [Link]

  • Zenkevich, I. G. (2017). Techniques and Methods of Identification. ResearchGate. Retrieved from [Link]

  • Tinke, A. P., et al. (2000). Identifying sources of batch to batch variation in processability. ResearchGate. Retrieved from [Link]

  • The Bumbling Biochemist. (2022). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals. Retrieved from [Link]

  • Terriva. (2026). Why Batch-to-Batch Variability Happens (Even With the Same Recipe). Retrieved from [Link]

  • Quora. (2013). What do you do with experimental results that are inconsistent?. Retrieved from [Link]

  • SCIEX. (2023). Characterization of Residual Impurities in Gene Therapy Drug Products. Retrieved from [Link]

  • Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved from [Link]

  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating ACLY Inhibition by SB-204990: A Technical Comparison Guide

Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Western Blot Validation, Mechanism of Action, and Comparative Analysis Core Directive:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Western Blot Validation, Mechanism of Action, and Comparative Analysis

Core Directive: The "Silent" Inhibitor Challenge

Validating the efficacy of small-molecule enzyme inhibitors like SB-204990 via Western Blot (WB) presents a unique challenge compared to genetic knockdown (siRNA/shRNA). Unlike genetic tools that deplete the protein target, SB-204990 inhibits enzymatic activity without necessarily degrading the protein.

A common error in ACLY (ATP Citrate Lyase) validation is expecting a reduction in Total ACLY band intensity. This guide outlines a self-validating experimental framework that relies on downstream metabolic feedback loops—specifically the AMPK-ACC axis —to confirm inhibition.

Mechanism of Action & Signaling Logic

To validate SB-204990, you must track the metabolic consequences of ACLY blockade rather than the ACLY protein itself.

The Mechanism

SB-204990 is a lactone prodrug that is intracellularly converted to its active form, SB-201076 . It acts as a competitive inhibitor of ACLY, blocking the conversion of Citrate to Acetyl-CoA and Oxaloacetate .

The Validation Logic (The Feedback Loop)
  • Primary Effect: Reduced cytosolic Acetyl-CoA.

  • Secondary Effect: Reduced Malonyl-CoA (substrate for fatty acid synthesis).

  • Cellular Response: The drop in metabolic flux causes energy stress, activating AMPK (AMP-activated protein kinase).

  • The Western Blot Readout: Activated AMPK phosphorylates Acetyl-CoA Carboxylase (ACC) at Ser79 .

    • Result: An increase in p-ACC (Ser79) is the robust, positive marker for successful ACLY inhibition.

Pathway Diagram

The following diagram illustrates the intervention point of SB-204990 and the resulting signaling cascade used for validation.

ACLY_Pathway Citrate Citrate (Mitochondrial/Cytosolic) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY Catalysis ACLY ACLY (Active Enzyme) SB204990 SB-204990 (Inhibitor) SB204990->ACLY Inhibits MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Enzyme AMPK AMPK Activation (Energy Sensor) AcetylCoA->AMPK Depletion triggers HistoneAc Histone Acetylation (H3K9ac, H3K27ac) AcetylCoA->HistoneAc Substrate Availability Lipogenesis Lipid Synthesis (Fatty Acids/Cholesterol) MalonylCoA->Lipogenesis ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates pACC p-ACC (Ser79) (INACTIVATED) ACC->pACC Validation Marker

Figure 1: Mechanism of SB-204990 inhibition.[1][2][3][4][5][6][7][8] Note that the inhibitor blocks the catalytic step (Red T-bar), leading to Acetyl-CoA depletion. This triggers AMPK activation, resulting in the phosphorylation of ACC (Green box), which serves as the primary validation marker.

Comparative Analysis: SB-204990 vs. Alternatives

Before committing to SB-204990, ensure it is the correct tool for your specific experimental needs. It is a "first-generation" inhibitor compared to newer, more potent alternatives.

FeatureSB-204990 BMS-303141 Bempedoic Acid (ETC-1002)
Type Prodrug (requires activation)Direct InhibitorProdrug (Liver-specific activation)
Potency (IC50) Moderate (~5–30 µM)High (0.13 µM)Moderate (Requires ACSVL1 enzyme)
Mechanism Competitive inhibitorCompetitive inhibitorDual: ACLY inhibitor + AMPK activator
WB Validation p-ACC (Ser79) ↑ p-ACC (Ser79) ↑ p-ACC (Ser79) ↑↑ (Direct AMPK effect)
Best Use Case General metabolic studies; Historical data comparison.Potent inhibition in diverse cell types; High-affinity structural studies.Liver-specific metabolism; Clinical translation models.
Solubility DMSO (Good)DMSO (Good)DMSO (Good)

Key Insight: If your cell line lacks high esterase activity, SB-204990 conversion might be inefficient. In such cases, BMS-303141 is often the superior choice for in vitro cell culture experiments due to its direct action and higher potency.

Experimental Protocol: The Self-Validating Western Blot

This protocol is designed to distinguish between target inhibition (functional) and protein loss (toxicity/knockdown).

Phase 1: Treatment Strategy
  • Cell Seeding: Seed cells to reach 70-80% confluency at the time of lysis.

  • Dose Response: 0, 10, 30, 50 µM SB-204990.

    • Note: Toxicity is often observed >50 µM. 30 µM is a common effective dose.

  • Timepoint: 24 hours (optimal for observing downstream phosphorylation changes).

  • Positive Control (Crucial): Treat one well with AICAR (1 mM) or BMS-303141 (10 µM) to verify the antibody's ability to detect p-ACC.

Phase 2: Lysis & Sample Prep (Critical Step)

Phosphorylation marks (p-ACC, p-ACLY) are labile.

  • Wash: 2x with ice-cold PBS containing 1mM Na3VO4 (Sodium Orthovanadate).

  • Lysis Buffer: RIPA Buffer supplemented with Protease AND Phosphatase Inhibitor Cocktails .

    • Mandatory Additives: 50 mM NaF, 1 mM Na3VO4, 10 mM Beta-glycerophosphate.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

Phase 3: Western Blotting Targets

Probe your membrane in the following priority order:

PriorityTargetMolecular WeightExpected Result (Inhibition)Why?
1 (Primary) p-ACC (Ser79) ~260-280 kDaINCREASE Marker of metabolic stress/AMPK activation caused by Acetyl-CoA depletion.
2 (Control) Total ACLY ~120 kDaNO CHANGE Confirms the drug is not degrading the protein (distinguishes from RNAi).
3 (Context) p-ACLY (Ser455) ~120 kDaVARIABLE This is the Akt site. It may not decrease with SB-204990. Do not use as sole proof of inhibition.
4 (Downstream) H3K9ac / H3K27ac ~15-17 kDaDECREASE Reduced cytosolic Acetyl-CoA limits nuclear histone acetylation pool (cell-type dependent).
5 (Loading) Vinculin / HSP90 VariousEQUAL High MW loading controls are preferred for ACC/ACLY blots.
Experimental Workflow Diagram

WB_Protocol Cells Cell Culture (70% Confluent) Treat Treatment SB-204990 (24h) + Phosphatase Inhibitors Cells->Treat 0, 10, 30 µM Lysis Lysis & Extraction Preserve Phospho-sites Treat->Lysis Cold PBS Wash WB Western Blotting Lysis->WB SDS-PAGE Analysis Data Analysis Ratio Calculation WB->Analysis p-ACC / Total ACC

Figure 2: Experimental workflow for validating ACLY inhibition. Note the emphasis on phosphatase inhibitors during lysis.

Data Interpretation & Troubleshooting

The "Win" Scenario (Successful Inhibition)
  • Total ACLY: Band intensity is unchanged compared to Vehicle (DMSO).

  • p-ACC (Ser79): Band intensity is significantly higher in treated samples.

  • Histone Acetylation: (Optional) Band intensity for H3K9ac or H3K27ac is lower .

Common Pitfalls
  • "My Total ACLY band disappeared."

    • Diagnosis: This is likely toxicity leading to cell death and protein degradation, or you are using a genetic knockdown control by mistake. SB-204990 should not degrade ACLY.

  • "I see no change in p-ACC."

    • Diagnosis 1: The dose is too low (try 30-50 µM).

    • Diagnosis 2: The cell line has high basal Acetyl-CoA flux from acetate (bypass pathway). Try culturing in low-serum or lipid-reduced media to sensitize the cells to ACLY inhibition.

    • Diagnosis 3: Phosphatase activity during lysis. Ensure NaF and Vanadate are fresh.

  • "p-ACLY (Ser455) didn't drop."

    • Interpretation: This is normal. SB-204990 inhibits the catalytic active site, not the regulatory phosphorylation site. In fact, feedback loops might keep p-ACLY high to try and compensate. Do not rely on Ser455 reduction as proof of efficacy.

References

  • Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[2] Biochemical Journal.

  • Hatzivassiliou, G., et al. (2005). "ATP citrate lyase inhibition can suppress tumor cell growth."[5] Cancer Cell.[7]

  • Pinkosky, S. L., et al. (2016). "AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002." Journal of Lipid Research.

  • Wei, J., et al. (2020). "BMS-303141, a potent ATP citrate lyase inhibitor, protects against obesity-related renal injury." Cell Death & Disease.

  • Martinez Calejman, C., et al. (2020). "mTORC2-Akt signaling to ATP-citrate lyase regulates histone acetylation and gene expression." Nature Communications.

Sources

Comparative

Validating ATP Citrate-Lyase (ACLY) Inhibition: A Comparative Technical Guide

Audience: Researchers, Biochemists, and Drug Discovery Professionals. Objective: To provide a rigorous, comparative framework for assaying ACLY activity, focusing on the kinetic validation of inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Biochemists, and Drug Discovery Professionals. Objective: To provide a rigorous, comparative framework for assaying ACLY activity, focusing on the kinetic validation of inhibitors.

Executive Summary: The Metabolic Gatekeeper

ATP Citrate-Lyase (ACLY) is a strategic metabolic checkpoint.[1] It bridges carbohydrate metabolism and lipid biosynthesis by converting mitochondrial-derived citrate into cytosolic acetyl-CoA and oxaloacetate (OAA). Because acetyl-CoA is the fundamental building block for fatty acids and cholesterol, ACLY is a high-value target for oncology (Warburg effect metabolism) and cardiovascular therapeutics (e.g., Bempedoic acid).[2]

The Challenge: Confirming inhibition requires distinguishing true catalytic suppression from assay artifacts. While high-throughput screening (HTS) kits exist, the Malate Dehydrogenase (MDH) Coupled Kinetic Assay remains the "gold standard" for mechanistic confirmation because it allows real-time monitoring of reaction rates, unlike endpoint assays which can mask transient kinetics or false positives.

Mechanistic Foundation

To assay ACLY, we must detect one of its products: Acetyl-CoA, ADP, or Oxaloacetate. The most robust method couples the production of Oxaloacetate to the oxidation of NADH via Malate Dehydrogenase (MDH).

Figure 1: The Coupled Kinetic Reaction Pathway

ACLY_Pathway Citrate Citrate ACLY ACLY (Target Enzyme) Citrate->ACLY ATP ATP + CoA ATP->ACLY OAA Oxaloacetate (Transient) ACLY->OAA AcetylCoA Acetyl-CoA + ADP ACLY->AcetylCoA MDH MDH (Coupling Enzyme) OAA->MDH NAD NAD+ (Low Abs @ 340nm) MDH->NAD Signal Decrease NADH NADH (High Abs @ 340nm) NADH->MDH

Caption: The ACLY reaction generates Oxaloacetate, which is immediately reduced by MDH. The assay measures the rate of NADH depletion (Absorbance decrease at 340 nm).[1]

Methodology Comparison: Selecting the Right Tool

For confirmation of inhibition, kinetic data is superior to endpoint data. Below is an objective comparison of the three primary methodologies.

FeatureMDH Coupled Assay (Kinetic) ADP-Glo™ / Luminescence Direct Colorimetric Kits
Readout Absorbance (340 nm)Luminescence (RLU)Absorbance (450-570 nm)
Data Type Continuous (Rate) Endpoint (Accumulation)Endpoint (Accumulation)
Sensitivity Moderate (µM range)High (nM range)Low to Moderate
Cost Low (Generic reagents)High (Proprietary kits)Moderate
Interference NADH oxidases (in crude lysates)ATPases (high background)Colored compounds in library
Best For Hit Confirmation & MOA High-Throughput ScreeningQuick "Yes/No" Checks

Senior Scientist Verdict: Use ADP-Glo for screening 10,000 compounds. Use the MDH Coupled Assay (protocol below) to validate the top 10 hits and determine IC50 values.

The "Gold Standard" Protocol: MDH Coupled Kinetic Assay

This protocol is designed for a 96-well plate format using purified recombinant ACLY.[3][4]

Reagents & Preparation[1][3][4][5][6]
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 2 mM DTT (freshly added).

  • Substrate Mix (10X): 100 mM Potassium Citrate, 10 mM ATP, 3 mM Coenzyme A.

  • Coupling Mix: Malate Dehydrogenase (MDH) (5 U/mL final), NADH (0.2 mM final).

  • Enzyme: Purified human ACLY (approx. 5–10 µg/mL final).

  • Inhibitor: Dissolved in DMSO (Final DMSO < 1%).[4]

Experimental Workflow
Figure 2: Plate Setup and Workflow

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Assembly cluster_read Phase 3: Data Acquisition Mix Prepare Master Mix (Buffer + MDH + NADH + ACLY) Incubate Add Inhibitor to Enz Mix Incubate 15 min @ 25°C Mix->Incubate Dilute Dilute Inhibitors (Serial Dilution in DMSO) Dilute->Incubate Start Initiate with Substrate Mix (Citrate/ATP/CoA) Incubate->Start Read Measure A340 Every 30s for 20 min Start->Read Calc Calculate Slope (ΔOD/min) Read->Calc

Caption: Step-by-step workflow for the kinetic assay. Pre-incubation allows the inhibitor to bind ACLY before the reaction starts.

Step-by-Step Procedure
  • Blanking: Set up "No Enzyme" wells (Buffer + Substrates + MDH/NADH) to account for spontaneous NADH oxidation.

  • Inhibitor Incubation: Add 80 µL of Master Mix (Buffer + ACLY + MDH + NADH) to the plate. Add 10 µL of Test Inhibitor (or DMSO vehicle). Incubate for 15 minutes at 25°C.

    • Why? Many allosteric inhibitors (like BMS-303141) require time to induce conformational changes.

  • Initiation: Add 10 µL of Substrate Mix to start the reaction.

  • Measurement: Immediately place in a plate reader pre-warmed to 25°C or 37°C. Monitor Absorbance at 340 nm every 30 seconds for 20–30 minutes.

  • Analysis: Calculate the linear slope (ΔA340/min) of the reaction.

Critical "Senior Scientist" Insights

The Prodrug Trap: Bempedoic Acid

If you are testing Bempedoic Acid (ETC-1002) , a standard in vitro assay using purified ACLY will fail .

  • Reason: Bempedoic acid is a prodrug.[5] It must be converted to Bempedoic Acid-CoA by the enzyme Very-Long-Chain Acyl-CoA Synthetase 1 (ACSVL1) to become active.[5]

  • Solution: You must either:

    • Synthesize/purchase the CoA-activated form (Bempedoic-CoA).

    • Perform the assay in liver cell lysates (which contain ACSVL1), not purified enzyme.

Self-Validating Controls

To ensure your data is trustworthy, every plate must include:

  • No Substrate Control: Confirms that NADH decrease is dependent on Citrate/ATP.

  • No Enzyme Control: Establishes the background oxidation rate of NADH.

  • Positive Control: Use a known inhibitor (e.g., BMS-303141 or SB-204990) to verify assay sensitivity.

Troubleshooting NADH Oxidation

If your background (No Enzyme) slope is steep:

  • Check pH: NADH is unstable in acidic conditions. Ensure Buffer is pH 8.0.[6]

  • Crude Lysates: If using lysates, endogenous "NADH oxidases" or Lactate Dehydrogenase (LDH) will consume NADH. You may need to use the ADP-Glo method for lysates to avoid this interference.

Data Analysis & Calculation

  • Determine Velocity (V): Calculate the slope of the linear portion of the curve (Absorbance vs. Time) for each well.

    
    
    
  • Background Subtraction: Subtract the slope of the "No Enzyme" control from all samples.

  • Percent Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis) and fit to a non-linear regression (4-parameter logistic model).

References

  • Chyung, Y., et al. (2001). "ATP-citrate lyase is a key enzyme in the regulation of lipid synthesis."[5][7][8] Journal of Biological Chemistry.

  • Pinkosky, S. L., et al. (2016). "Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis."[2][9] Nature Communications. (Demonstrates the prodrug mechanism).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Alternative luminescence method).

  • BPS Bioscience. "ATP Citrate Lyase (ACLY) Assay Kit Data Sheet." (Protocol specifics for recombinant enzyme).

  • Abcam. "Malate Dehydrogenase Activity Assay Kit (Colorimetric)." (Principles of the coupling system).

Sources

Validation

A Head-to-Head Comparison of SB-204990 and BMS-303141 for Preclinical Lipid-Lowering Studies

A Senior Application Scientist's Guide to Selecting the Optimal ATP-Citrate Lyase Inhibitor for In Vivo Research For researchers in metabolic disease and drug development, the selection of the right chemical probe is a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal ATP-Citrate Lyase Inhibitor for In Vivo Research

For researchers in metabolic disease and drug development, the selection of the right chemical probe is a critical decision that dictates the trajectory and validity of an entire study. ATP-citrate lyase (ACLY), a pivotal enzyme linking carbohydrate metabolism to lipid synthesis, has emerged as a key target for therapeutic intervention in hyperlipidemia and related disorders.[1][2][3] Two of the most prominent tool compounds used to investigate ACLY's role in vivo are SB-204990 and BMS-303141. This guide provides a comprehensive, data-driven comparison to inform the rational selection of either inhibitor for preclinical lipid-lowering research.

The Central Role of ATP-Citrate Lyase (ACLY) in Lipogenesis

ACLY catalyzes the conversion of citrate into acetyl-CoA in the cytoplasm.[1][4] This step is foundational for de novo synthesis of both fatty acids and cholesterol.[2][4] By inhibiting ACLY, the supply of this essential two-carbon building block is choked off, leading to a downstream reduction in the production of lipids. This mechanism makes ACLY a compelling target for lowering plasma cholesterol and triglycerides.

ACLY_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm cluster_inhibitors Inhibitors Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate TCA TCA Cycle Pyruvate->TCA Citrate_mito Citrate TCA->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA FAS Fatty Acid Synthesis AcetylCoA->FAS CS Cholesterol Synthesis AcetylCoA->CS SB204990 SB-204990 SB204990->ACLY Inhibits BMS303141 BMS-303141 BMS303141->ACLY

Figure 1. The ACLY pathway and points of inhibition.

Comparative Analysis: SB-204990 vs. BMS-303141

While both compounds inhibit ACLY, they possess distinct profiles in terms of potency, pharmacokinetics, and the context of their characterization in published literature.

Mechanism and Potency
  • SB-204990: This compound is actually a cell-penetrant γ-lactone prodrug of the active inhibitor, SB-201076.[2] Upon oral administration, it is absorbed and converted to its active form.[2][5] The active form, SB-201076, has a reported Ki of 1 µM.[2]

  • BMS-303141: A potent, cell-permeable direct inhibitor of ACLY.[4][6] It exhibits significantly higher potency, with a reported IC50 of 0.13 µM against the enzyme.[4][6] In a molecular docking study comparing four known ACLY inhibitors, BMS-303141 demonstrated the highest binding affinity for the target protein.[7]

The choice between a prodrug and a direct inhibitor is an important experimental consideration. A prodrug like SB-204990 can sometimes offer advantages in oral bioavailability, but its efficacy depends on efficient metabolic activation. A direct inhibitor like BMS-303141 provides a more straightforward relationship between administered dose and target engagement.

In Vitro and In Vivo Efficacy

Both inhibitors have demonstrated effective lipid-lowering capabilities in cellular and animal models. However, the reported data suggests differences in the magnitude of their effects and the models in which they have been most extensively studied.

Table 1: Comparative Performance Metrics

ParameterSB-204990BMS-303141
Target ATP-Citrate Lyase (ACLY)ATP-Citrate Lyase (ACLY)
Mechanism Prodrug of SB-201076Direct, cell-permeable inhibitor
Enzymatic Potency Ki = 1 µM (for active form SB-201076)[2]IC50 = 0.13 µM[4][6]
Cellular Potency Inhibits lipid synthesis in HepG2 cells[2]IC50 = 8 µM for total lipid synthesis in HepG2 cells[6]
In Vivo Efficacy (Rodents) Rats: Up to 46% cholesterol & 80% triglyceride reduction (0.25% w/w in diet)[2][5]Mice (high-fat fed): ~20-30% reduction in plasma cholesterol & triglycerides[6]
In Vivo Efficacy (Other) Dogs: Up to 23% cholesterol & 38% triglyceride reduction (25 mg/kg/day)[2][5]Mice (db/db): Decreased serum lipid levels[7]
Pharmacokinetics Orally absorbed in rats[2][5]Oral bioavailability of 55% (mice), half-life of 2.1 h[6]

Causality Insight: The dramatic triglyceride reduction (up to 80%) seen with SB-204990 in rats is likely due to a significant decrease in hepatic very-low-density lipoprotein (VLDL) production, a direct consequence of limiting the fatty acid substrate pool.[2] BMS-303141's more modest but consistent lipid-lowering effect is coupled with observed reductions in fasting plasma glucose and body weight, suggesting a broader impact on metabolic homeostasis.[6]

Selectivity and Off-Target Considerations

An "off-target effect" occurs when a compound interacts with unintended biological molecules, which can confound experimental results.[8]

  • SB-204990: Described as a "specific" inhibitor of ACLY, with its biological effects largely attributed to the inhibition of this target.[1][4] However, a recent study noted that in healthy mice on a standard diet, SB-204990 impaired glucose homeostasis and induced insulin resistance, suggesting that under certain metabolic conditions, its effects may be complex or that a basal level of ACLY activity is necessary for metabolic health.[9]

  • BMS-303141: Generally considered a selective ACLY inhibitor. Studies have shown it has no cytotoxicity at concentrations up to 50 µM, indicating its lipid-lowering effects are not due to general cellular toxicity.[6] Beyond lipid-lowering, it has been shown to reduce inflammation and fibrosis in models of kidney disease and sepsis, suggesting its effects, while rooted in ACLY inhibition, can have broad physiological consequences.[7][10]

Recommended Experimental Protocol: In Vivo Lipid-Lowering Study in Mice

This protocol provides a validated framework for assessing the efficacy of either SB-204990 or BMS-303141 in a diet-induced hyperlipidemia model. Such models are widely used as they mimic aspects of human metabolic disease.[11][12][13]

Figure 2. Workflow for an in vivo lipid-lowering study.

Step-by-Step Methodology:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, ad libitum access to water and standard chow).

  • Hyperlipidemia Induction: Switch the experimental cohort to a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-6 weeks to induce hyperlipidemia and weight gain. The control group remains on standard chow.

    • Rationale: This period is essential to establish a disease-relevant baseline before introducing the therapeutic intervention.

  • Compound Preparation & Dosing:

    • Vehicle: A common vehicle is 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween-80 in water.

    • Dosing (BMS-303141): Based on literature, a dose range of 30-100 mg/kg via oral gavage once daily is effective.[6][14]

    • Dosing (SB-204990): Can be administered in the diet (0.05-0.25% w/w) or via oral gavage (e.g., 25-30 mg/kg/day).[2][5][9]

    • Self-Validation: Always include a vehicle-only treated group in both the standard diet and HFD cohorts to control for gavage stress and vehicle effects.

  • Treatment & Monitoring: Administer the inhibitor or vehicle for 4-8 weeks. Monitor body weight and food intake 2-3 times per week.

  • Terminal Procedures:

    • Fast animals for 4-6 hours.

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

    • Harvest liver and adipose tissue. Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remainder in liquid nitrogen for molecular analysis.

  • Endpoint Analysis:

    • Plasma Lipids: Use commercial colorimetric assay kits to measure total cholesterol (TC), triglycerides (TG), LDL-cholesterol, and HDL-cholesterol.

    • Liver Analysis: Perform histology (H&E for morphology, Oil Red O for lipid accumulation) and qRT-PCR for key lipogenic genes (e.g., Acly, Fasn, Scd1).

Conclusion and Recommendations

The choice between SB-204990 and BMS-303141 depends on the specific goals of the in vivo study.

  • Choose BMS-303141 for Potency and Direct Inhibition: With its superior enzymatic potency and direct mechanism of action, BMS-303141 is an excellent choice for studies requiring robust and unambiguous target engagement.[4][6][7] Its well-documented effects on reducing plasma lipids, glucose, and body weight in high-fat diet models make it a versatile tool for general metabolic studies.[6]

  • Choose SB-204990 for High-Throughput or Dietary Administration Studies: As a prodrug that can be effectively administered in feed, SB-204990 is well-suited for long-term studies where daily oral gavage is undesirable.[2][5] The extensive data on its profound triglyceride-lowering effects, particularly in rats, makes it a valuable tool for studies focused specifically on hypertriglyceridemia and VLDL metabolism.[2]

Ultimately, both compounds are validated and effective inhibitors of ACLY. The decision should be guided by a careful consideration of the desired pharmacological profile, the specific animal model, and the primary research question being addressed.

References

  • ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model. PubMed Central. [Link]

  • ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p‐eIF2α/ATF4/CHOP axis. National Institutes of Health. [Link]

  • ATP citrate lyase inhibition can suppress tumor cell growth. National Institutes of Health. [Link]

  • The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076. Biochemical Journal. [Link]

  • ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury. PubMed Central. [Link]

  • Metabolic reprogramming by Acly inhibition using SB-204990 alters glucoregulation and modulates molecular mechanisms associated with aging. PubMed Central. [Link]

  • ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. ScienceDirect. [Link]

  • Cholesterol-Lowering Effects of BMS-303141 Analogues via Inhibition of Adenosine Triphosphate-Citrate Lyase. National Institutes of Health. [Link]

  • Cytoskeletal association of ATP citrate lyase controls the mechanodynamics of macropinocytosis. PNAS. [Link]

  • Effects of ATP-citrate lyase (ACLY) inhibitors on cell viability.... ResearchGate. [Link]

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies. National Institutes of Health. [Link]

  • An allosteric mechanism for potent inhibition of human ATP-citrate lyase. National Institutes of Health. [Link]

  • Animal Model Screening for Hyperlipidemic ICR Mice. MDPI. [Link]

  • Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Off Target Effect. Massive Bio. [Link]

Sources

Comparative

Assessing the Specificity of SB 201076 for ATP Citrate-Lyase: A Comparative Technical Guide

Executive Summary: The "Reference Standard" Paradox In the landscape of lipid metabolism research, SB 201076 occupies a specific niche: it is a potent, cell-impermeable reference inhibitor for in vitro enzymatic validati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reference Standard" Paradox

In the landscape of lipid metabolism research, SB 201076 occupies a specific niche: it is a potent, cell-impermeable reference inhibitor for in vitro enzymatic validation. While historically significant, its utility is often misunderstood compared to modern alternatives like BMS-303141 or the clinical prodrug Bempedoic Acid (ETC-1002) .

The Verdict: SB 201076 exhibits high enzymatic specificity for ATP Citrate-Lyase (ACLY) with a Ki of ~1 µM.[1][2][3] However, it lacks the necessary lipophilicity for cellular assays. Researchers attempting to assess specificity in cell culture using SB 201076 will likely observe false negatives due to poor membrane penetration. For cellular specificity, its prodrug SB 204990 or the newer BMS-303141 are the required tools.

Mechanistic Profile & Signaling Pathway

ACLY is the primary gatekeeper linking carbohydrate metabolism to lipid synthesis, converting cytosolic citrate into Acetyl-CoA.[4][5]

Mechanism of Action

SB 201076 acts as a competitive inhibitor with respect to the substrate citrate . It mimics the structure of citrate, occupying the active site and preventing the conversion of Citrate + CoA + ATP


 Acetyl-CoA + Oxaloacetate + ADP + Pi.
Pathway Visualization

The following diagram illustrates the ACLY node and where specific inhibitors intervene.

ACLY_Pathway Glucose Glucose Citrate_Mito Mitochondrial Citrate Glucose->Citrate_Mito Citrate_Cyto Cytosolic Citrate Citrate_Mito->Citrate_Cyto Slc25a1 Transport ACLY ACLY (ATP Citrate Lyase) Citrate_Cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ATP -> ADP MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Lipogenesis Fatty Acid & Cholesterol Synthesis MalonylCoA->Lipogenesis SB201076 SB 201076 (Enzymatic Only) SB201076->ACLY Direct Inhibition BMS BMS-303141 (Cell Active) BMS->ACLY ETC1002 Bempedoic Acid (Liver Specific) ETC1002->AcetylCoA Requires ACSVL1

Figure 1: The ACLY metabolic node. SB 201076 inhibits the enzyme directly but requires cytosolic access.

Comparative Analysis: Specificity & Performance

To assess specificity objectively, we must compare SB 201076 against the current "Gold Standards."

FeatureSB 201076 SB 204990 BMS-303141 Bempedoic Acid (ETC-1002) Hydroxycitric Acid (HCA)
Primary Utility In vitro Enzyme AssaysCellular Assays (Prodrug)Cellular & In vivoClinical (Hyperlipidemia)Dietary Supplement
IC50 / Ki (ACLY) Ki ~ 1 µM [1]N/A (Prodrug)IC50 ~ 0.13 µM [2]IC50 ~ 20 µM (active form)Ki ~ 150–300 µM
Specificity High (vs. Citrate Synthase)High (Post-conversion)High Very High (Liver-restricted)Low (Promiscuous)
Cell Permeability Poor (Polar acid)Good (Lactone)GoodGood (requires transporter)Variable
Mechanism Competitive (Citrate)Pro-drug

SB 201076
Allosteric/CompetitiveCoA Ligase dependentCompetitive (Citrate)

Key Insight for Specificity: SB 201076 is superior to Hydroxycitric Acid (HCA) regarding specificity. HCA often requires millimolar concentrations which can affect Citrate Synthase and other Krebs cycle enzymes. SB 201076 maintains specificity at low micromolar ranges, making it the cleaner choice for cell-free systems.

Experimental Protocols for Validation

A. Enzymatic Specificity Assay (The Coupled Method)

Use this protocol to verify SB 201076 activity on purified ACLY.

Principle: ACLY converts Citrate to Oxaloacetate (OAA).[4] Malate Dehydrogenase (MDH) converts OAA to Malate, oxidizing NADH to NAD+. The decrease in Absorbance at 340nm is proportional to ACLY activity.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM DTT.

  • Enzyme Mix: Recombinant human ACLY (10 nM final) + MDH (10 U/mL) + NADH (0.2 mM).

  • Inhibitor: Add SB 201076 (0.1 µM – 100 µM dose curve). Control: DMSO vehicle.

  • Pre-incubation: Incubate for 15 minutes at 25°C. Critical Step: This allows the inhibitor to reach equilibrium with the active site.

  • Start Reaction: Add Substrate Mix (Citrate 10 mM + ATP 5 mM + CoA 0.3 mM).

  • Read: Kinetic measurement of A340nm every 30 seconds for 20 minutes.

  • Specificity Check: Run a parallel assay with Citrate Synthase . SB 201076 should NOT inhibit Citrate Synthase at concentrations < 50 µM.

B. Cellular Specificity Workflow (Prodrug/BMS Only)

Do not use SB 201076 here. Use SB 204990 or BMS-303141.

Method: De Novo Lipogenesis (DNL) Assay using [1,2-14C]-Acetate. Why Acetate? Acetate enters downstream of ACLY (converted to Acetyl-CoA by ACSS2). If an ACLY inhibitor stops Acetate incorporation, it is non-specific (off-target effect on FAS or ACC). Correct Tracer: Use [14C]-Glucose . ACLY inhibition must block Glucose incorporation into lipids but not Acetate incorporation.

Validation_Workflow Start Start: Specificity Validation Choice System Type? Start->Choice Enzyme Purified Enzyme (Cell-Free) Choice->Enzyme Cell Live Cell Culture Choice->Cell Assay1 Coupled MDH Assay (+ SB 201076) Enzyme->Assay1 Result1 Inhibits ACLY No inhibition of Citrate Synthase Assay1->Result1 Warning STOP: Do not use SB 201076 Use SB 204990 or BMS-303141 Cell->Warning Assay2 Dual Tracer Assay Warning->Assay2 Tracer1 14C-Glucose (ACLY Dependent) Assay2->Tracer1 Tracer2 14C-Acetate (ACLY Independent) Assay2->Tracer2 Outcome True Specificity Profile: Blocks Glucose -> Lipid Permits Acetate -> Lipid Tracer1->Outcome Tracer2->Outcome

Figure 2: Decision matrix for validating ACLY inhibitor specificity. Note the critical tracer distinction in cellular assays.

References

  • Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids.[2] Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[1][2][3][6][7] Biochemical Journal, 334(Pt 1), 113–119.

  • Wei, J., et al. (2019). "An allosteric mechanism for potent inhibition of human ATP-citrate lyase." Nature, 568(7753), 566–570. (Describes BMS-303141 structure and potency).

  • Pinkosky, S. L., et al. (2016). "Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis." Nature Communications, 7, 13457.

  • TargetMol. "SB 201076 Product Data and Biological Activity."

Sources

Validation

Comparative Guide: SB 201076 &amp; SB 204990 vs. Emerging ACLY Inhibitors

Executive Summary & Strategic Positioning SB 201076 is a potent, competitive inhibitor of ATP Citrate Lyase (ACLY) , a critical enzyme linking carbohydrate metabolism to lipid biosynthesis. However, its application in re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

SB 201076 is a potent, competitive inhibitor of ATP Citrate Lyase (ACLY) , a critical enzyme linking carbohydrate metabolism to lipid biosynthesis. However, its application in research is frequently misunderstood due to its physicochemical properties.

Critical Technical Distinction:

  • SB 201076 (Free Acid): The active inhibitor species.[1] It is cell-impermeable due to its polarity. It must be used only in cell-free enzymatic assays.

  • SB 204990 (γ-Lactone Prodrug): The cell-permeable form.[2] It hydrolyzes intracellularly to release the active SB 201076. This form must be used for in vitro cell culture and in vivo animal studies.

This guide compares the SB 201076/SB 204990 system against modern alternatives like Bempedoic Acid (clinical standard) and NDI-091143 (high-potency allosteric inhibitor), providing validated protocols to ensure experimental success.

Mechanistic Profile & Signaling Pathway

ACLY catalyzes the conversion of Citrate and Coenzyme A (CoA) to Acetyl-CoA and Oxaloacetate (OAA), driven by ATP hydrolysis.[3] This is the primary source of cytosolic Acetyl-CoA for de novo lipogenesis (DNL) and cholesterol synthesis.

Pathway Visualization

The following diagram illustrates the ACLY bottleneck and the specific intervention points for SB 201076 and its comparators.

ACLY_Pathway Citrate Citrate (Mitochondrial) Citrate_Cyto Citrate (Cytosolic) Citrate->Citrate_Cyto Transport (SLC25A1) ACLY ATP Citrate Lyase (ACLY) Citrate_Cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ATP + CoA -> ADP + Pi OAA Oxaloacetate (OAA) ACLY->OAA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Cholesterol Cholesterol Synthesis (HMGCR) AcetylCoA->Cholesterol Mevalonate Pathway FattyAcids Fatty Acid Synthesis (FASN) MalonylCoA->FattyAcids SB201076 SB 201076 (Active Inhibitor) SB201076->ACLY Competes w/ Citrate Bempedoic Bempedoic Acid-CoA (Liver Specific) Bempedoic->ACLY Competes w/ CoA NDI NDI-091143 (Allosteric) NDI->ACLY Allosteric Lock

Figure 1: ACLY acts as the gatekeeper for lipid synthesis. SB 201076 targets the citrate binding domain, while Bempedoic Acid (active form) targets the CoA domain.

Comparative Analysis: SB 201076 vs. Alternatives

While SB 201076 is a classic reference compound, newer inhibitors offer higher potency or unique tissue selectivity.

Table 1: Technical Comparison of ACLY Inhibitors
FeatureSB 201076 / SB 204990 BMS-303141 Bempedoic Acid (ETC-1002) NDI-091143
Primary Utility General Research (Lipid metabolism studies)Tool Compound (High potency cell work)Clinical/Translational (Liver-specific models)Structural Biology (High affinity binding)
Target Potency Ki ≈ 1.0 µM (Rat/Human)IC50 = 0.13 µMIC50 ≈ 29 µM (Parent) / <10 µM (Active CoA)Ki = 7.0 nM ; IC50 = 2.1 nM
Cell Permeability No (Acid) / Yes (Lactone Prodrug)Yes (Directly permeable)Yes (Requires ACSVL1 activation)Yes
Mechanism Competitive (vs Citrate)CompetitiveCompetitive (vs CoA)Allosteric (Citrate domain)
Selectivity High for ACLY vs other lyasesModerate (Weak ACC inhibition)Liver Specific (Requires ACSVL1 enzyme)Extremely High
In Vivo Efficacy Hypolipidemic (Rat/Dog)Reduces plasma lipids/glucoseLowers LDL-C (Human/Primate)Not widely established
Critical Assessment
  • Use SB 204990 if you need a reliable, broad-spectrum ACLY inhibitor for general cell lines (HepG2, HeLa, PC3) where liver-specific enzymes (ACSVL1) might not be expressed.

  • Use Bempedoic Acid only if studying liver metabolism or statin-intolerant models, as it requires specific enzymatic activation not present in skeletal muscle or many cancer cell lines.

  • Use NDI-091143 if you require nanomolar potency to rule out off-target effects seen with micromolar inhibitors like SB 201076.

Validated Experimental Protocols

Workflow Decision Tree

Select the correct compound form based on your assay type to avoid false negatives.

Protocol_Workflow Start Start Experiment Decision Assay Type? Start->Decision CellFree Enzymatic / Cell-Free (Kinetic Assay) Decision->CellFree Biochemical CellBased Cell Culture / In Vivo (Lipogenesis Assay) Decision->CellBased Biological UseAcid USE: SB 201076 (Free Acid) CellFree->UseAcid UseLactone USE: SB 204990 (Lactone Prodrug) CellBased->UseLactone Action1 Dissolve in buffer/water (pH > 7.0) UseAcid->Action1 Action2 Dissolve in DMSO (Hydrolyzes inside cell) UseLactone->Action2

Figure 2: Protocol selection logic. Using the acid form (SB 201076) on intact cells will result in zero activity due to membrane impermeability.

Protocol A: Cell-Based Lipogenesis Inhibition (Using SB 204990)

Objective: Measure inhibition of de novo fatty acid synthesis in HepG2 cells.

  • Preparation:

    • Reconstitute SB 204990 (Prodrug) in DMSO to a stock concentration of 10-30 mM.

    • Note: Do not use aqueous buffers for the stock; the lactone ring is stable in DMSO but hydrolyzes over time in water.

  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in 6-well plates. Incubate 24h.
      
  • Treatment:

    • Treat cells with SB 204990 (Concentration range: 1–30 µM).

    • Include a DMSO vehicle control (<0.1% v/v).

    • Incubate for 4 hours (short-term flux) or 24 hours (total lipid content).

  • Tracer Addition:

    • Add

      
       acetic acid (1 µCi/mL) for the final 2 hours of treatment.
      
  • Extraction & Quantification:

    • Wash cells with cold PBS.

    • Lyse in 0.1 M NaOH.

    • Saponify lipids (75°C, 1h) and extract non-saponifiable lipids (cholesterol) with petroleum ether.

    • Acidify remaining phase and extract fatty acids.

    • Quantify radioactivity via liquid scintillation counting.

  • Expected Result:

    • Dose-dependent reduction in

      
       incorporation. >80% inhibition expected at 30 µM.
      
Protocol B: Enzymatic ACLY Assay (Using SB 201076)

Objective: Determine Ki of the active inhibitor against recombinant ACLY.

  • Reagents:

    • SB 201076 (Free Acid).

    • Malate Dehydrogenase (MDH) coupled system (measures OAA production via NADH oxidation).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM DTT.

    • Substrates: 0.2 mM CoA, 5 mM ATP, 20 mM Citrate.

    • Detection: 0.15 mM NADH, 6 U/mL MDH.

  • Procedure:

    • Incubate enzyme with SB 201076 (0.1 – 10 µM) for 10 min at 25°C.

    • Initiate reaction by adding Citrate.

    • Monitor absorbance decrease at 340 nm (NADH oxidation).

  • Calculation:

    • Plot initial velocity (

      
      ) vs. inhibitor concentration.
      
    • Fit to competitive inhibition model.[4] Expected Ki ≈ 1 µM.

References

  • Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076." Biochemical Journal, 334(Pt 1), 113–119. Link

  • Giesbertz, P., et al. (2015). "An ATP-citrate lyase inhibitor is effective against the liver X receptor agonist-induced hepatic steatosis in mice." Diabetologia, 58, 1250–1260. Link

  • Wei, J., et al. (2019). "An allosteric mechanism for potent inhibition of human ATP-citrate lyase." Nature, 568, 566–570.[5] (Describes NDI-091143).[6][4][5][7][8][9] Link

  • Pinkosky, S. L., et al. (2016). "Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis." Nature Communications, 7, 13457. Link

  • Hatzivassiliou, G., et al. (2005). "ATP citrate lyase inhibition can suppress tumor cell growth." Cancer Cell, 8(4), 311-321. (Validation of ACLY as a cancer target using SB 204990). Link

Sources

Safety & Regulatory Compliance

Safety

SB 201076 proper disposal procedures

Operational Guide: SB 201076 Proper Disposal Procedures Executive Safety Directive SB 201076 is a potent, halogenated metabolic inhibitor targeting ATP citrate-lyase (ACL). Due to its biological activity and halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: SB 201076 Proper Disposal Procedures

Executive Safety Directive

SB 201076 is a potent, halogenated metabolic inhibitor targeting ATP citrate-lyase (ACL). Due to its biological activity and halogenated structure (dichlorophenyl moiety), it poses specific environmental risks, particularly to aquatic ecosystems (WGK 3 classification).

Immediate Action Required:

  • Strict Prohibition: Under NO circumstances should SB 201076 (solid or solution) be discharged into municipal drains or sinks.

  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Spill Response: Do not use water to clean dry spills; use dry absorbent methods to prevent environmental runoff.

Compound Profile & Hazard Identification

To ensure you are managing the correct inventory, verify the compound properties below. This protocol applies to the active acid form (SB 201076) and its lactone prodrug (SB 204990).[1][2][3][4]

FeatureTechnical Specification
Compound Name SB 201076
Target ATP Citrate-Lyase (ACL) Inhibitor
Chemical Class Halogenated Organic Acid (contains Dichlorophenyl group)
CAS Number 300801-52-9 (Active Acid) / 154566-12-8 (Prodrug)
Solubility Soluble in DMSO (>20 mg/mL), Ethanol.[4] Sparingly soluble in water.[4]
Key Hazard WGK 3 (Severe Hazard to Waters) ; Potential Reproductive Toxin.

Scientific Rationale for Disposal Method: SB 201076 contains a dichlorophenyl ring. When disposing of chemical waste, the presence of halogen atoms (Chlorine, Fluorine, Bromine) dictates the waste stream. Halogenated organics require specific high-temperature incineration protocols to prevent the formation of hazardous byproducts (such as dioxins) during destruction. Therefore, it must never be mixed with non-halogenated solvents (like pure acetone or methanol waste) if your facility separates these streams.

Detailed Disposal Workflows

A. Solid Waste (Expired Powder & Contaminated Debris)

Applicability: Expired vials, weigh boats, contaminated gloves, and spill cleanup materials.

  • Containment: Place the original vial or contaminated debris into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Affix a hazardous waste tag. Clearly mark:

    • "Solid Hazardous Waste"

    • "Contains: SB 201076 (Halogenated Organic)"[1][4]

    • "Toxic / Environmental Hazard"

  • Disposal: Deposit into the facility's Solid Hazardous Waste Drum (typically destined for incineration).

B. Liquid Waste (Stock Solutions)

Applicability: High-concentration stocks (typically in DMSO or Ethanol).

  • Solvent Verification: Confirm the solvent base (usually DMSO).

  • Segregation: Pour the solution into the Halogenated Organic Solvent Waste container.

    • Note: Even if the solvent (DMSO) is not halogenated, the solute (SB 201076) is. Therefore, the entire mixture is classified as halogenated waste.

  • Rinsing: Triple rinse the empty vial with a small volume of Ethanol. Add these rinses to the same Halogenated Waste container.

  • Vial Disposal: Deface the label on the empty, rinsed vial and dispose of it in the Glass/Sharps container (or chemically contaminated glass bin, per local EHS rules).

C. Aqueous Waste (Cell Culture Media)

Applicability: Media containing dilute SB 201076 (µM concentrations).

  • Deactivation: Do not bleach. Bleach can react with organic amines or other media components.

  • Collection: Collect all treated media in a dedicated Aqueous Hazardous Waste carboy.

  • Labeling: Mark as "Aqueous Waste with Trace Organics (SB 201076)."

  • Prohibition: Do not aspirate into vacuum traps connected to the building vacuum system unless the trap is strictly vented and the liquid is collected for hazardous disposal, not drain release.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for segregating SB 201076 waste streams.

SB201076_Disposal Start SB 201076 Waste Generated State Physical State? Start->State Liquid Liquid Waste State->Liquid Solid Solid Waste (Powder/Debris) State->Solid Conc Concentration Type Liquid->Conc Stock Stock Solution (DMSO/Ethanol) Conc->Stock High Conc (>1mM) Media Dilute Aqueous (Cell Media) Conc->Media Low Conc (µM) HaloWaste CONTAINER: Halogenated Organic Waste Stock->HaloWaste Contains Chlorines AqWaste CONTAINER: Aqueous Hazardous Waste Media->AqWaste No Drain Disposal SolWaste CONTAINER: Solid Hazardous Waste Solid->SolWaste Incineration

Figure 1: Decision tree for segregating SB 201076 waste based on physical state and concentration.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment is necessary to prevent surface contamination and aerosolization.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is powder and outside a fume hood, use an N95 or P100 respirator.

  • Powder Spill:

    • Do NOT sweep (creates dust).

    • Cover with a damp paper towel (dampened with water or ethanol) to trap the powder.

    • Wipe up and place all materials into a sealable hazardous waste bag.

  • Liquid Spill:

    • Cover with an absorbent pad or vermiculite.

    • Wait for absorption (1-2 minutes).

    • Collect soaked material into the Solid Hazardous Waste bin.

  • Surface Decontamination: Wipe the area with 70% Ethanol followed by a detergent solution.

References

  • Pearce, N. J., et al. (1998).[3] "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[1][2][3][4] Biochemical Journal, 334(Pt 1), 113–119.[3]

  • Cayman Chemical. (2022).[4] "SB 204990 Product Information & Safety Data." Cayman Chemical Product Database.

  • Sigma-Aldrich. (n.d.). "ATP citrate-lyase inhibitor SB-201076 Product Detail." Merck/Sigma-Aldrich Catalog.

Sources

Handling

Operational Safety &amp; Logistics Guide: Handling SB 201076

Executive Summary & Mechanism of Action SB 201076 is a potent, specific inhibitor of ATP Citrate Lyase (ACLY) . Unlike general reagents, this compound intervenes at a critical metabolic junction—the conversion of citrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

SB 201076 is a potent, specific inhibitor of ATP Citrate Lyase (ACLY) . Unlike general reagents, this compound intervenes at a critical metabolic junction—the conversion of citrate to acetyl-CoA—thereby halting de novo lipogenesis and cholesterol synthesis.[1]

Why This Matters for Safety: Because SB 201076 targets a fundamental metabolic enzyme conserved across mammalian systems, it possesses inherent systemic biological activity . While it is a valuable tool for studying metabolic dysregulation and cancer metabolism, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate in the research setting. The primary risks are not just acute irritation, but potential metabolic disruption upon systemic absorption.

Risk Assessment & Hazard Identification

Treat SB 201076 as a substance with Unknown/Variable Toxicity but high biological potency.

Hazard CategoryClassificationContext & Causality
Inhalation High Risk As a dry powder, electrostatic forces can aerosolize particles during weighing. Inhalation bypasses first-pass metabolism, delivering the inhibitor directly to the systemic circulation.
Dermal Absorption Moderate to High Small molecule inhibitors often permeate skin, especially when dissolved in organic solvents like DMSO.
Target Organ Liver & Adipose Primary accumulation occurs in metabolically active tissues.
Physical State Solid / Powder Likely hygroscopic; prone to static charge buildup.
PPE Matrix: The "Double-Barrier" Standard

Do not rely on standard "lab coat and glasses." The following matrix is the minimum requirement for handling SB 201076 in its solid (pure) form.

Body ZoneStandard PPEEnhanced Requirement for SB 201076 Scientific Rationale
Respiratory Surgical MaskN95 (minimum) or P100 Respirator ; Fume Hood Mandatory Surgical masks do not filter fine particulate matter (<0.3 microns). A certified chemical fume hood is the primary engineering control.
Hand Protection Latex GlovesDouble Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Latex is permeable to many organic solvents. Nitrile offers superior resistance. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Ocular Safety GlassesChemical Splash Goggles or Face Shield Powder drift can bypass the gaps in standard safety glasses.
Body Cotton Lab CoatTyvek® Lab Coat or Disposable Sleeve Covers Cotton fibers trap powders, creating a secondary exposure source later. Tyvek sheds particles.
Operational Protocol: Weighing & Solubilization

The "Static Trap" Issue: SB 201076, like many carboxylic acid derivatives, can carry a static charge. When the spatula approaches the weigh boat, the powder may "jump," causing invisible contamination of the balance area.

Step-by-Step Workflow
  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood. Turn off the hood's "high velocity" purge if applicable to prevent turbulence from blowing the powder, but maintain standard face velocity.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weigh boat and spatula before dispensing.

  • Solvent Selection:

    • Primary Solvent: Dimethyl Sulfoxide (DMSO).

    • Solubility Note: SB 201076 is generally soluble in DMSO up to ~20-50 mg/mL.

    • Critical Warning: DMSO is a potent skin penetrant. If SB 201076 is dissolved in DMSO, it will carry the inhibitor through your gloves and skin instantly. Never handle DMSO solutions of this compound with a single layer of gloves.

  • Dissolution: Vortex in a sealed tube. Do not sonicate in an open vessel (aerosol risk).

Visualization: Safety & Experimental Workflow

The following diagram illustrates the hierarchy of controls and the decision logic for handling SB 201076, ensuring containment from storage to disposal.

SB201076_Safety_Workflow cluster_emergency Emergency Response Logic Storage 1. Storage (-20°C) Desiccated Weighing 2. Weighing (Solid) Engineering Control: Fume Hood PPE: N95 + Double Nitrile Storage->Weighing Equilibrate to RT Solubilization 3. Solubilization Solvent: DMSO/Ethanol Risk: Dermal Penetration Weighing->Solubilization Anti-static protocols Assay 4. Experimental Assay (In Vitro / In Vivo) Diluted Concentration Solubilization->Assay Dilute >1:1000 Disposal 5. Waste Disposal Stream: Hazardous Chemical Incineration Required Solubilization->Disposal Excess Stock Assay->Disposal Quench & Segregate Spill Spill Event SolidSpill Solid: Wet Wipe (Do NOT Sweep) Spill->SolidSpill LiquidSpill Liquid: Absorbent Pads (Treat as Toxic) Spill->LiquidSpill

Caption: Operational workflow for SB 201076, emphasizing the transition from high-risk solid handling to liquid containment and emergency spill logic.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact (DMSO Solution): This is the highest risk scenario.

    • Remove contaminated gloves/clothing immediately.

    • Wash gently with soap and copious water for 15 minutes. Do not scrub (scrubbing abrades skin, increasing absorption).

    • Notify the safety officer.

  • Eye Contact: Flush for 15 minutes using an eyewash station.

Waste Disposal

SB 201076 is a metabolic inhibitor. It cannot be disposed of down the drain.

  • Solid Waste: Collect in a dedicated "Hazardous Solid" container.

  • Liquid Waste: Collect in "Organic Solvent Waste" (if DMSO/Ethanol based). Label clearly: "Contains SB 201076 - ATP Citrate Lyase Inhibitor."

  • Destruction: Incineration is the preferred method for final destruction.

References
  • Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[1][2][3] Biochemical Journal.

  • Wei, X., et al. (2020).[4] "Molecular basis for acetyl-CoA production by ATP-citrate lyase." Nature Structural & Molecular Biology.[4]

  • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs."

Sources

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